Thr8-saralasin
Description
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Properties
Molecular Formula |
C43H67N13O11 |
|---|---|
Molecular Weight |
942.1 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C43H67N13O11/c1-22(2)33(53-36(60)28(50-32(59)20-46-6)9-7-15-48-43(44)45)39(63)51-29(17-25-11-13-27(58)14-12-25)37(61)54-34(23(3)4)40(64)52-30(18-26-19-47-21-49-26)41(65)56-16-8-10-31(56)38(62)55-35(24(5)57)42(66)67/h11-14,19,21-24,28-31,33-35,46,57-58H,7-10,15-18,20H2,1-6H3,(H,47,49)(H,50,59)(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,55,62)(H,66,67)(H4,44,45,48)/t24-,28+,29+,30+,31+,33+,34+,35+/m1/s1 |
InChI Key |
WBOSKONAIMPBHF-KBAKUKNESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Thr8-Saralasin: A Technical Guide to an Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin (B108331), and its threonine-substituted analogue Thr8-saralasin, represent a class of synthetic octapeptide analogs of angiotensin II (Ang II). These compounds have been instrumental in elucidating the physiological and pathophysiological roles of the renin-angiotensin system (RAS). This compound, chemically known as [Sarcosine¹, Threonine⁸] Angiotensin II, functions as a competitive antagonist at angiotensin II receptors.[1][2] Its development and study have provided critical insights into the mechanisms of Ang II-mediated signaling and have paved the way for the development of modern non-peptide angiotensin receptor blockers (ARBs). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Chemical Properties and Structure
Saralasin and its analogues are modifications of the native angiotensin II peptide. In saralasin, the aspartic acid at position 1 is replaced with sarcosine (B1681465), and the phenylalanine at position 8 is replaced with alanine (B10760859) ([Sar¹, Ala⁸] Ang II).[3][4][5] this compound is a further modification where the alanine at position 8 is substituted with threonine ([Sar¹, Thr⁸] Ang II).[1][2] The sarcosine substitution at position 1 confers resistance to degradation by aminopeptidases and increases the affinity for the angiotensin II receptor.[6]
Table 1: Chemical and Physical Properties of Saralasin
| Property | Value |
| Chemical Name | 1-(N-Methylglycine)-5-L-valine-8-L-alanineangiotensin II |
| Synonyms | [Sar¹, Val⁵, Ala⁸] angiotensin II, Saralasin |
| Molecular Formula | C₄₂H₆₅N₁₃O₁₀[3][4][7] |
| Molecular Weight | 912.05 g/mol [3][4] |
| Sequence | Sar-Arg-Val-Tyr-Val-His-Pro-Ala[7] |
Note: Detailed public data specifically for this compound is limited; the data for the closely related and more extensively studied saralasin is provided for reference.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of angiotensin II to its receptors, primarily the AT₁ and AT₂ receptors. The majority of the well-known physiological effects of Ang II, such as vasoconstriction, aldosterone (B195564) secretion, and cellular growth, are mediated by the AT₁ receptor.[8][9][10]
The AT₁ receptor is a G protein-coupled receptor (GPCR). Upon binding of Ang II, the AT₁ receptor activates several intracellular signaling cascades. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction.[11][12]
This compound, by occupying the Ang II binding site on the AT₁ receptor, prevents these downstream signaling events. However, it is important to note that saralasin and its analogues can also exhibit partial agonist activity, meaning they can weakly activate the receptor in the absence of the full agonist, Angiotensin II.[6][7][13] The pressor response to saralasin in certain conditions, such as in low-renin states, is attributed to this partial agonism.[14]
Quantitative Pharmacological Data
The pharmacological profile of an antagonist is defined by its binding affinity (Ki) and its functional potency (IC₅₀ or pA₂). While specific data for this compound is sparse in publicly available literature, data for the parent compound, saralasin, provides a strong indication of its properties.
Table 2: In Vitro Binding Affinity and Potency of Saralasin
| Parameter | Value | Description | Source |
| Ki | 0.32 nM | Inhibitor constant for 74% of Ang II binding sites in rat liver membranes. | [13][15] |
| Ki | 2.7 nM | Inhibitor constant for the remaining 26% of Ang II binding sites. | [13][15] |
| IC₅₀ | 225 nM | Concentration causing 50% inhibition of ¹²⁵I-SI Ang II binding in male rat liver. | [16] |
| IC₅₀ | 181 nM | Concentration causing 50% inhibition of ¹²⁵I-SI Ang II binding in female rat liver. | [16] |
Table 3: In Vivo Effects of Saralasin and Related Analogues in Normal Human Subjects
| Analogue | Agonistic Pressor Activity | Antagonistic Effect on Blood Pressure | Effect on Plasma Aldosterone Concentration (PAC) |
| [Sar¹, Thr⁸]ANG II | Weak | Less than other analogues | Little effect |
| [Sar¹, Ile⁸]ANG II | Greater than other analogues | - | Increased PAC |
| [Sar¹, Ala⁸]ANG II (Saralasin) | Similar to [Sar¹, Thr⁸]ANG II | - | Increased PAC |
Source: Adapted from a comparative study in normal human subjects.[1]
These data indicate that the substitution at position 8 influences both the agonistic and antagonistic properties of the molecule, with the threonine substitution in this compound resulting in a weaker pressor action and less effect on aldosterone compared to other analogues.[1]
Experimental Protocols
The characterization of angiotensin II receptor antagonists like this compound involves a combination of in vitro and in vivo experimental procedures.
In Vitro Angiotensin II Receptor Binding Assays
These assays are fundamental for determining the affinity and selectivity of a compound for its receptor.
Objective: To determine the dissociation constant (Kd) of a radioligand and the binding affinity (Ki) of a competitive antagonist like this compound.
A. Membrane Preparation:
-
Tissue/Cell Source: Tissues rich in angiotensin II receptors, such as rat liver or adrenal cortex, or cultured cells overexpressing AT₁ or AT₂ receptors are used.[10][17]
-
Homogenization: The tissue or cell pellet is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce or Polytron homogenizer.[10]
-
Centrifugation: The homogenate is subjected to differential centrifugation to isolate the membrane fraction. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin (e.g., 50,000 x g) to pellet the membranes.[18]
-
Washing and Storage: The membrane pellet is washed, resuspended in a suitable buffer, and the protein concentration is determined (e.g., using a BCA assay). Aliquots are stored at -80°C.[18]
B. Competitive Radioligand Binding Assay:
-
Assay Components:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II at a fixed concentration near its Kd.[10][17]
-
Unlabeled Ligand (this compound): Increasing concentrations to generate a competition curve.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Angiotensin II.[10]
-
Membrane Preparation: 20-50 µg of membrane protein per tube.
-
-
Incubation: Components are combined in a final volume (e.g., 250 µL) and incubated at room temperature or 37°C for 60-120 minutes to reach equilibrium.[10]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in wash buffer. This separates bound from free radioligand.[10]
-
Washing: Filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
These assays measure the biological response to receptor activation or blockade.
Objective: To determine if this compound acts as an antagonist or a partial agonist and to quantify its potency (pA₂ or IC₅₀).
Example: Aortic Ring Vasoconstriction Assay
-
Tissue Preparation: Thoracic aorta is isolated from an animal model (e.g., rat or rabbit), cleaned of connective tissue, and cut into rings (2-3 mm).
-
Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂/5% CO₂ and maintained at 37°C. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for 60-90 minutes.
-
Antagonist Incubation: A cumulative concentration-response curve to Angiotensin II is first established. After washout and re-equilibration, the tissue is pre-incubated with a fixed concentration of this compound for a set period (e.g., 30-60 minutes).
-
Agonist Challenge: A second cumulative concentration-response curve to Angiotensin II is generated in the presence of this compound.
-
Data Analysis: The antagonistic effect of this compound is observed as a rightward shift in the Angiotensin II concentration-response curve. The Schild regression analysis can be used to determine the pA₂, a measure of antagonist potency. A reduction in the maximum response to Ang II may indicate non-competitive antagonism or partial agonism.
In Vivo Studies
In vivo experiments are crucial for evaluating the overall physiological effect of the antagonist in a whole organism.
Objective: To assess the effect of this compound on blood pressure and endocrine parameters in animal models or human subjects.
Example: Blood Pressure Measurement in Anesthetized Rats
-
Animal Preparation: A rat is anesthetized, and a catheter is inserted into the carotid artery for direct measurement of blood pressure and into the jugular vein for drug administration.
-
Stabilization: The animal's blood pressure is allowed to stabilize.
-
Angiotensin II Challenge: A bolus injection of Angiotensin II is administered to establish a baseline pressor response.
-
This compound Administration: this compound is infused intravenously at a constant rate.[19]
-
Repeat Challenge: The Angiotensin II challenge is repeated during the this compound infusion.
-
Data Analysis: The antagonistic effect is quantified by the percentage reduction in the pressor response to Angiotensin II. A dose-response relationship for the antagonist can be established. In renin-dependent models of hypertension, the infusion of this compound alone is expected to cause a decrease in blood pressure.[19][20]
Conclusion
This compound, a synthetic analogue of angiotensin II, is a potent competitive antagonist of the Ang II receptor with some partial agonist properties. Its utility in research has been paramount in defining the role of the renin-angiotensin system in cardiovascular regulation and the pathophysiology of hypertension. The experimental protocols detailed herein represent the standard methodologies used to characterize such peptide-based receptor antagonists. While the advent of orally active, non-peptide ARBs has superseded saralasin analogues in clinical practice, their role as foundational research tools remains significant. The principles learned from studying compounds like this compound continue to inform the design and development of novel therapeutics targeting G protein-coupled receptors.
References
- 1. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive value of angiotensin II antagonists in renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saralasin [drugfuture.com]
- 4. Saralasin | C42H65N13O10 | CID 6324663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 6. Saralasin - Wikipedia [en.wikipedia.org]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Comparative evaluation of biased agonists Sarcosine1, d‐Alanine 8 ‐Angiotensin (Ang) II (SD Ang II) and Sarcosine1, Isoleucine 8 ‐Ang II (SI Ang II) and their radioiodinated congeners binding to rat liver membrane AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of an angiotensin II antagonist (saralasin) in the recognition of "angiotensinogenic" hypertension; - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Angiotensin II Antagonist: A Technical History of Thr8-saralasin
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of Thr8-saralasin, a potent analog of the angiotensin II antagonist, saralasin (B108331). We delve into the scientific rationale behind its synthesis, its mechanism of action, and a comparative analysis of its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the structure-activity relationships that defined this important molecule in the history of renin-angiotensin system research. Quantitative data is presented in structured tables, key experimental protocols are detailed, and signaling pathways are visualized to provide a thorough understanding of this compound's development and significance.
Introduction: The Quest for Angiotensin II Blockade
The discovery of the renin-angiotensin system (RAS) and its central role in blood pressure regulation sparked a race to develop agents that could counteract the potent vasoconstrictor effects of its primary effector molecule, angiotensin II. Early efforts focused on creating peptide analogs of angiotensin II that could act as competitive antagonists at its receptor. This led to the development of saralasin ([Sar¹, Ala⁸]-angiotensin II) in the early 1970s. Saralasin was a groundbreaking tool for elucidating the role of angiotensin II in hypertension.[1] It demonstrated that blocking the angiotensin II receptor could effectively lower blood pressure in certain hypertensive states.[2]
However, saralasin was not without its limitations. It exhibited partial agonist activity, meaning it could weakly activate the angiotensin II receptor, leading to an initial pressor effect in some situations.[3][4] Furthermore, its peptide nature resulted in a short plasma half-life and a lack of oral bioavailability, restricting its therapeutic potential.[5][6] These shortcomings spurred further research into developing more potent and specific angiotensin II antagonists with improved pharmacological profiles. This drive for optimization led to the synthesis and evaluation of numerous saralasin analogs, including the subject of this guide, this compound.
The Emergence of this compound: A Tale of a Single Amino Acid
The development of this compound, or [Sar¹, Thr⁸]-angiotensin II, was a direct result of systematic structure-activity relationship (SAR) studies on the angiotensin II molecule. The substitution of the phenylalanine residue at position 8 with other amino acids was a key area of investigation. It was discovered that replacing the aromatic side chain of phenylalanine with a non-aromatic group could transform an agonist into an antagonist.[7][8]
The introduction of a threonine residue at position 8 was a strategic modification aimed at exploring the influence of a polar, non-aromatic side chain on receptor interaction and biological activity. This single amino acid substitution had a profound impact on the pharmacological profile of the resulting peptide.
Quantitative Analysis: this compound in Profile
In Vivo Effects on Cardiovascular and Endocrine Parameters
A key study in normal human subjects provided a direct comparison of the effects of this compound, saralasin ([Sar¹, Ala⁸]ANG II), and another analog, [Sar¹, Ile⁸]ANG II. The following tables summarize the key quantitative findings from this research.[9]
Table 1: Comparative Agonistic (Pressor) Activity of Angiotensin II Analogs [9]
| Compound | Agonistic Pressor Activity |
| [Sar¹, Ile⁸]ANG II | Most Potent |
| [Sar¹, Thr⁸]ANG II | Weak |
| [Sar¹, Ala⁸]ANG II (Saralasin) | Weak |
Table 2: Comparative Antagonistic Effect on Blood Pressure [9]
| Compound | Antagonistic Effect on Blood Pressure |
| [Sar¹, Ile⁸]ANG II | More Potent |
| [Sar¹, Ala⁸]ANG II (Saralasin) | More Potent |
| [Sar¹, Thr⁸]ANG II | Less Potent |
Table 3: Effect on Plasma Aldosterone (B195564) Concentration (PAC) [9]
| Compound | Effect on PAC |
| [Sar¹, Ile⁸]ANG II | Increased PAC and blocked steroidogenic action of ANG II |
| [Sar¹, Ala⁸]ANG II (Saralasin) | Increased PAC and blocked steroidogenic action of ANG II |
| [Sar¹, Thr⁸]ANG II | Little to no effect |
Table 4: Effect on Plasma Renin Activity (PRA) [9]
| Compound | Effect on PRA |
| [Sar¹, Ile⁸]ANG II | Similar suppression to other analogs |
| [Sar¹, Ala⁸]ANG II (Saralasin) | Similar suppression to other analogs |
| [Sar¹, Thr⁸]ANG II | Similar suppression to other analogs |
These data indicate that the substitution of threonine at position 8 results in an analog with weak agonistic pressor activity and a less potent antagonistic effect on blood pressure compared to saralasin and the isoleucine analog. Notably, this compound had minimal impact on plasma aldosterone concentration, suggesting a degree of tissue selectivity.[9]
Mechanism of Action: Interplay at the Angiotensin II Receptor
This compound, like other saralasin analogs, exerts its effects by interacting with the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events.
Angiotensin II Receptor Signaling Pathways
The AT1 receptor primarily couples to the Gq/11 family of G-proteins.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the physiological responses associated with angiotensin II, such as vasoconstriction, aldosterone secretion, and cellular growth.[5][7][10]
The AT1 receptor can also signal through G-protein independent pathways, primarily involving β-arrestin.[7][10] Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor, leading to its desensitization and internalization. β-arrestin can also act as a scaffold for other signaling molecules, initiating distinct downstream effects.[1]
This compound acts as a competitive antagonist at the AT1 receptor, competing with the endogenous agonist, angiotensin II, for binding. The substitution at position 8 is critical for its antagonistic properties, as it allows the peptide to bind to the receptor without inducing the conformational changes necessary for full receptor activation.[7][8] The weak agonistic activity observed with this compound suggests that it may be a partial agonist, capable of inducing a submaximal receptor response.
Experimental Protocols
The development and characterization of this compound relied on a suite of established experimental methodologies. The following sections provide detailed protocols for key experiments.
Solid-Phase Peptide Synthesis (Merrifield Synthesis) of Saralasin Analogs
This protocol describes a generalized procedure for the synthesis of saralasin analogs, such as this compound, using the Merrifield solid-phase peptide synthesis technique.[1][10][11][12]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Sar-OH and Fmoc-Thr(tBu)-OH)
-
Wang resin pre-loaded with the C-terminal amino acid (e.g., Fmoc-Ala-Wang resin for saralasin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the resin in DMF in the peptide synthesis vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HOBt/DIC or HATU) in DMF.
-
Add DIPEA (if required by the coupling reagent).
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 1-2 hours, or until a ninhydrin (B49086) test indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Shake for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the cleavage solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
In Vivo Blood Pressure Measurement in Rats
This protocol outlines a general procedure for assessing the effect of this compound on blood pressure in a rat model.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Catheters (for carotid artery and jugular vein)
-
Pressure transducer and recording system
-
Infusion pump
-
Heparinized saline
-
This compound solution
-
Angiotensin II solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for drug administration.
-
Exteriorize the catheters and allow the animal to recover fully from surgery.
-
-
Blood Pressure Measurement:
-
Connect the arterial catheter to a pressure transducer connected to a recording system to continuously monitor blood pressure and heart rate.
-
Allow the animal to acclimatize to the experimental setup.
-
-
Drug Administration:
-
Infuse heparinized saline to establish a baseline blood pressure reading.
-
Administer a bolus injection or a continuous infusion of this compound at various doses.
-
To assess antagonistic activity, a bolus of angiotensin II can be administered before and after this compound administration to measure the blunting of the pressor response.
-
-
Data Analysis:
-
Record the changes in mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate in response to this compound and angiotensin II.
-
Calculate the percentage inhibition of the angiotensin II pressor response.
-
Measurement of Plasma Renin Activity (PRA)
This protocol describes a method for determining plasma renin activity, which is crucial for understanding the physiological context in which angiotensin II antagonists are tested.[12][13][14][15][16]
Materials:
-
Blood collection tubes containing EDTA
-
Refrigerated centrifuge
-
Incubator or water bath at 37°C
-
Angiotensin I radioimmunoassay (RIA) kit or LC-MS/MS system
-
pH meter
-
Buffer for pH adjustment
Procedure:
-
Sample Collection and Preparation:
-
Collect blood samples into chilled EDTA tubes.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma frozen at -20°C or lower until analysis.
-
-
Angiotensin I Generation:
-
Thaw the plasma sample on ice.
-
Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.5-6.5).
-
Divide the plasma into two aliquots. Incubate one aliquot at 37°C for a specific period (e.g., 1-3 hours) to allow renin to generate angiotensin I from endogenous angiotensinogen. Keep the second aliquot on ice (0-4°C) to prevent enzymatic activity (this serves as the blank).
-
-
Quantification of Angiotensin I:
-
Stop the enzymatic reaction in the incubated sample by placing it on ice.
-
Measure the concentration of angiotensin I in both the incubated and the blank samples using a commercially available RIA kit or by LC-MS/MS.
-
-
Calculation of PRA:
-
Subtract the angiotensin I concentration of the blank sample from that of the incubated sample to determine the amount of angiotensin I generated.
-
Express the PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).
-
Conclusion: The Legacy of this compound
This compound represents an important step in the evolution of angiotensin II receptor antagonists. While it did not ultimately become a clinical therapeutic, its unique pharmacological profile, particularly its reduced agonist activity and differential effect on aldosterone secretion, provided valuable insights into the structure-activity relationships of angiotensin II analogs. The study of this compound and other saralasin derivatives paved the way for the development of non-peptide, orally active angiotensin II receptor blockers (ARBs), which are now a cornerstone of modern cardiovascular therapy. The in-depth understanding of receptor interaction and signaling pathways, gleaned from research on molecules like this compound, continues to inform the rational design of new and improved therapeutics targeting the renin-angiotensin system.
References
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [Sar1,Thr8]-Angiotensin II - Elabscience® [elabscience.com]
- 4. nsuworks.nova.edu [nsuworks.nova.edu]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Studies on angiotensin II and analogs: impact of substitution in position 8 on conformation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on angiotensin II and analogs: impact of substitution in position 8 on conformation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. youtube.com [youtube.com]
- 11. Merrifield Solid-Phase Peptide Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. usbio.net [usbio.net]
- 16. researchgate.net [researchgate.net]
[Sar1, Thr8]ANG II: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Sar1, Thr8]Angiotensin II, also known as Sarathrin, is a synthetic analog of the potent vasoconstrictor Angiotensin II (ANG II). This octapeptide differs from the endogenous hormone by the substitution of sarcosine (B1681465) for aspartic acid at position 1 and threonine for phenylalanine at position 8. These modifications confer unique biological properties, positioning [Sar1, Thr8]ANG II as a valuable tool in cardiovascular research. This technical guide provides a comprehensive overview of the biological activity of [Sar1, Thr8]ANG II, with a focus on its receptor binding, signaling pathways, and in vivo effects. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application in drug development.
Introduction
Angiotensin II is the principal effector of the renin-angiotensin system (RAS), playing a critical role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Its effects are mediated primarily through two G protein-coupled receptors (GPCRs): the ANG II type 1 (AT1) and type 2 (AT2) receptors. The development of synthetic ANG II analogs has been instrumental in elucidating the distinct roles of these receptors and their downstream signaling cascades. [Sar1, Thr8]ANG II has emerged as a particularly interesting analog due to its distinct pharmacological profile compared to the native peptide and other synthetic variants.
Receptor Binding Affinity
The interaction of [Sar1, Thr8]ANG II with AT1 and AT2 receptors is a critical determinant of its biological activity. While specific quantitative binding data for [Sar1, Thr8]ANG II is not extensively reported in publicly available literature, comparative studies with other ANG II analogs provide valuable insights. The following table summarizes the known binding affinities of related compounds, offering a framework for understanding the potential receptor interactions of [Sar1, Thr8]ANG II.
| Compound | Receptor | Binding Affinity (Ki/Kd) | Species/Tissue | Reference |
| Angiotensin II | AT1 | ~1-10 nM | Various | [1][2] |
| Angiotensin II | AT2 | ~1-10 nM | Various | [1][2] |
| [Sar1, Ile8]ANG II | AT1 | Kd: 1.2 nM | Ovine tissues | [3] |
| [Sar1, Ile8]ANG II | AT2 | Kd: 0.3 nM | Ovine tissues | [3] |
| [Sar1, Gly8]ANG II | AT1 | Ki: 0.66-1.40 nM | Pituitary, liver, adrenal | [4] |
| [Sar1, Gly8]ANG II | AT2 | Ki: 52 nM | Rat adrenal | [4] |
Note: The absence of specific Ki or Kd values for [Sar1, Thr8]ANG II in the table highlights a gap in the current publicly available data.
Signaling Pathways
The signaling cascades initiated by ANG II receptor activation are complex and can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. While the precise signaling signature of [Sar1, Thr8]ANG II has not been fully elucidated, the extensive research on other ANG II analogs, particularly biased agonists, provides a foundation for hypothesizing its mechanism of action.
G Protein-Dependent Signaling
Activation of the AT1 receptor by ANG II typically leads to the coupling of Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream effects including vasoconstriction and aldosterone (B195564) release.
β-Arrestin-Dependent Signaling
In addition to G protein coupling, agonist binding to the AT1 receptor can trigger its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which desensitize G protein signaling and initiate a distinct wave of downstream signaling events. β-arrestin-mediated signaling can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, contributing to cellular growth and proliferation. Some ANG II analogs, termed "biased agonists," preferentially activate the β-arrestin pathway over the G protein pathway. The functional selectivity of [Sar1, Thr8]ANG II in this regard is an area of active investigation.
In Vivo Biological Activity
Studies in normal human subjects have demonstrated that [Sar1, Thr8]ANG II exhibits weak agonistic pressor activity compared to other ANG II analogs like [Sar1, Ile8]ANG II and [Sar1, Ala8]ANG II.[5] Furthermore, its antagonistic effect on blood pressure is less pronounced than these other analogs.[5] A key distinguishing feature of [Sar1, Thr8]ANG II is its minimal effect on plasma aldosterone concentration (PAC), whereas [Sar1, Ile8]ANG II and [Sar1, Ala8]ANG II have been shown to increase PAC and block the steroidogenic action of ANG II.[5] All three analogs cause a similar suppression of plasma renin activity (PRA).[5] These findings suggest that [Sar1, Thr8]ANG II possesses vascular selective properties and acts as an ANG II antagonist with weak partial agonism.[5]
| Parameter | [Sar1, Thr8]ANG II | [Sar1, Ile8]ANG II | [Sar1, Ala8]ANG II | Reference |
| Agonistic Pressor Activity | Weak | Greater than [Sar1, Thr8]ANG II | Similar to [Sar1, Thr8]ANG II | [5] |
| Antagonistic Effect on Blood Pressure | Less than other analogs | Greater than [Sar1, Thr8]ANG II | Greater than [Sar1, Thr8]ANG II | [5] |
| Effect on Plasma Aldosterone Concentration (PAC) | Little to no effect | Increased | Increased | [5] |
| Effect on Plasma Renin Activity (PRA) | Suppression | Similar suppression | Similar suppression | [5] |
Experimental Protocols
Radioligand Binding Assay for AT1/AT2 Receptors
This protocol is essential for determining the binding affinity (Ki or Kd) of [Sar1, Thr8]ANG II for the AT1 and AT2 receptors.
Materials:
-
Cell or tissue membranes expressing AT1 or AT2 receptors
-
Radiolabeled ligand (e.g., 125I-[Sar1, Ile8]ANG II)
-
Unlabeled [Sar1, Thr8]ANG II
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
Total Binding: Add a fixed concentration of radiolabeled ligand to the assay tubes.
-
Non-specific Binding: Add the radiolabeled ligand and a high concentration of unlabeled ANG II (e.g., 1 µM).
-
Competitive Binding: Add the radiolabeled ligand and increasing concentrations of unlabeled [Sar1, Thr8]ANG II.
-
-
Incubation: Add the membrane preparation to all tubes and incubate at room temperature or 37°C for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to determine specific binding. For competitive binding, plot the percentage of specific binding against the log concentration of [Sar1, Thr8]ANG II to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation. For saturation binding, plot specific binding against the concentration of radioligand to determine the Kd and Bmax values.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol allows for the direct measurement of the effect of [Sar1, Thr8]ANG II on arterial blood pressure.
Materials:
-
Wistar or Sprague-Dawley rats
-
Anesthetic agents (e.g., urethane, ketamine)
-
Surgical instruments
-
Polyethylene catheters
-
Pressure transducer and data acquisition system
-
Heparinized saline
-
[Sar1, Thr8]ANG II solution
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen.
-
Cannulation: Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize and record a stable baseline blood pressure.
-
Drug Administration: Administer a bolus injection or continuous infusion of [Sar1, Thr8]ANG II through the jugular vein cannula.
-
Blood Pressure Recording: Continuously monitor and record the arterial blood pressure using the pressure transducer and data acquisition system.
-
Data Analysis: Analyze the recorded data to determine the change in mean arterial pressure from the baseline in response to [Sar1, Thr8]ANG II administration.
Measurement of Plasma Aldosterone Concentration
This protocol is used to quantify the effect of [Sar1, Thr8]ANG II on aldosterone secretion.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Aldosterone ELISA or RIA kit
-
Microplate reader or gamma counter
Procedure:
-
Blood Collection: Collect blood samples from the experimental subject (e.g., via tail vein in rats or venipuncture in humans) at baseline and at specified time points after administration of [Sar1, Thr8]ANG II.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store the plasma samples at -20°C until analysis.
-
Aldosterone Assay: Measure the aldosterone concentration in the plasma samples using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the plasma aldosterone concentration for each sample and compare the post-treatment values to the baseline to determine the effect of [Sar1, Thr8]ANG II.
Conclusion
[Sar1, Thr8]ANG II is a valuable pharmacological tool for investigating the complexities of the renin-angiotensin system. Its distinct profile as a weak partial agonist and antagonist with vascular selectivity, particularly its minimal impact on aldosterone secretion, makes it a useful probe for dissecting the differential roles of ANG II receptors in various physiological and pathological processes. While further research is needed to fully characterize its binding affinities and signaling properties, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating ANG II signaling with novel analogs like [Sar1, Thr8]ANG II.
References
- 1. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sarcosine1,glycine8 angiotensin II is an AT1 angiotensin II receptor subtype selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thr8-Saralasin and Saralasin: Foundational Differences in Angiotensin II Receptor Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the foundational differences between two critical peptide analogues of Angiotensin II (AII): Saralasin ([Sar¹, Ala⁸]-Angiotensin II) and Thr8-Saralasin ([Sar¹, Thr⁸]-Angiotensin II). Both compounds are recognized as competitive antagonists of the Angiotensin II Type 1 (AT1) receptor, a key player in the renin-angiotensin system (RAS) and a primary target for antihypertensive therapies. However, subtle structural modifications between these two molecules lead to significant divergences in their pharmacological profiles. This document elucidates these differences through a detailed comparison of their chemical structures, mechanisms of action, and available quantitative data. Furthermore, it outlines key experimental methodologies for their evaluation and provides visual representations of relevant signaling pathways and experimental workflows to aid in future research and drug development endeavors.
Introduction: The Renin-Angiotensin System and the Advent of Saralasin Analogues
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The octapeptide hormone Angiotensin II is the principal active component of this system, exerting its potent vasoconstrictive and aldosterone-stimulating effects primarily through the AT1 receptor. The development of competitive antagonists for the AT1 receptor has been a cornerstone of cardiovascular pharmacology. Saralasin, a synthetic analogue of Angiotensin II, emerged as an early and pivotal tool in this field. Its modifications at position 1 (Sarcosine for Aspartic Acid) and position 8 (Alanine for Phenylalanine) confer resistance to aminopeptidases and antagonist properties, respectively[1]. This compound represents a further modification, with Threonine replacing Alanine at the 8th position. This seemingly minor substitution results in a distinct pharmacological profile, particularly concerning its agonistic versus antagonistic activities and its influence on aldosterone (B195564) secretion.
Foundational Differences: A Head-to-Head Comparison
The core distinctions between this compound and Saralasin lie in their chemical structure, which in turn dictates their interaction with the AT1 receptor and their subsequent physiological effects.
Chemical Structure
The primary structural difference between the two compounds is the amino acid residue at position 8 of the peptide chain.
-
Saralasin: [Sar¹, Ala⁸]-Angiotensin II
-
This compound: [Sar¹, Thr⁸]-Angiotensin II
This substitution of Alanine with the more polar, hydroxyl-containing Threonine residue in this compound is the key determinant of its altered pharmacological properties.
Mechanism of Action and Pharmacological Profile
Both molecules act as competitive antagonists at the AT1 receptor. However, they exhibit differing degrees of partial agonism and distinct effects on downstream signaling pathways.
-
Saralasin is a potent competitive antagonist of the AT1 receptor but also displays significant partial agonist activity. This means that in the absence of Angiotensin II, Saralasin can weakly activate the receptor, leading to a mild pressor response, particularly in low-renin states[2][3]. A key characteristic of Saralasin is its effect on aldosterone secretion; it has been shown to increase plasma aldosterone concentration (PAC)[4][5].
-
This compound also acts as a competitive antagonist at the AT1 receptor but is described as having weaker agonistic pressor action compared to Saralasin[4]. A critical distinguishing feature is its reported "vascular selective properties" and its minimal effect on plasma aldosterone concentration[4]. This suggests a potential dissociation between its vascular and adrenal effects. The antagonistic effect of this compound on blood pressure has been reported to be less potent than that of Saralasin[4].
Quantitative Data Comparison
The following tables summarize the available quantitative data for Saralasin. Despite a thorough literature search, specific binding affinity data (Ki or Kd) for this compound could not be located.
Table 1: Chemical and Pharmacological Properties
| Property | Saralasin ([Sar¹, Ala⁸]-Angiotensin II) | This compound ([Sar¹, Thr⁸]-Angiotensin II) |
| Molecular Formula | C42H65N13O10 | C43H67N13O11 |
| Primary Mechanism | Competitive AT1 Receptor Antagonist | Competitive AT1 Receptor Antagonist |
| Partial Agonist Activity | Present, can cause a pressor response | Weak agonistic pressor action |
| Effect on Aldosterone | Increases Plasma Aldosterone Concentration | Little to no effect on Plasma Aldosterone |
| Vascular Antagonism | Potent | Less potent than Saralasin |
Table 2: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Saralasin | Angiotensin II Receptor | 0.32 nM | Not specified in provided context |
| This compound | Angiotensin II Receptor | Data not available |
Experimental Protocols
In Vitro Radioligand Binding Assay for Angiotensin II Receptors
This protocol is a generalized method for determining the binding affinity of compounds like Saralasin and this compound to the AT1 receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radioligand and the inhibitory constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II).
-
Unlabeled Angiotensin II.
-
Test compounds (Saralasin, this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the AT1 receptor in a suitable buffer and prepare a membrane fraction through differential centrifugation.
-
Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
For non-specific binding, include a parallel set of incubations with a high concentration of unlabeled Angiotensin II.
-
Incubate to equilibrium (e.g., 60-120 minutes at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Competitive Binding Assay (to determine Ki of the test compound):
-
Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at or below its Kd) with increasing concentrations of the test compound (Saralasin or this compound).
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled Angiotensin II).
-
Follow the incubation, filtration, and counting steps as in the saturation binding assay.
-
Data Analysis:
-
Saturation data: Plot specific binding (total minus non-specific) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
Competition data: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure and Aldosterone Measurement in a Rat Model
This protocol outlines a general procedure to assess the effects of Saralasin and this compound on blood pressure and plasma aldosterone in an animal model.
Objective: To compare the in vivo effects of Saralasin and this compound on mean arterial pressure (MAP) and plasma aldosterone concentration (PAC).
Materials:
-
Spontaneously hypertensive rats (SHR) or other suitable animal model.
-
Anesthetic (e.g., isoflurane).
-
Catheters for arterial and venous cannulation.
-
Blood pressure transducer and recording system.
-
Saralasin and this compound solutions for infusion.
-
Angiotensin II solution.
-
Blood collection tubes (with EDTA).
-
Centrifuge.
-
Aldosterone ELISA kit or other suitable assay.
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug infusion). Allow the animal to recover.
-
Baseline Measurements: Record baseline mean arterial pressure (MAP) for a stable period. Collect a baseline blood sample for PAC measurement.
-
Drug Infusion: Infuse Saralasin or this compound intravenously at a constant rate for a defined period.
-
Blood Pressure Monitoring: Continuously record MAP throughout the infusion period and for a post-infusion period.
-
Blood Sampling: Collect blood samples at specific time points during and after the infusion to measure PAC.
-
Angiotensin II Challenge (Optional): To confirm antagonistic activity, administer a bolus of Angiotensin II before and during the antagonist infusion and measure the pressor response.
-
Data Analysis:
-
Calculate the change in MAP from baseline at different time points during and after the infusion of each compound.
-
Process blood samples to separate plasma and measure PAC using an appropriate assay.
-
Compare the effects of Saralasin and this compound on both MAP and PAC.
-
Visualizations
Signaling Pathways
Caption: Angiotensin II signaling pathway and points of intervention for Saralasin and this compound.
Experimental Workflows
Caption: Experimental workflow for a competitive radioligand binding assay.
Logical Relationships
Caption: Core foundational differences between Saralasin and this compound.
Conclusion
While both Saralasin and this compound are valuable tools for investigating the renin-angiotensin system, their foundational differences, stemming from a single amino acid substitution, lead to distinct pharmacological profiles. Saralasin acts as a potent AT1 receptor antagonist with notable partial agonist activity and a stimulatory effect on aldosterone secretion. In contrast, this compound exhibits weaker partial agonism and blood pressure antagonism, and critically, appears to be largely devoid of an effect on aldosterone. This "vascular selective" nature of this compound, though less potent in its primary antagonistic action, presents an interesting pharmacological profile that could be leveraged for specific research questions aimed at dissecting the differential roles of Angiotensin II in the vasculature versus the adrenal glands. Further research, particularly to quantify the binding affinity of this compound, is warranted to fully elucidate the structure-activity relationships that govern these differences and to inform the design of next-generation AT1 receptor modulators with tailored pharmacological properties.
References
- 1. Saralasin - Wikipedia [en.wikipedia.org]
- 2. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Partial Agonist Activity of Thr8-Saralasin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Sar1, Thr8]-Angiotensin II, herein referred to as Thr8-saralasin, is a synthetic analog of the potent vasoconstrictor peptide, Angiotensin II (Ang II). It belongs to a class of compounds known as saralasins, which are characterized by the substitution of the N-terminal aspartic acid with sarcosine. This modification confers resistance to degradation by aminopeptidases, thereby prolonging the peptide's half-life. This compound is distinguished by the substitution of the C-terminal phenylalanine with threonine at position 8. This alteration at the eighth position is critical in defining its pharmacological profile, leading to a molecule that exhibits both competitive antagonism and partial agonism at angiotensin II receptors, primarily the AT1 receptor subtype.
The dualistic nature of this compound makes it a valuable tool for dissecting the complex signaling mechanisms of the renin-angiotensin system (RAS). Unlike pure antagonists that simply block receptor activation, partial agonists can elicit a submaximal response in the absence of the endogenous agonist and competitively inhibit the binding and action of the full agonist. This technical guide provides a comprehensive overview of the partial agonist activity of this compound, including its mechanism of action, comparative pharmacological data, effects on signaling pathways, and detailed experimental protocols for its characterization.
Core Concepts: Partial Agonism at the AT1 Receptor
The Angiotensin II Type 1 (AT1) receptor is a G-protein coupled receptor (GPCR) that, upon binding to the endogenous full agonist Angiotensin II, undergoes a conformational change. This change facilitates the activation of heterotrimeric G-proteins, predominantly Gq/11, and also promotes the recruitment of β-arrestins. These two pathways initiate a cascade of intracellular signaling events leading to physiological responses such as vasoconstriction, aldosterone (B195564) release, and cell growth.
A partial agonist, such as this compound, binds to the same receptor as the full agonist but induces a different conformational change. This results in a lower efficacy of G-protein activation and/or β-arrestin recruitment compared to the full agonist, even at saturating concentrations. The clinical and physiological manifestation of this is a submaximal response. The degree of agonism is dependent on the cellular context, including receptor density and the presence of the endogenous agonist.
Quantitative Pharmacological Data
Table 1: Comparative In Vivo Effects of Angiotensin II Analogs
| Compound | Agonistic Effect (Pressor Activity) | Antagonistic Effect (Blood Pressure) | Effect on Plasma Aldosterone Concentration (PAC) |
| [Sar1, Thr8]-Angiotensin II | Weak agonistic pressor action.[1] | Less potent antagonist compared to [Sar1, Ile8]ANG II and [Sar1, Ala8]ANG II.[1] | Little to no effect on PAC.[1] |
| [Sar1, Ile8]-Angiotensin II | Greater agonistic pressor activity than [Sar1, Thr8]ANG II and [Sar1, Ala8]ANG II.[1] | More potent antagonist than [Sar1, Thr8]ANG II.[1] | Increased PAC and blocked the steroidogenic action of Ang II.[1] |
| [Sar1, Ala8]-Angiotensin II (Saralasin) | Agonistic pressor activity.[1] | More potent antagonist than [Sar1, Thr8]ANG II.[1] | Increased PAC and blocked the steroidogenic action of Ang II.[1] |
Table 2: Comparative Binding Affinities of Saralasin (B108331) Analogs for Angiotensin II Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| [Sar1, Ala8]-Angiotensin II (Saralasin) | Angiotensin II Receptor | ~0.17 nM | [2] |
| AT1 Receptor | - | - | |
| AT2 Receptor | ~0.15 nM | [2] | |
| [Sar1, Ile8]-Angiotensin II | AT1 Receptor | - | - |
| AT2 Receptor | - | - | |
| [Sar1, Thr8]-Angiotensin II | AT1 Receptor | Data not available | |
| AT2 Receptor | Data not available |
Note: The binding affinities for Saralasin and its analogs can vary depending on the tissue and experimental conditions. The differentiation between AT1 and AT2 receptors is not always explicitly stated in older literature.
Angiotensin II Receptor Signaling Pathways and Modulation by this compound
The AT1 receptor signals through two primary pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.
-
G-Protein Dependent Pathway: Upon activation by a full agonist like Angiotensin II, the AT1 receptor couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to cellular responses such as smooth muscle contraction (vasoconstriction) and aldosterone secretion.
-
β-Arrestin Dependent Pathway: Following agonist binding and G-protein activation, the AT1 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which uncouple the receptor from G-proteins (desensitization) and facilitate its internalization. Furthermore, β-arrestin can act as a scaffold for other signaling molecules, such as components of the MAPK/ERK pathway, leading to distinct cellular outcomes like cell growth and proliferation.
As a partial agonist, this compound is expected to induce a submaximal activation of both the G-protein and β-arrestin pathways compared to Angiotensin II. This would result in a weaker downstream signal, consistent with its observed weak pressor activity and minimal effect on aldosterone secretion.
References
The Dual Pharmacology of Thr8-Saralasin: An In-depth Technical Guide to its Interaction with AT1 and AT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thr8-saralasin, commonly known as saralasin (B108331), is a synthetic octapeptide analog of angiotensin II (Ang II). Historically, it was developed as a competitive antagonist of Ang II receptors and utilized in the diagnosis of renovascular hypertension[1][2]. Its structure differs from Ang II at three key positions: sarcosine (B1681465) replaces aspartic acid at position 1, increasing receptor affinity and resistance to aminopeptidases; valine replaces isoleucine at position 5; and alanine (B10760859) replaces phenylalanine at position 8, which reduces the intrinsic agonistic activity[1]. While initially characterized as a non-specific Ang II receptor antagonist, subsequent research has unveiled a more complex pharmacological profile, revealing distinct interactions with the two major Ang II receptor subtypes, AT1 and AT2. This guide provides a comprehensive overview of the interaction of this compound with both AT1 and AT2 receptors, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound for angiotensin receptors has been determined through competitive radioligand binding assays. The following table summarizes the available quantitative data. It is important to note that many early studies used tissue preparations with mixed receptor populations.
| Ligand | Receptor Source | Radioligand | Binding Affinity (Ki) | Reference |
| This compound | Rat liver membrane preparation | FITC-Ang II | 0.32 nM (for 74% of sites) | [3][4] |
| 2.7 nM (for remaining 26% of sites) | [3][4] |
Note: Rat liver membranes are known to express high levels of the AT1 receptor, suggesting the higher affinity binding site is likely the AT1 receptor[5][6].
Interaction with the AT1 Receptor: Competitive Antagonism and Partial Agonism
This compound primarily acts as a competitive antagonist at the AT1 receptor, the receptor subtype that mediates the majority of the well-known physiological effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular proliferation[7][8]. By competing with Ang II for binding to the AT1 receptor, saralasin can effectively lower blood pressure in states of high renin activity[8].
However, this compound is not a pure antagonist. It possesses partial agonist activity, particularly at high concentrations[3][9]. This means that while it blocks the action of the full agonist Ang II, it can weakly activate the AT1 receptor itself, leading to a smaller physiological response compared to Ang II. This partial agonism can result in a pressor response in certain clinical situations, particularly in low-renin states[10].
AT1 Receptor Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to a cascade of intracellular events culminating in the physiological responses associated with Ang II. This compound competitively inhibits this cascade.
References
- 1. Saralasin - Wikipedia [en.wikipedia.org]
- 2. Use of an angiotensin II antagonist (saralasin) in the recognition of "angiotensinogenic" hypertension; - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Thr8-saralasin in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Thr8-saralasin, a synthetic analogue of Angiotensin II. It details its mechanism of action, its specific role and comparison to other analogues in hypertension research, and provides relevant experimental protocols. This guide is intended to serve as a technical resource for professionals investigating the Renin-Angiotensin System (RAS).
Introduction: The Renin-Angiotensin System and Saralasin (B108331) Analogues
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system, Angiotensin II (Ang II), mediates its effects by binding to specific receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. Dysregulation of the RAS is a key factor in the pathophysiology of hypertension.
The development of pharmacological probes to block the RAS was a pivotal step in cardiovascular medicine. Among the first of these were peptide-based analogues of Ang II, such as saralasin. Saralasin ([Sar1, Ala8]Angiotensin II) is an octapeptide that acts as a competitive antagonist at the AT1 receptor but also exhibits partial agonist activity. It was historically used to diagnose renovascular hypertension, a form of high blood pressure caused by angiotensin II.
This guide focuses specifically on This compound , or [Sar1, Thr8]Angiotensin II, a variant of saralasin where the alanine (B10760859) at position 8 is replaced by threonine. This substitution modifies its biological activity, providing researchers with a tool to dissect the nuanced functions of Ang II receptors.
Molecular Profile and Mechanism of Action
This compound is an oligopeptide with specific structural modifications compared to the endogenous Angiotensin II, designed to alter its binding affinity and intrinsic activity at Ang II receptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (6S,9S,12S,15S,18S)-18-(((R)-4H-imidazol-4-yl)methyl)-6-(3-guanidinopropyl)-12-(4-hydroxybenzyl)-9,15-diisopropyl-4,7,10,13,16-pentaoxo-2,5,8,11,14,17-hexaazanonadecan-19-oic (2S,3R)-3-hydroxy-2-((S)-pyrrolidine-2-carboxamido)butanoic anhydride | |
| CAS Number | 74127-89-2 | |
| Chemical Formula | C43H67N13O11 | |
| Molecular Weight | 942.08 g/mol |
| Structure vs. Ang II | Sarcosine replaces Aspartic acid at position 1; Threonine replaces Phenylalanine at position 8. | |
Interaction with Angiotensin Receptors
This compound, like other saralasin analogues, primarily targets the AT1 receptor. However, its effects are complex due to a dual-activity profile:
-
AT1 Receptor Antagonism : It competitively blocks the binding of the potent vasoconstrictor Angiotensin II to the AT1 receptor. This action inhibits downstream signaling that leads to vasoconstriction, aldosterone (B195564) release, and sodium retention, thereby lowering blood pressure in states of high RAS activity.
-
Partial Agonism (AT1) : In low-renin states, where Ang II levels are low, saralasin analogues can themselves stimulate the AT1 receptor, albeit less effectively than Ang II. This intrinsic agonistic activity can cause a transient pressor (blood pressure-increasing) response. Studies show this compound has a particularly weak agonistic pressor action compared to other analogues.
-
AT2 Receptor Agonism : Research has revealed that saralasin also acts as an agonist at the AT2 receptor. AT2 receptor stimulation is generally associated with vasodilation and anti-inflammatory effects, which may counteract some of the AT1-mediated actions.
Signaling Pathways
Angiotensin II binding to the AT1 receptor classically activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC), resulting in cellular responses like smooth muscle contraction. This compound competitively inhibits this primary pathway.
Recent evidence also points to G-protein-independent signaling via β-arrestin, which can be differentially engaged by various ligands, a concept known as biased agonism. The specific signaling bias of this compound is an area of ongoing research.
Caption: The Renin-Angiotensin-Aldosterone System and points of modulation by this compound.
Quantitative Data Summary
The defining characteristic of this compound is its unique pharmacological profile compared to other Ang II analogues. Research directly comparing [Sar1, Thr8]ANG II, [Sar1, Ile8]ANG II, and the standard saralasin [Sar1, Ala8]ANG II in normal human subjects provides the most precise quantitative insights.
Table 2: Comparative Biological Effects of Angiotensin II Analogues in Normal Subjects
| Parameter | [Sar1, Thr8]ANG II | [Sar1, Ala8]ANG II (Saralasin) | [Sar1, Ile8]ANG II |
|---|---|---|---|
| Agonistic Pressor Activity | Weak | Moderate | Strong |
| Antagonistic Effect on Blood Pressure | Less than Ala8 or Ile8 analogues | Standard | Stronger than Thr8 analogue |
| Effect on Plasma Aldosterone Concentration (PAC) | Little to no effect | Increased PAC | Increased PAC |
| Effect on Plasma Renin Activity (PRA) | Similar suppression to other analogues | Similar suppression to other analogues | Similar suppression to other analogues |
Data adapted from a comparative study on normal human subjects.
This data highlights that this compound is a "vascular selective" Ang II antagonist with weak intrinsic pressor activity and, critically, does not significantly stimulate aldosterone secretion, unlike other analogues. This makes it a more specific tool for studying the vascular effects of AT1 receptor blockade, dissociated from the adrenal effects.
Table 3: Binding Affinity of Saralasin ([Sar1, Ala8]ANG II) for Angiotensin Receptors
| Parameter | Value | Target |
|---|---|---|
| Ki | 0.32 nM | Angiotensin II Receptor (74% of binding sites) |
| Ki | 2.7 nM | Angiotensin II Receptor (remaining binding sites) |
Note: This data is for the closely related [Sar1, Ala8]ANG II analogue and serves as an approximation for the binding affinity of this class of peptides. Data sourced from studies on rat liver membrane preparations.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the in vivo effects of this compound.
Protocol 1: In Vivo Assessment of Blood Pressure and Endocrine Factors
This protocol is based on methodologies used in human studies to compare Ang II analogues.
Objective: To determine the effect of a continuous intravenous infusion of this compound on blood pressure, plasma aldosterone concentration (PAC), and plasma renin activity (PRA).
Methodology:
-
Subject Preparation:
-
Subjects (human or animal models) are acclimatized and maintained on a controlled diet (e.g., unrestricted sodium).
-
An intravenous line is established for infusion and a separate line for blood sampling.
-
Subjects rest in a supine position for a baseline period (e.g., 60 minutes) before the experiment begins.
-
-
Baseline Measurement:
-
Blood pressure and heart rate are monitored continuously.
-
Baseline blood samples are drawn at the end of the resting period for measurement of PRA and PAC.
-
-
This compound Infusion:
-
A solution of this compound is infused intravenously at a constant rate. The specific dose would be determined by preliminary dose-ranging studies.
-
Blood pressure and heart rate are monitored continuously throughout the infusion period (e.g., 60-120 minutes).
-
-
Data and Sample Collection:
-
Blood samples are collected at regular intervals during the infusion to measure PRA and PAC.
-
Following the cessation of the this compound infusion, a bolus of Angiotensin II may be administered to confirm the antagonistic effect (i.e., a blunted pressor response).
-
-
Analysis:
-
Changes in blood pressure, PAC, and PRA from baseline are calculated and analyzed statistically.
-
The results are compared to control infusions (e.g., saline) or other Ang II analogues.
-
Caption: A generalized workflow for an in vivo infusion study of this compound.
Protocol 2: Preparation of this compound for In Vivo Administration
Objective: To correctly solubilize and dilute lyophilized this compound for experimental use.
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free physiological saline (0.9% NaCl) or sterile water for injection
-
Sterile vials and syringes
Methodology:
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of moisture.
-
Reconstitution:
-
Calculate the volume of sterile saline required to create a concentrated stock solution (e.g., 1 mg/mL).
-
Using a sterile syringe, slowly inject the calculated volume of saline into the vial.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation.
-
-
Dilution:
-
Draw the required volume of the stock solution into a new sterile syringe.
-
Further dilute the stock solution with sterile saline to the final concentration required for the infusion pump. The final concentration will depend on the desired dose, the infusion rate, and the subject's body weight.
-
-
Storage:
-
It is highly recommended to use freshly prepared solutions. If storage is necessary, refer to the manufacturer's specific instructions. Generally, peptide solutions should be stored at 2-8°C for short-term use or frozen at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.
-
Limitations and Modern Context
While pivotal in the early exploration of the RAS, peptide-based antagonists like this compound have significant limitations for clinical use:
-
Peptide Nature: They require parenteral (intravenous) administration.
-
Short Half-Life: They are rapidly cleared from circulation, with a reported half-life for saralasin of about 3.2 minutes.
-
Partial Agonism: The intrinsic pressor activity can be problematic, especially in patients with low-renin hypertension.
These drawbacks spurred the development of orally active, non-peptide AT1 receptor blockers (ARBs) like losartan, which have since become mainstays in hypertension therapy. Consequently, the role of this compound has shifted from a potential therapeutic or diagnostic agent to a specialized research tool. Its unique profile, particularly its lack of effect on aldosterone, makes it valuable for experiments designed to isolate and study the vascular versus adrenal roles of the RAS.
Conclusion
This compound is a distinct Angiotensin II analogue whose primary value in hypertension research lies in its comparative pharmacology. Its characterization as a "vascular selective" antagonist with weak pressor agonism and minimal impact on aldosterone secretion provides a refined tool for investigating the discrete functions of the Renin-Angiotensin System. While superseded by non-peptide ARBs in the clinical setting, this compound remains a relevant compound for preclinical and basic science research, enabling a deeper understanding of Angiotensin II receptor signaling and its role in cardiovascular physiology.
Thr8-Saralasin: An In-depth Technical Guide on its Effects on the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thr8-saralasin, a synthetic analog of angiotensin II, has historically served as a pivotal pharmacological tool for elucidating the role of the renin-angiotensin system (RAS) in cardiovascular homeostasis and pathophysiology. As a competitive antagonist with partial agonist properties at the angiotensin II receptor, its effects have been extensively studied to diagnose and understand renin-dependent hypertension. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative effects on the RAS, and detailed experimental protocols for its investigation.
Core Mechanism of Action
This compound, chemically designated as [Sar1, Thr8]angiotensin II, is an octapeptide that differs from the endogenous angiotensin II molecule at two key positions. The substitution of sarcosine (B1681465) for aspartic acid at position 1 enhances its affinity for the angiotensin II (AT) receptors and confers resistance to degradation by aminopeptidases. The replacement of phenylalanine with threonine at position 8 is crucial for its antagonistic properties, although it retains some intrinsic stimulatory (agonistic) activity.[1]
Its primary mechanism involves competitively blocking the binding of angiotensin II to its receptors, particularly the AT1 receptor, which mediates the principal pressor and aldosterone-stimulating effects of angiotensin II.[2] In conditions of high circulating angiotensin II, such as renovascular hypertension, this compound administration leads to a reduction in blood pressure by inhibiting vasoconstriction and aldosterone (B195564) secretion.[3][4] Conversely, in low-renin states, its partial agonist activity can result in a mild pressor response.[5][6]
Signaling Pathway of the Renin-Angiotensin System and this compound's Point of Intervention
Caption: this compound competitively inhibits the AT1 receptor, blocking Angiotensin II's effects.
Quantitative Effects on the Renin-Angiotensin System
The administration of this compound induces a range of physiological responses, the magnitude and direction of which are highly dependent on the baseline activity of the renin-angiotensin system and the sodium status of the subject. The following tables summarize the quantitative effects of this compound on key RAS parameters as documented in various studies.
Table 1: Effects of this compound on Blood Pressure
| Study Population | Dosage | Route of Administration | Baseline Condition | Change in Mean Arterial Pressure (MAP) | Reference |
| Normotensive Subjects | 10 µg/kg/min | Infusion | Unrestricted Diet | No significant change | [6] |
| Normotensive Subjects | 10 µg/kg/min | Infusion | Low Sodium Diet | Decrease (p < 0.05) | [6] |
| Normotensive Subjects | 10 µg/kg/min | Infusion | High Sodium Diet | Increase (p < 0.005) | [6] |
| Hypertensive Patients | 5 µg/kg/min | Infusion | High Renin | Decrease | [3] |
| Hypertensive Patients | 5 µg/kg/min | Infusion | Normal Renin | No significant change | [3] |
| Hypertensive Patients | 5 µg/kg/min | Infusion | Low Renin | Increase | [5] |
| Renovascular Hypertensive Patients | Not specified | Intravenous | Sodium Replete | Systolic: ↓ 32-38 mmHg; Diastolic: ↓ 16-29 mmHg | [7] |
| Pregnant Ewes | Dose-dependent | Infusion | Normal Pregnancy | Dose-dependent decrease (p < 0.005) | [8] |
Table 2: Effects of this compound on Plasma Renin Activity (PRA) and Aldosterone
| Study Population | Dosage | Route of Administration | Change in Plasma Renin Activity (PRA) | Change in Plasma Aldosterone Concentration (PAC) | Reference |
| Normal Subjects | Not specified | Infusion | Suppression | Little effect | [1] |
| Hypertensive Patients (High Renin) | Not specified | Infusion | Increase (Reactive Hyperreninemia) | Decrease | [3][9] |
| Hypertensive Patients (Normal Renin) | Not specified | Infusion | Not specified | No fall in sodium replete state; abolished rise in sodium deplete state | [3] |
| Sodium-Deficient Dogs | 5 µg/kg/min | Infusion | 3.23 to 16.4 ng/ml/hr | 34.7 ng/dl (maintained) | [10] |
| Normal Subjects (Sodium Deplete) | Not specified | Infusion | Increase | Decrease | [11] |
Experimental Protocols
The following section details the methodologies for key experiments involving this compound to assess its effects on the renin-angiotensin system.
Protocol 1: Saralasin (B108331) Infusion for the Diagnosis of Renovascular Hypertension in Humans
Objective: To identify patients with angiotensin II-dependent hypertension.
Patient Selection and Preparation:
-
Inclusion Criteria: Patients with suspected renovascular hypertension, diastolic blood pressure >95 mmHg.[2]
-
Exclusion Criteria: Known allergies to saralasin, pregnancy, severe cardiac or renal impairment not related to hypertension.[2]
-
Preparation: Patients should be withdrawn from antihypertensive medications, if possible, for a sufficient period before the study. A state of mild sodium depletion can be induced to enhance the response, often achieved through a low-sodium diet or diuretic administration (e.g., furosemide).[12]
Materials:
-
This compound acetate (B1210297) (lyophilized powder)
-
Sterile physiological saline (0.9% NaCl)
-
Infusion pump
-
Blood pressure monitoring equipment (e.g., Arteriosonde)[6]
-
Blood collection tubes containing EDTA
Procedure:
-
Establish intravenous access for both saralasin infusion and blood sampling.
-
Allow the patient to rest in the supine position for at least 30 minutes.
-
Record baseline blood pressure and heart rate measurements every 2 minutes.[6]
-
Collect baseline blood samples for plasma renin activity (PRA) and angiotensin II concentration.
-
Initiate an intravenous infusion of this compound. A common protocol starts with a low dose and gradually increases, for instance, starting at a rate to deliver 5 µg/kg/min.[6][13]
-
Continuously monitor blood pressure and heart rate throughout the infusion.
-
A "responder" is typically defined by a significant fall in blood pressure (e.g., >10/8 mmHg).[14]
-
Collect blood samples at the end of the infusion period for PRA and angiotensin II levels.
-
Terminate the infusion and continue to monitor the patient until blood pressure returns to baseline.
Experimental Workflow for Saralasin Infusion Study
Caption: Workflow for a clinical study investigating the effects of this compound infusion.
Protocol 2: In Vivo Administration of Saralasin in a Rat Model of Hypertension
Objective: To assess the antagonistic effects of saralasin on Angiotensin II-induced pressor responses.
Animal Model:
-
Spontaneously hypertensive rats (SHR) or one-clip, two-kidney renal hypertensive rats are commonly used.[15]
Materials:
-
This compound acetate
-
Sterile physiological saline or PBS
-
Anesthetic (e.g., pentobarbital)
-
Catheters for cannulation
-
Blood pressure transducer and recording system
Procedure:
-
Anesthetize the rat.
-
Surgically expose and cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.[15]
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
Record baseline mean arterial pressure (MAP) and heart rate for at least 15 minutes.[15]
-
Administer a bolus injection or a continuous infusion of this compound. Doses can range from 5-50 µg/kg for a single dose to infusions of 6 µg/kg/min.[15]
-
After a stabilization period with saralasin, challenge the animal with an injection of angiotensin II to assess the degree of receptor blockade.
-
Record the pressor response to angiotensin II in the presence and absence of saralasin.
Protocol 3: Measurement of Plasma Renin Activity and Angiotensin II
Methodology: Radioimmunoassay (RIA) is the classic and highly sensitive method for quantifying PRA and angiotensin II.[16][17][18]
Principle of PRA Measurement: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen by plasma renin.[18]
Procedure Outline:
-
Collect blood in pre-chilled EDTA tubes and centrifuge at low temperature to separate plasma.
-
Divide the plasma into two aliquots. One is incubated at 37°C (pH 5.7-6.0) for a defined period (e.g., 1-3 hours), while the other is kept at 4°C to serve as a blank.[18][19] Angiotensinase and converting enzyme inhibitors are added to prevent the degradation of angiotensin I and its conversion to angiotensin II.[18]
-
Stop the enzymatic reaction by rapid cooling.
-
Quantify the generated angiotensin I in both aliquots using a specific radioimmunoassay.
-
PRA is calculated as the difference in angiotensin I between the incubated sample and the blank, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
Principle of Angiotensin II Measurement: Directly measures the concentration of angiotensin II in plasma using a competitive binding RIA.[16]
Procedure Outline:
-
Extract angiotensin II from plasma, often using solid-phase extraction columns.
-
The extracted sample is incubated with a known amount of radiolabeled angiotensin II (e.g., ¹²⁵I-Ang II) and a specific antibody.
-
Unbound angiotensin II is separated from the antibody-bound fraction (e.g., using dextran-coated charcoal).[19]
-
The radioactivity of the bound fraction is measured, and the concentration of angiotensin II in the sample is determined by comparing it to a standard curve.
Conclusion
This compound remains a compound of significant interest for researchers in the field of cardiovascular pharmacology. Its well-characterized effects as a competitive antagonist and partial agonist of the angiotensin II receptor provide a valuable model for studying the renin-angiotensin system. The protocols and data presented in this guide offer a technical foundation for designing and interpreting experiments aimed at further understanding the intricate role of the RAS in health and disease. While newer, more specific antagonists with no agonist activity have replaced saralasin in clinical practice, its utility in preclinical research and as a reference compound is undisputed.
References
- 1. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of an angiotensin II antagonist (saralasin) in the recognition of "angiotensinogenic" hypertension; - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of saralasin on normal blood pressure and on reno-vascular hypertension (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the specific angiotensin antagonist (Sar1) (Ala8) angiotensin II on blood pressure and the renin-angiotensin system in the conscious pregnant ewe and fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive hyperreninemia in renovascular hypertension after angiotensin blockage with saralasin or converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the renin-angiotensin system in the regulation of aldosterone biosynthesis and arterial pressure during sodium deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the angiotensin II antagonist saralasin on plasma aldosterone concentration and on blood pressure before and during sodium depletion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Improvement in arterial oxygenation by saralasin infusion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of saralasin in the recognition of angiotensinogenic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Double antibody radioimmunoassay of renin activity and angiotensin II in human peripheral plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Preclinical Pharmacology of [Sar¹, Thr⁸]-Angiotensin II (Thr⁸-Saralasin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the preclinical pharmacology of [Sar¹, Thr⁸]-Angiotensin II (Thr⁸-saralasin), a synthetic analog of Angiotensin II. Thr⁸-saralasin is characterized by the substitution of the native aspartic acid at position 1 with sarcosine (B1681465) and the phenylalanine at position 8 with threonine. These modifications confer resistance to aminopeptidases and alter its interaction with angiotensin II receptors. This document details its mechanism of action, receptor interaction, and its effects on key physiological parameters, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Mechanism of Action
Thr⁸-saralasin functions as a competitive antagonist of the Angiotensin II Type 1 (AT₁) receptor, with evidence suggesting it also possesses partial agonist properties. Its primary mechanism involves competing with endogenous Angiotensin II for binding to the AT₁ receptor, thereby modulating the downstream signaling cascades that regulate blood pressure, fluid and electrolyte balance, and cellular growth. The substitution at position 8 with threonine, a polar amino acid, is believed to influence its agonist/antagonist profile compared to other saralasin (B108331) analogs.
Receptor Binding and In Vitro Pharmacology
Table 1: Comparative In Vitro Binding Affinities of Angiotensin II Analogs
| Compound | Receptor Subtype | Ki (nM) | Cell/Tissue Type |
| Saralasin ([Sar¹, Ala⁸]ANG II) | Angiotensin II Receptor | 0.32 (74% of sites) | Rat Liver Membranes |
| 2.7 (26% of sites) | |||
| [Sar¹, Ile⁸]ANG II | AT₁ | 1.2 | Ovine Tissues |
| AT₂ | 0.3 | Ovine Tissues |
Note: Data for Thr⁸-saralasin is not available. The data for other analogs are provided for comparative purposes.
Experimental Protocol: Competitive Radioligand Binding Assay for Angiotensin II Receptors
This protocol is adapted from standard methodologies for determining the binding affinity of unlabeled ligands for angiotensin II receptors.
Objective: To determine the inhibition constant (Ki) of Thr⁸-saralasin for the AT₁ and AT₂ receptors.
Materials:
-
Membrane Preparation: Crude membrane fractions from tissues or cultured cells expressing AT₁ and/or AT₂ receptors (e.g., rat liver, adrenal cortex, or transfected cell lines).
-
Radioligand: ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II (a high-affinity ligand for both AT₁ and AT₂ receptors).
-
Unlabeled Ligands: Thr⁸-saralasin, Angiotensin II (for non-specific binding determination), selective AT₁ antagonist (e.g., Losartan), and selective AT₂ antagonist (e.g., PD-123319).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl₂, and protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Dounce homogenizer or polytron, refrigerated centrifuge, glass fiber filters, filtration apparatus, and a gamma counter.
Procedure:
-
Membrane Preparation:
-
Mince tissue or harvest cells and wash with ice-cold Wash Buffer.
-
Resuspend in ice-cold Homogenization Buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with Assay Buffer and resuspend to a final protein concentration of 20-50 µg per assay tube.
-
-
Competitive Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and competitive binding.
-
For total binding, add a fixed concentration of ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II (typically at or near its Kd).
-
For non-specific binding, add the radioligand and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
For competitive binding, add the radioligand and increasing concentrations of Thr⁸-saralasin. To determine affinity for specific receptor subtypes, incubate in the presence of a saturating concentration of a selective antagonist for the other subtype.
-
Add the membrane preparation to each tube and bring the final volume to 250 µL with Assay Buffer.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor (Thr⁸-saralasin) concentration.
-
Calculate the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Experimental Workflow: Competitive Radioligand Binding Assay
In Vivo Pharmacology
In vivo studies reveal that Thr⁸-saralasin exhibits both agonistic and antagonistic effects on the renin-angiotensin system, with its overall effect being highly dependent on the physiological context, particularly the sodium status of the subject.
Table 2: In Vivo Effects of Angiotensin II Analogs in Normal Human Subjects
| Parameter | Compound | Agonistic Pressor Activity | Antagonistic Effect on Blood Pressure | Effect on Plasma Aldosterone (B195564) Concentration (PAC) | Effect on Plasma Renin Activity (PRA) |
| Blood Pressure | [Sar¹, Thr⁸]ANG II | Weak | Less than other analogs | Little effect | Suppression |
| [Sar¹, Ile⁸]ANG II | Greater than other analogs | Potent | Increased, and blocked steroidogenic action of ANG II | Suppression | |
| [Sar¹, Ala⁸]ANG II (Saralasin) | Weak | Potent | Increased, and blocked steroidogenic action of ANG II | Suppression |
Data adapted from a comparative study in normal subjects on an unrestricted diet.
These findings suggest that Thr⁸-saralasin has vascular selective properties and is a weak agonist with less potent antagonistic effects on blood pressure compared to saralasin and [Sar¹, Ile⁸]ANG II. Its minimal impact on plasma aldosterone concentration further distinguishes it from the other analogs.
Experimental Protocol: Antagonism of Angiotensin II-Induced Pressor Response in Rats
This protocol outlines the methodology to evaluate the in vivo antagonistic properties of Thr⁸-saralasin.
Objective: To assess the ability of Thr⁸-saralasin to block the hypertensive effect of Angiotensin II in anesthetized rats.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Anesthetics: Urethane or a combination of ketamine/xylazine.
-
Surgical Equipment: Standard surgical tools for cannulation.
-
Catheters: Polyethylene tubing for cannulation of the carotid artery and jugular vein.
-
Solutions: Thr⁸-saralasin, Angiotensin II, and heparinized saline.
-
Equipment: Blood pressure transducer, data acquisition system, and infusion pump.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable plane of anesthesia.
-
Perform a tracheostomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous drug administration.
-
Cannulate the carotid artery and connect the catheter to a blood pressure transducer to monitor arterial blood pressure.
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
-
Experimental Protocol:
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for at least 15 minutes.
-
Angiotensin II Challenge (Control): Administer a bolus intravenous injection of Angiotensin II (e.g., 50-100 ng/kg) and record the peak pressor response (increase in MAP). Allow the blood pressure to return to baseline. Repeat the challenge to ensure a consistent response.
-
Thr⁸-Saralasin Administration: Administer the desired dose of Thr⁸-saralasin as either an intravenous bolus or a continuous infusion.
-
Angiotensin II Challenge (Post-Thr⁸-Saralasin): After a predetermined time following Thr⁸-saralasin administration, repeat the Angiotensin II challenge.
-
-
Data Analysis:
-
Compare the magnitude of the Angiotensin II-induced pressor response before and after the administration of Thr⁸-saralasin. A diminished or absent pressor response indicates antagonism.
-
Experimental Workflow: In Vivo Pressor Response Assay
Signaling Pathways
Thr⁸-saralasin exerts its effects by modulating the signaling pathways downstream of the AT₁ and AT₂ receptors. As a competitive antagonist with partial agonist activity, it can both block the actions of the full agonist Angiotensin II and weakly activate the receptor.
AT₁ Receptor Signaling
The AT₁ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various physiological responses, including vasoconstriction, aldosterone secretion, and cellular proliferation.
AT₂ Receptor Signaling
The functions of the AT₂ receptor are generally considered to counteract the effects of the AT₁ receptor, mediating vasodilation and anti-proliferative effects. Its signaling is less well-defined but is known to involve protein phosphatases, leading to the dephosphorylation of key signaling molecules, and the activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.
Conclusion
Thr⁸-saralasin is a valuable pharmacological tool for investigating the renin-angiotensin system. Its distinct profile as a weak partial agonist with vascular selectivity, particularly its attenuated effect on aldosterone secretion compared to other saralasin analogs, makes it a subject of interest for understanding the nuanced roles of angiotensin II receptor modulation. Further research is warranted to fully elucidate its in vitro binding characteristics and explore its potential therapeutic applications. This guide provides a foundational understanding of its preclinical pharmacology to aid researchers in designing and interpreting studies involving this compound.
References
An In-Depth Technical Guide to the Synthesis and Purification of Thr8-Saralasin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of Thr8-saralasin, an analog of the octapeptide hormone angiotensin II. This compound, with the sequence Sar-Arg-Val-Tyr-Val-His-Pro-Thr, is a competitive antagonist of the angiotensin II receptor, making it a valuable tool in cardiovascular research. This document details the prevalent solid-phase peptide synthesis (SPPS) strategy, purification protocols using reversed-phase high-performance liquid chromatography (RP-HPLC), and relevant signaling pathways.
Core Concepts in this compound Synthesis
The primary method for synthesizing this compound is the Fmoc/tBu solid-phase peptide synthesis (SPPS) approach. This strategy involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Nα-amino group of each incoming amino acid is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under mild basic conditions. The reactive side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group, which are removed at the final cleavage step.
Key Advantages of Fmoc/tBu SPPS:
-
Mild Deprotection Conditions: The use of a mild base (e.g., piperidine) for Fmoc group removal preserves the acid-sensitive side-chain protecting groups and the linkage to the resin until the final step.
-
Versatility: This method is compatible with a wide range of amino acid derivatives and resins.
-
Automation: The repetitive nature of the synthesis cycle is well-suited for automated peptide synthesizers, enabling high-throughput production.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)
-
Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Sar-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Washing solvents: DMF, DCM
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for each amino acid in the sequence, starting from Thr):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence: Pro, His, Val, Tyr, Arg, and Sar.
-
Final Deprotection: After coupling the final amino acid (Sarcosine), perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.
Cleavage and Deprotection
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2x) and dry under vacuum.
Purification by Reversed-Phase HPLC (RP-HPLC)
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 22 mm).
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 10-15 mL/min.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white powder.
Data Presentation
The following tables present representative quantitative data for the synthesis and purification of this compound. Note that actual yields and purities may vary depending on the specific synthesis conditions and scale.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Value |
| Resin Type | Rink Amide MBHA |
| Resin Substitution | 0.6 mmol/g |
| Synthesis Scale | 0.2 mmol |
| Amino Acid Excess | 3 equivalents |
| Coupling Reagent | HBTU/HOBt/DIPEA |
| Deprotection Reagent | 20% Piperidine in DMF |
| Crude Peptide Yield | ~75-85% |
| Crude Peptide Purity | ~60-70% (by analytical HPLC) |
Table 2: RP-HPLC Purification Parameters and Results
| Parameter | Value |
| Column Type | Preparative C18 (10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 min |
| Flow Rate | 12 mL/min |
| Detection Wavelength | 220 nm |
| Purification Yield | ~30-40% (from crude peptide) |
| Final Purity | >98% (by analytical HPLC) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis and purification of this compound.
Signaling Pathway
This compound acts as a competitive antagonist at the Angiotensin II Type 1 Receptor (AT1R). The following diagram illustrates the major signaling pathways activated by angiotensin II through the AT1R, which are inhibited by this compound.
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Methodological & Application
Application Notes: Preparing Thr8-Saralasin Stock Solutions for Cell Culture
Introduction
Thr8-saralasin, also known as [Sar¹, Thr⁸] Angiotensin II, is a synthetic analog of Angiotensin II (Ang II).[1] It functions as a competitive antagonist of the Angiotensin II Type 1 (AT₁) receptor, with some reports suggesting it has weak partial agonist activity.[1] Like the more common analog Saralasin (B108331) ([Sar¹, Ala⁸] Ang II), this compound is a valuable tool in studying the Renin-Angiotensin System (RAS). Its primary application in cell culture is to probe the signaling pathways mediated by Ang II receptors, making it crucial for research in cardiovascular physiology, hypertension, and related drug development fields.[2] Some Ang II analogs, including saralasin, have also been shown to act as agonists at the Angiotensin II Type 2 (AT₂) receptor, which often counteracts the effects of AT₁ receptor activation.[3][4]
Proper preparation of stock solutions from lyophilized peptide is critical to ensure its stability, solubility, and biological activity for reproducible experimental results.[5] These notes provide a detailed protocol for the reconstitution, storage, and preparation of working solutions of this compound for use in cell culture applications.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and handling recommendations for this compound and its common analog, Saralasin. Researchers should always refer to the product-specific datasheet provided by the manufacturer for precise molecular weight and handling instructions.
| Parameter | Value / Recommendation | Source(s) |
| Compound Name | This compound; [Sar¹, Thr⁸] Angiotensin II | [1] |
| Related Analog | Saralasin; [Sar¹, Ala⁸] Angiotensin II | [6] |
| Molecular Weight (Saralasin) | ~912.05 g/mol (free base) | [7][8] |
| ~987.1 g/mol (acetate hydrate (B1144303) salt) | [7][9] | |
| Appearance | White to off-white lyophilized powder | [9] |
| Recommended Solvents | Sterile Water, Sterile Phosphate-Buffered Saline (PBS), DMSO | [7][9][10] |
| Solubility (Saralasin Acetate) | ≥ 100 mg/mL in Water, DMSO, Ethanol | [10] |
| Recommended Stock Conc. | 1 mM or 1 mg/mL | [7][11] |
| Storage (Lyophilized) | -20°C or -80°C for up to 10 years | [11] |
| Storage (Stock Solution) | Aliquot and store at -20°C (1 month) or -80°C (up to 1 year) | [10][12] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to a 1 mM Stock Solution
This protocol describes the preparation of a concentrated stock solution from a lyophilized powder. It is crucial to work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.[5]
Materials:
-
This compound acetate (B1210297) (lyophilized powder)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous, sterile-filtered DMSO (optional, for peptides difficult to dissolve in aqueous buffers)
-
Sterile, conical polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Benchtop microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial containing the lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture inside the vial, which can affect peptide stability.[7]
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom of the vial.[11][13]
-
Solvent Calculation: Calculate the volume of solvent required to achieve a 1 mM stock solution. Use the molecular weight specified on the manufacturer's certificate of analysis (CoA). The acetate salt form is commonly supplied.
-
Formula: Volume (µL) = [Weight of Peptide (mg) / MW of Peptide ( g/mol )] x 1,000,000
-
Example Calculation (assuming 1 mg of Saralasin Acetate, MW ≈ 987.1 g/mol ):
-
Volume (µL) = [1 mg / 987.1 g/mol ] x 1,000,000 ≈ 1013 µL
-
-
-
Reconstitution: Aseptically add the calculated volume of sterile water or PBS to the vial.
-
Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide.[5][7] If the peptide is difficult to dissolve, gentle warming or extended mixing may be required.[5] For peptides with high hydrophobicity, DMSO can be used as the initial solvent.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.[5] If particulates are present, the solution can be filtered through a 0.22 µm sterile syringe filter.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, dispense the stock solution into single-use, sterile microcentrifuge tubes.[7][10]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[10][12] Clearly label all aliquots with the compound name, concentration, and date of preparation.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 1 mM stock solution into cell culture medium for treating cells.
Procedure:
-
Thaw a single aliquot of the 1 mM this compound stock solution on ice or at room temperature.
-
Determine the final concentration required for your experiment (e.g., 1 µM, 100 nM).
-
Perform a serial dilution or a single dilution step into sterile, pre-warmed cell culture medium to achieve the desired final concentration.
-
Example Dilution (to prepare 1 mL of 1 µM working solution from a 1 mM stock):
-
Dilute the 1 mM stock solution 1:1000.
-
Add 1 µL of the 1 mM stock solution to 999 µL of cell culture medium.
-
-
-
Gently mix the working solution by inverting the tube or pipetting.
-
It is highly recommended to prepare working solutions fresh for each experiment and use them immediately for optimal results.[7]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Angiotensin II receptor signaling and points of this compound action.
References
- 1. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 4. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Saralasin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Saralasin | C42H65N13O10 | CID 6324663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arizona-mall.com [arizona-mall.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cusabio.com [cusabio.com]
Application Note: Determination of Thr8-Saralasin Binding Affinity to Angiotensin II Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saralasin (B108331), and its analog Thr8-saralasin, are synthetic octapeptides analogous to angiotensin II (Ang II). Saralasin acts as a competitive antagonist at angiotensin II receptors but can also exhibit partial agonist activity, particularly at the AT1 receptor subtype.[1][2] It differs from angiotensin II at key positions: sarcosine (B1681465) replaces aspartic acid at position 1 (enhancing receptor affinity and resistance to degradation), valine replaces isoleucine at position 5, and alanine (B10760859) replaces phenylalanine at position 8 (reducing stimulatory effect).[1][3] Understanding the binding affinity of analogs like this compound to the Ang II receptors (primarily AT1 and AT2) is critical for cardiovascular research and the development of selective receptor modulators.[1]
This document provides detailed protocols for determining the binding affinity of this compound using competitive radioligand and fluorescence polarization assays.
Angiotensin II Receptor Signaling Pathway
Angiotensin II binding to its primary receptor, AT1, a G protein-coupled receptor (GPCR), initiates a signaling cascade.[4][5] The receptor couples to Gq/11, activating Phospholipase C (PLC).[5] PLC then generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[6] These events trigger various cellular responses, including vasoconstriction, inflammation, and cellular growth.[7] this compound competitively antagonizes this pathway by blocking Ang II from binding to the receptor.
Quantitative Data Summary
The binding affinity of saralasin for angiotensin II receptors is high, though it can vary based on tissue and experimental setup.[1] Some studies report biphasic binding, suggesting differing affinities for receptor subtypes or states.[1][8]
| Ligand | Receptor Subtype(s) | Assay Type | Kі (Inhibitor Constant) | Cell/Tissue Source | Reference(s) |
| Saralasin | Angiotensin II Receptor | Radioligand Binding | 0.32 nM (for 74% of sites) | Rat Liver Membranes | [1][8][9] |
| Saralasin | Angiotensin II Receptor | Radioligand Binding | 2.7 nM (for 26% of sites) | Rat Liver Membranes | [1][8][9] |
Note: The differentiation between AT1 and AT2 receptors is not always specified in older literature. The biphasic nature of the binding may reflect the presence of both subtypes.[1]
Experimental Workflow: Competitive Binding Assay
The determination of binding affinity for an unlabeled compound like this compound is typically achieved through a competitive binding assay.[1][10] This method measures the ability of this compound to displace a labeled ligand (either radiolabeled or fluorescently tagged) from the receptor. The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand is the IC50, which can then be converted to the inhibitor constant (Kі).[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of unlabeled ligands for GPCRs.[11][12]
1. Materials
-
Receptor Source: Cell membranes prepared from tissues (e.g., rat liver) or cultured cells expressing Angiotensin II receptors.[1][13]
-
Radioligand: A high-affinity radiolabeled Angiotensin II receptor ligand (e.g., [¹²⁵I]-Angiotensin II).
-
Unlabeled Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[13]
-
Scintillation Counter and compatible scintillation fluid.
2. Membrane Preparation [1][13]
-
Homogenize tissue or cells in 20 volumes of ice-cold lysis buffer.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 5 min) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed spin.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Store aliquots at -80°C until use.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + High concentration of unlabeled Ang II.
-
Competition: Receptor membranes + Radioligand + Serial dilutions of this compound.
-
-
Add assay components to a final volume of 250 µL. A typical addition order is buffer, membranes, unlabeled competitor (or NSB control), and finally the radioligand to initiate the reaction.
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[13]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.[1]
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioactivity.[13]
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
4. Data Analysis [1]
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding (as a percentage of the control without competitor) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitor constant (Kі) using the Cheng-Prusoff equation: Kі = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is its equilibrium dissociation constant for the receptor.
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay
FP is a homogeneous, non-radioactive alternative for measuring binding events, suitable for high-throughput screening.[14][15] The assay measures the change in the tumbling rate of a small fluorescently labeled ligand upon binding to a larger protein receptor.[16]
1. Materials
-
Receptor Source: Solubilized and purified Angiotensin II receptors.
-
Fluorescent Ligand (Tracer): A fluorescently labeled Angiotensin II analog (e.g., FITC-Ang II).[9]
-
Unlabeled Competitor: this compound.
-
Assay Buffer: A buffer compatible with both the receptor and fluorescence measurements (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Microplate Reader with fluorescence polarization capabilities.
-
Black, low-binding 96- or 384-well microplates.
-
Tracer Titration: First, determine the optimal concentration of the fluorescent tracer. Titrate the tracer to find the lowest concentration that gives a stable and robust fluorescence signal (at least 10-fold above buffer background).[16]
-
Receptor Titration: Perform a saturation binding experiment by incubating a fixed, optimal concentration of the tracer with increasing concentrations of the receptor to determine the Kd of the tracer and the receptor concentration that gives an adequate assay window (a significant change in polarization upon binding).
-
Competition Assay Setup: In a microplate, add the following:
-
Fixed, optimal concentrations of receptor and fluorescent tracer.
-
Serial dilutions of this compound.
-
Control wells with tracer only (minimum polarization) and tracer + receptor (maximum polarization).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium, protecting it from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader.
3. Data Analysis
-
Plot the mP values against the logarithm of the this compound concentration.
-
The data will show a sigmoidal curve decreasing from maximum polarization (bound tracer) to minimum polarization (displaced tracer).
-
Fit the curve using non-linear regression to determine the IC50 value.
-
Calculate the Kі using the Cheng-Prusoff equation as described in the radioligand assay protocol.
Logic of Binding Affinity Determination
Different biophysical and biochemical assays provide complementary approaches to quantify molecular interactions. While competitive assays like Radioligand Binding and Fluorescence Polarization are excellent for determining inhibitor constants (Kі), other methods can directly measure the dissociation constant (Kd) of the primary ligand-receptor interaction. Together, these techniques provide a comprehensive understanding of a drug candidate's binding characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saralasin - Wikipedia [en.wikipedia.org]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thr8-Saralasin in Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thr8-saralasin, also known as [Sar¹, Thr⁸]angiotensin II, is a synthetic analog of the octapeptide hormone angiotensin II. It belongs to a class of compounds that interact with angiotensin II receptors, primarily the AT1 and AT2 subtypes. These receptors are critical components of the renin-angiotensin system (RAS), which plays a key role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Understanding the binding characteristics of this compound to these receptors is essential for its development and application in research and therapeutics.
Saralasin (B108331) ([Sar¹, Ala⁸]angiotensin II) is a well-characterized competitive antagonist of the angiotensin II receptor, also exhibiting partial agonist properties.[1][2] The substitution of the eighth amino acid in the angiotensin II sequence is a critical determinant of the resulting analog's activity. While saralasin contains an alanine (B10760859) at position 8, this compound features a threonine residue. This substitution influences the compound's affinity for the angiotensin II receptors and its functional activity. In-vivo studies have indicated that [Sar¹, Thr⁸]angiotensin II possesses weaker agonistic (pressor) and antagonistic effects on blood pressure compared to other saralasin analogs like [Sar¹, Ile⁸]ANG II and [Sar¹, Ala⁸]ANG II. This suggests that the threonine substitution at position 8 may result in a different binding affinity.
Mechanism of Action
This compound, like other saralasin analogs, is expected to act as a competitive antagonist at angiotensin II receptors. This means it competes with the endogenous ligand, angiotensin II, for binding to the receptor's active site. Depending on the cellular context and the specific receptor subtype, it may also exhibit partial agonist activity, meaning it can weakly activate the receptor in the absence of the full agonist. The binding of this compound to the AT1 or AT2 receptors will modulate their downstream signaling pathways.
Quantitative Data Summary
As of the latest literature review, specific in vitro radioligand binding affinities (Ki or IC50 values) for this compound are not publicly available. However, the protocols provided in this document will allow for the determination of these values. For reference and comparison, the binding data for saralasin ([Sar¹, Ala⁸]angiotensin II) is presented below.
Table 1: Angiotensin II Receptor Binding Affinities of Saralasin
| Compound | Receptor Subtype | Kᵢ (nM) | Cell/Tissue Type |
| Saralasin | Angiotensin II (unspecified) | 0.32 (for 74% of sites) | Rat liver membrane |
| Saralasin | Angiotensin II (unspecified) | 2.7 (for 26% of sites) | Rat liver membrane |
Note: The biphasic binding of saralasin may suggest differing affinities for AT1 and AT2 receptors or the presence of receptor subtypes with different conformational states.
Experimental Protocols
The following are detailed protocols for determining the binding affinity of unlabeled ligands, such as this compound, to angiotensin II receptors using competitive radioligand binding assays.
Protocol 1: Membrane Preparation from Tissues or Cells
This protocol describes the preparation of cell membranes, which are a rich source of angiotensin II receptors.
Materials:
-
Tissue (e.g., rat liver, adrenal gland) or cultured cells expressing angiotensin II receptors.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA and a protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA).
-
High-speed refrigerated centrifuge.
-
Homogenizer (e.g., Dounce or Polytron).
Procedure:
-
Mince the tissue or collect the cell pellet on ice.
-
Homogenize the tissue or cells in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to angiotensin II receptors.
Materials:
-
Prepared cell membranes.
-
Radioligand: Typically ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II, a high-affinity antagonist.
-
Unlabeled this compound.
-
Unlabeled Angiotensin II (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, set up the assay in triplicate for each condition:
-
Total Binding: Add Assay Buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding: Add Assay Buffer, the radioligand, a high concentration of unlabeled Angiotensin II (e.g., 1 µM), and the membrane preparation.
-
Competitive Binding: Add Assay Buffer, the radioligand, increasing concentrations of this compound, and the membrane preparation.
-
-
The final assay volume is typically 200-250 µL. The amount of membrane protein per well should be optimized (e.g., 20-50 µg).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Rapidly wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (one-site or two-site competition) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
Visualizations
Angiotensin II Receptor Signaling Pathways
The physiological effects of angiotensin II are mediated by two main receptor subtypes, AT1 and AT2, which activate distinct intracellular signaling cascades.
Caption: AT1 Receptor Signaling Pathway.
Caption: AT2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the workflow for determining the binding affinity of this compound.
Caption: Workflow for Ki Determination.
References
Application Notes and Protocols: Thr8-Saralasin in the Study of Vascular Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thr8-saralasin, a synthetic analog of Angiotensin II (Ang II), serves as a potent tool in cardiovascular research, particularly in the investigation of vascular smooth muscle physiology and pharmacology. As a competitive antagonist of Angiotensin II receptors, with some partial agonist activity, this compound is instrumental in elucidating the mechanisms of Ang II-induced vasoconstriction and in the screening of novel therapeutic agents targeting the renin-angiotensin system.[1][2] These application notes provide detailed protocols for the use of this compound in in-vitro vascular smooth muscle contraction assays, along with relevant quantitative data and signaling pathway diagrams to facilitate experimental design and data interpretation.
Mechanism of Action
This compound, also known as [Sar¹, Ala⁸] Angiotensin II, is an octapeptide that differs from the endogenous vasoconstrictor Angiotensin II at two key positions. The substitution of sarcosine (B1681465) for aspartic acid at position 1 enhances its affinity for the Angiotensin II type 1 (AT1) receptor on vascular smooth muscle cells and increases its resistance to degradation by aminopeptidases.[1][2] The replacement of phenylalanine with alanine (B10760859) at position 8 reduces its intrinsic agonistic activity.[1][2] Consequently, this compound acts primarily as a competitive antagonist, binding to the AT1 receptor and thereby preventing Ang II from initiating the signaling cascade that leads to vascular smooth muscle contraction. In some vascular tissues, such as the rabbit aorta, it has been observed to exhibit non-competitive antagonism by reducing the maximal response to Angiotensin II.
Data Presentation
The antagonistic properties of this compound can be quantified by determining its effect on the dose-response relationship of Angiotensin II-induced vascular smooth muscle contraction.
Antagonist Potency of this compound
| Parameter | Value | Tissue | Reference |
| pD'2 | 8.49 | Rabbit Aortic Strip | [3] |
The pD'2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's dose-response curve.
Representative Dose-Response Data: Angiotensin II-Induced Contraction of Rabbit Aortic Rings in the Absence and Presence of this compound
| Angiotensin II Concentration (M) | % Maximal Contraction (Control) | % Maximal Contraction (with this compound 10⁻⁸ M) |
| 10⁻¹⁰ | 5 | 0 |
| 10⁻⁹ | 25 | 5 |
| 3x10⁻⁹ | 50 | 15 |
| 10⁻⁸ | 75 | 35 |
| 3x10⁻⁸ | 90 | 55 |
| 10⁻⁷ | 100 | 70 |
| 10⁻⁶ | 100 | 75 |
This table presents hypothetical but representative data illustrating the rightward shift and potential depression of the maximal response in the Angiotensin II dose-response curve in the presence of this compound.
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Rabbit Aortic Rings
This protocol details the procedure for assessing the antagonistic effect of this compound on Angiotensin II-induced contraction of vascular smooth muscle.
Materials:
-
Male New Zealand White rabbits (2-3 kg)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
Angiotensin II
-
This compound
-
Organ bath system with isometric force transducers
-
Micrometer
-
Data acquisition system
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize a rabbit via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Dissect away adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-5 mm in width. The endothelium can be removed by gently rubbing the intimal surface with a wooden stick or fine forceps if required for the study.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one hook to a fixed support and the other to an isometric force transducer.
-
Apply a resting tension of 2 grams to the aortic rings and allow them to equilibrate for 60-90 minutes. During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath to ensure tissue viability.
-
Wash the rings several times with Krebs-Henseleit solution and allow them to return to the baseline tension.
-
Control Dose-Response Curve: Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the organ bath, allowing the contraction to stabilize at each concentration before adding the next.
-
Wash the rings extensively until the tension returns to baseline.
-
Antagonist Incubation: Incubate the aortic rings with a specific concentration of this compound (e.g., 10⁻⁸ M) for a predetermined period (e.g., 30 minutes).
-
Dose-Response Curve in the Presence of Antagonist: While the rings are still in the presence of this compound, repeat the cumulative concentration-response curve for Angiotensin II.
-
-
Data Analysis:
-
Record the contractile force at each Angiotensin II concentration.
-
Express the contraction as a percentage of the maximal contraction induced by Angiotensin II in the control curve.
-
Plot the percentage contraction against the logarithm of the Angiotensin II concentration to generate dose-response curves.
-
Calculate the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) for Angiotensin II in the absence and presence of this compound.
-
The degree of antagonism can be quantified by calculating the pA₂ value from Schild plot analysis if competitive antagonism is observed.
-
Mandatory Visualizations
Signaling Pathway of Angiotensin II-Induced Vascular Smooth Muscle Contraction
References
- 1. Dose-response curves for angiotensin II and synthetic analogues in three types of smooth muscle: Existence of different forms of receptor sites for angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of low dose angiotension hypertension by angiotensin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Use of Thr8-Saralasin in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of Thr8-saralasin (commonly known as saralasin) in cardiovascular research. Saralasin (B108331) is a potent pharmacological tool for investigating the renin-angiotensin system (RAS), a critical regulator of cardiovascular homeostasis.
Introduction
Saralasin is a synthetic octapeptide analog of angiotensin II. It functions as a competitive antagonist at both angiotensin II type 1 (AT1) and type 2 (AT2) receptors, with a notable partial agonist activity, particularly at the AT1 receptor. This dual characteristic makes it a unique tool for dissecting the complex roles of angiotensin II in regulating blood pressure, fluid and electrolyte balance, and cellular growth and proliferation within the cardiovascular system. Historically, it was used clinically to differentiate between renovascular and essential hypertension. In a research setting, it remains invaluable for studying RAS-dependent mechanisms in various cardiovascular models.
Mechanism of Action
Saralasin competitively inhibits the binding of angiotensin II to its receptors. In conditions of high endogenous angiotensin II levels, such as in renovascular hypertension, saralasin blocks the potent vasoconstrictive and aldosterone-stimulating effects of angiotensin II, leading to a decrease in blood pressure. Conversely, in states of low angiotensin II, its partial agonist properties can cause a mild pressor response. This context-dependent activity is a crucial consideration in experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data on the use of this compound in cardiovascular research, providing a basis for experimental design and comparison.
Table 1: Binding Affinity of Saralasin to Angiotensin II Receptors
| Receptor Subtype | Ligand | Ki (nM) | Cell/Tissue Type | Reference |
| Angiotensin II Receptor | Saralasin | 0.32 (for 74% of sites) | Rat Liver Membranes | [1][2] |
| Angiotensin II Receptor | Saralasin | 2.7 (for 26% of sites) | Rat Liver Membranes | [1][2] |
Note: Older literature often does not differentiate between AT1 and AT2 receptors. The biphasic binding may suggest the presence of both subtypes with differing affinities.
Table 2: In Vivo Effects of Saralasin on Mean Arterial Pressure (MAP)
| Experimental Model | Saralasin Dose/Administration | Change in MAP | Key Findings | Reference |
| Hypertensive Human Subjects | 10 mg bolus injection | Transient increase of 21/13.4 mmHg (systolic/diastolic) | Pressor effect is more pronounced in subjects with low plasma renin activity. | [3] |
| Hypertensive Human Subjects | 5 µg/kg/min infusion | Rise of at least 7.0 mmHg in subjects with low stimulated PRA | Pressor response is associated with salt loading and low plasma renin activity. | [4] |
| Hypertensive Human Subjects (Sodium Depleted) | Infusion | Decrease in blood pressure | Hypotensive effect is prominent in high-renin states. | [5] |
| One-Clip, Two-Kidney Renal Hypertensive Rats | Infusion | Pronounced fall in blood pressure | Saralasin is more effective in antagonizing Ang II in chronic hypertension. | [6] |
| Rats acutely infused with Angiotensin II | Infusion | Reduction of Ang II-induced hypertension | Saralasin effectively antagonizes exogenous Angiotensin II. | [6] |
Table 3: Effect of Saralasin on Plasma Aldosterone (B195564) Concentration
| Subject/Condition | Saralasin Administration | Change in Plasma Aldosterone | Key Findings | Reference |
| Normal Human Subjects (Normal Sodium Diet) | Infusion | No consistent change | In sodium-replete states, angiotensin II may not be the primary regulator of basal aldosterone secretion. | [7] |
| Normal Human Subjects (Sodium Depletion) | Infusion | Fall in plasma aldosterone | Angiotensin II plays a major role in stimulating aldosterone secretion during sodium depletion. | [7] |
| Hypertensive Patients (Normal Sodium Intake) | 4-hour infusion | Variable response | The effect is dependent on baseline plasma renin activity. | [8] |
| Hypertensive Patients (Sodium Depletion) | 4-hour infusion | Marked decrease in 11 of 12 patients | Saralasin acts as a competitive antagonist of the RAS effect on the adrenal cortex. | [8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Angiotensin II Antagonism in Anesthetized Rats
This protocol details the procedure for evaluating the antagonist effect of saralasin on the pressor response to angiotensin II in anesthetized rats.
Materials:
-
This compound
-
Angiotensin II
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Sterile 0.9% saline solution
-
Catheters for arterial and venous cannulation
-
Blood pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia. Surgically expose and cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery, ensuring stable blood pressure and heart rate.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) for at least 15 minutes.
-
Angiotensin II Challenge (Pre-Saralasin): Administer a bolus intravenous (IV) injection of angiotensin II (e.g., 50-100 ng/kg) and record the peak pressor response. Allow blood pressure to return to baseline.
-
Saralasin Administration: Administer saralasin as either an IV bolus or a continuous infusion at the desired dose.
-
Angiotensin II Challenge (Post-Saralasin): After a predetermined period following saralasin administration (e.g., 5-10 minutes for a bolus), repeat the angiotensin II challenge.
-
Data Analysis: Compare the magnitude of the pressor response to angiotensin II before and after saralasin administration to determine the degree of antagonism.
Protocol 2: In Vitro Vascular Smooth Muscle Cell (VSMC) Contraction Assay
This protocol provides a general framework for assessing the effect of saralasin on angiotensin II-induced contraction of vascular smooth muscle cells in culture.
Materials:
-
Cultured vascular smooth muscle cells (e.g., rat aortic smooth muscle cells)
-
Appropriate cell culture medium and supplements
-
This compound
-
Angiotensin II
-
Assay buffer (e.g., Krebs-Henseleit solution)
-
Collagen-coated culture plates or specialized contraction assay equipment
-
Microscope with image analysis software
Procedure:
-
Cell Culture: Culture VSMCs to an appropriate confluency in standard growth medium. For contraction experiments, serum-starve the cells for 24 hours prior to the assay to reduce baseline activity.
-
Saralasin Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of saralasin for a specified time (e.g., 30 minutes).
-
Angiotensin II Stimulation: Add angiotensin II to the wells to induce cell contraction. A typical concentration range is 10-10 to 10-6 M.
-
Image Acquisition: Capture images of the cells at baseline, after saralasin pre-incubation, and at various time points after angiotensin II stimulation.
-
Data Analysis: Quantify cell contraction by measuring the change in cell surface area or length using image analysis software. Compare the contractile response in the presence and absence of saralasin to determine its inhibitory effect.
Protocol 3: Competitive Radioligand Binding Assay for AT1 Receptor Affinity
This protocol outlines the steps to determine the binding affinity (Ki) of saralasin for the angiotensin II type 1 (AT1) receptor.[9]
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from transfected cells or rat liver)
-
Radiolabeled angiotensin II analog (e.g., 125I-[Sar¹, Ile⁸]-Angiotensin II)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes in assay buffer and determine the protein concentration.
-
Competition Binding: In a multi-well plate, add a constant concentration of the radiolabeled ligand, increasing concentrations of unlabeled saralasin, and a fixed amount of cell membranes to each well.
-
Incubation: Incubate the plate at room temperature (e.g., for 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the saralasin concentration. Use non-linear regression to determine the IC50 value (the concentration of saralasin that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the angiotensin II antagonist saralasin on plasma aldosterone concentration and on blood pressure before and during sodium depletion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of sar1 ala8 angiotensin II (saralasin) on plasma aldosterone in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Measuring the Effects of Thr8-Saralasin on Blood Pressure: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thr8-saralasin, chemically known as [Sar¹, Thr⁸] Angiotensin II, is a synthetic analog of Angiotensin II. It functions as a competitive antagonist at the Angiotensin II receptor type 1 (AT1), while also exhibiting partial agonist properties. The substitution of threonine at position 8 distinguishes it from the more commonly known saralasin (B108331) ([Sar¹, Ala⁸] Angiotensin II), resulting in a different pharmacological profile. Notably, this compound demonstrates weaker agonistic pressor activity and a less potent antagonistic effect on blood pressure compared to saralasin.[1] Understanding the precise effects of this compound on blood pressure is crucial for its application in cardiovascular research and drug development.
These application notes provide detailed protocols for measuring the in vivo and in vitro effects of this compound on blood pressure and related physiological parameters.
Mechanism of Action
This compound primarily acts by competing with Angiotensin II for binding to the AT1 receptor. The binding of Angiotensin II to the AT1 receptor on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By blocking this interaction, this compound can lower blood pressure in states of high renin-angiotensin system (RAS) activity. However, due to its partial agonist nature, it can also elicit a mild pressor response, particularly in low-renin states.
The signaling pathway of Angiotensin II and the intervention point of this compound are illustrated below.
Caption: Angiotensin II signaling pathway and this compound's point of action.
Data Presentation
The following tables summarize the known quantitative effects of this compound on various physiological parameters.
Table 1: In Vivo Effects of this compound on Arterial Compliance in Rats
| Animal Model | Treatment | Parameter | Result |
| Wistar-Kyoto (WKY) Rats | This compound (10⁻⁶ mol/l) | Carotid Compliance | 24% increase |
| Spontaneously Hypertensive Rats (SHR) | This compound (10⁻⁶ mol/l) | Carotid Compliance | 23% increase |
Data adapted from a study on the effects of saralasin on arterial compliance in normotensive and hypertensive rats.
Table 2: Comparative Effects of Angiotensin II Analogs in Normal Human Subjects
| Parameter | This compound ([Sar¹, Thr⁸]ANG II) | Saralasin ([Sar¹, Ala⁸]ANG II) | [Sar¹, Ile⁸]ANG II |
| Agonistic Pressor Activity | Weak | Stronger than this compound | Strongest |
| Antagonistic Effect on Blood Pressure | Less than Saralasin & [Sar¹, Ile⁸]ANG II | More than this compound | More than this compound |
| Effect on Plasma Aldosterone Concentration (PAC) | Little to no effect | Increased PAC | Increased PAC |
| Effect on Plasma Renin Activity (PRA) | Similar suppression to other analogs | Similar suppression to other analogs | Similar suppression to other analogs |
Data adapted from a study comparing three angiotensin II antagonists in normal subjects.[1]
Experimental Protocols
Protocol 1: In Vivo Measurement of Blood Pressure and Heart Rate in Rodents
This protocol describes the continuous measurement of arterial blood pressure and heart rate in anesthetized rats following the administration of this compound.
Materials:
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline (0.9% NaCl), heparinized
-
Pressure transducer and data acquisition system
-
Catheters (for cannulation of carotid artery and jugular vein)
-
Infusion pump
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Cannulation: Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug infusion. Connect the arterial catheter to the pressure transducer.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery until blood pressure and heart rate are stable.
-
Baseline Recording: Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a minimum of 15-30 minutes.
-
This compound Administration: Prepare a solution of this compound in saline. Administer the solution via the jugular vein catheter using an infusion pump at the desired dose(s).
-
Data Recording: Continuously record blood pressure and heart rate throughout the infusion period and for a specified time post-infusion.
-
Data Analysis: Analyze the changes in MAP, SBP, DBP, and HR from baseline in response to this compound administration.
Caption: Workflow for in vivo blood pressure measurement.
Protocol 2: In Vitro Vascular Reactivity in Isolated Aortic Rings
This protocol is used to assess the direct effect of this compound on vascular smooth muscle contraction and relaxation using isolated rat aortic rings.
Materials:
-
Thoracic aorta from a rat
-
Krebs-Henseleit solution
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
Acetylcholine (B1216132) (or other vasodilator)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the endothelium by pre-contracting the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) and then inducing relaxation with acetylcholine (e.g., 10⁻⁵ M).
-
This compound Incubation: After washing out the drugs from the viability check and allowing the rings to return to baseline, incubate the tissues with different concentrations of this compound for a specified period (e.g., 30 minutes).
-
Contraction/Relaxation Curves:
-
Antagonist effect: Generate a cumulative concentration-response curve to a vasoconstrictor (e.g., Angiotensin II) in the presence and absence of this compound.
-
Agonist effect: In pre-contracted rings, generate a cumulative concentration-response curve to this compound to assess its direct relaxant or contractile effects.
-
-
Data Analysis: Compare the concentration-response curves to determine the effect of this compound on vascular reactivity.
Caption: Workflow for in vitro vascular reactivity assay.
Conclusion
The provided protocols offer a framework for the detailed investigation of the effects of this compound on blood pressure. The in vivo model allows for the assessment of systemic hemodynamic changes, while the in vitro assay provides insights into the direct vascular effects of the compound. The differential effects of this compound compared to other Angiotensin II analogs underscore the importance of specific and detailed experimental evaluation for each compound in this class.
References
Application Notes and Protocols for Cell-Based Assays Using Thr8-saralasin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thr8-saralasin, also known as [Sar¹, Thr⁸]Angiotensin II, is a synthetic analog of Angiotensin II (Ang II). It is a peptide derivative where the native aspartic acid at position 1 is replaced by sarcosine, and the phenylalanine at position 8 is substituted with threonine. These modifications confer unique pharmacological properties, making it a valuable tool for studying the renin-angiotensin system (RAS). This compound acts as a modulator of angiotensin II receptors, primarily the AT1 and AT2 subtypes, which are critical mediators of cardiovascular and physiological functions. Understanding the interaction of this compound with these receptors is crucial for research in hypertension, cardiovascular diseases, and related drug discovery efforts.
This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays to characterize its effects on angiotensin receptor signaling.
Mechanism of Action
This compound functions as a modulator of angiotensin II receptors. In vivo studies have demonstrated that it possesses weak partial agonist activity at the AT1 receptor, leading to a mild pressor response.[1] Its antagonistic effects on blood pressure are less potent compared to other saralasin (B108331) analogs like [Sar¹, Ile⁸]Ang II and [Sar¹, Ala⁸]Ang II (saralasin).[1] Notably, this compound has shown vascular-selective properties with minimal impact on plasma aldosterone (B195564) concentration, suggesting a degree of target tissue specificity.[1] While its primary interactions are with the AT1 receptor, like other Ang II analogs, it is important to also consider potential effects on the AT2 receptor, which often mediates opposing physiological actions to the AT1 receptor.
Data Presentation
The following tables summarize the known biological activities of this compound and provide a comparison with the well-characterized analog, Saralasin ([Sar¹, Ala⁸]Ang II).
Table 1: In Vivo Pharmacological Profile of Angiotensin II Analogs
| Compound | Agonistic Activity (Pressor Response) | Antagonistic Activity (Blood Pressure) | Effect on Plasma Aldosterone Concentration (PAC) | Reference |
| This compound | Weak | Less potent than Saralasin | Little to no effect | [1] |
| Saralasin | Partial Agonist | Potent | Increased PAC | [1] |
Table 2: Receptor Binding Affinity of Saralasin ([Sar¹, Ala⁸]Angiotensin II)
| Receptor Subtype | Ligand | Kᵢ (nM) | Cell/Tissue Source | Reference |
| Angiotensin II Receptor | Saralasin | 0.32 (for 74% of sites), 2.7 (for remaining sites) | Rat liver membrane | [2] |
Signaling Pathways
Angiotensin II receptors mediate a complex network of intracellular signaling pathways. The AT1 and AT2 receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream effects.
AT1 Receptor Signaling
Activation of the AT1 receptor by an agonist typically leads to the coupling of Gαq/11 proteins. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation. Furthermore, AT1 receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
AT2 Receptor Signaling
The signaling pathways coupled to the AT2 receptor are generally understood to counteract the effects of AT1 receptor activation. AT2 receptor stimulation is often associated with the activation of protein phosphatases, leading to dephosphorylation and inactivation of signaling molecules involved in growth and proliferation. It can also stimulate the production of nitric oxide (NO) and cyclic GMP (cGMP), contributing to vasodilation.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the pharmacological properties of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the AT1 and AT2 receptors.
References
Application Notes and Protocols for Assessing Thr8-Saralasin Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin (B108331), and specifically its analogue Thr8-saralasin, is a competitive antagonist of the angiotensin II (Ang II) receptor, playing a crucial role in the investigation of the renin-angiotensin system (RAS).[1][2][3] Historically, it has been instrumental in characterizing the physiological and pathological roles of Ang II, particularly in the context of hypertension.[2][4][5][6][7] This document provides detailed application notes and protocols for assessing the antagonist activity of this compound, targeting researchers, scientists, and professionals in drug development. The protocols described herein cover fundamental techniques from in vitro receptor binding and functional assays to in vivo cardiovascular assessments.
Angiotensin II Signaling Pathway
Angiotensin II mediates its physiological effects primarily through two G protein-coupled receptor subtypes: AT1 and AT2.[1][8] The majority of the well-characterized cardiovascular effects of Ang II, such as vasoconstriction, aldosterone (B195564) release, and cellular growth, are mediated by the AT1 receptor.[8][9][10] Saralasin acts as a competitive antagonist at these receptors, with a notable partial agonist activity at the AT1 receptor.[1] Understanding the Ang II signaling cascade is essential for interpreting the results of antagonist activity assays.
Upon binding to the AT1 receptor, Angiotensin II activates several intracellular signaling pathways. A primary pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[9][10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] These events lead to a cascade of downstream effects, including smooth muscle contraction, cellular hypertrophy, and inflammation.[8][10]
Quantitative Data Presentation
The antagonist activity of this compound and other angiotensin receptor blockers (ARBs) can be quantified by their binding affinity (Ki) to the AT1 and AT2 receptors. The following table summarizes these values for comparison.
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity (AT2 Ki / AT1 Ki) |
| Saralasin | ~0.17 - 0.32[1][11][12][13] | ~0.15[1] | ~0.88[1] |
| Losartan | 19 - 39[1] | >1,000-fold lower affinity than for AT1[1] | >1,000[1] |
| Valsartan | 3.9 - 9.3[1] | ~20,000-fold lower affinity than for AT1[1] | >20,000[1] |
| Irbesartan | 1.5 - 2.5[1] | High selectivity for AT1[1] | - |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a receptor.[14] It relies on the competition between a radiolabeled ligand and the unlabeled test compound (this compound) for binding to the angiotensin II receptor.[1][15][16]
Objective: To determine the inhibitory constant (Ki) of this compound for the AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing AT1 or AT2 receptors (e.g., from rat liver or transfected cell lines).[1][15][16]
-
Radiolabeled ligand (e.g., [125I]-Angiotensin II or [125I][Sar1, Ile8]AngII).[1][15][16]
-
This compound and other test compounds.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).[1]
-
Glass fiber filters.[1]
-
Scintillation counter.[1]
Protocol:
-
Membrane Preparation:
-
Homogenize tissues rich in angiotensin receptors (e.g., rat liver) in a cold lysis buffer containing protease inhibitors.[17]
-
Centrifuge the homogenate at low speed to remove debris.[17]
-
Pellet the membranes from the supernatant by high-speed centrifugation.[17]
-
Wash the membrane pellet and resuspend in assay buffer.[17]
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).[18]
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.[1]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled Angiotensin II).[1]
-
Incubate the plate to allow the binding to reach equilibrium.[1]
-
-
Separation and Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[1]
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.[1][11]
-
Functional Assays
Functional assays measure the biological response following receptor activation or blockade. For this compound, this involves assessing its ability to inhibit Ang II-induced second messenger production.
Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit Ang II-induced IP3 production.
Materials:
-
Cells expressing the AT1 receptor.
-
This compound and Angiotensin II.
-
Stimulation buffer (often containing LiCl to inhibit IP1 degradation).[19]
-
Commercially available IP-One HTRF assay kit.[19]
-
HTRF-compatible plate reader.
Protocol:
-
Cell Preparation:
-
Antagonist Treatment:
-
Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[19]
-
-
Agonist Stimulation:
-
Detection:
-
Data Analysis:
-
Generate a standard curve using the provided IP1 standard.
-
Convert the HTRF ratios to IP1 concentrations.
-
Plot the IP1 concentration against the log concentration of this compound to determine the IC50 value.
-
While the primary AT1 receptor signaling is via Gq/11, cross-talk with Gs or Gi proteins can occur. This assay can assess such effects.
Objective: To evaluate the effect of this compound on Ang II-mediated changes in cAMP levels.
Materials:
-
Cells expressing the AT1 receptor.
-
This compound and Angiotensin II.
-
Stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX).[20]
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA).[20]
-
Appropriate plate reader.
Protocol:
-
Cell Preparation:
-
Assay Execution:
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate with Angiotensin II (if assessing antagonism of a Gi-coupled effect) or an adenylyl cyclase activator like forskolin (B1673556) (if assessing antagonism of a Gs-coupled effect).
-
Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the cAMP concentration from a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to determine its effect.
-
In Vivo Cardiovascular Assessment
Objective: To assess the in vivo antagonist activity of this compound by measuring its effect on blood pressure in an animal model.
Materials:
-
Animal model (e.g., normotensive or hypertensive rats).[2][6][18]
-
Anesthetic agent.
-
Catheters for arterial and venous cannulation.[18]
-
Blood pressure transducer and recording system.[18]
-
This compound and Angiotensin II solutions for infusion.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal.
-
Surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.[18]
-
Allow the animal to stabilize.
-
-
Baseline Measurements:
-
Record baseline mean arterial pressure (MAP) and heart rate.
-
-
Antagonist Administration:
-
Administer increasing doses of this compound via intravenous infusion.[2]
-
Monitor and record the changes in MAP and heart rate.
-
-
Angiotensin II Challenge (Optional):
-
Before and after this compound administration, a bolus of Angiotensin II can be given to confirm receptor blockade, as evidenced by an attenuated pressor response.[18]
-
-
Data Analysis:
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the antagonist activity of this compound, from initial in vitro screening to in vivo validation.
Conclusion
The assessment of this compound's antagonist activity requires a multi-faceted approach, combining in vitro and in vivo techniques. Radioligand binding assays provide a direct measure of affinity to the angiotensin II receptors, while functional assays confirm the ability to block downstream signaling. Finally, in vivo studies are essential to determine the physiological consequences of this antagonism. The protocols and data presented in this document offer a comprehensive guide for researchers to accurately characterize the pharmacological profile of this compound and other angiotensin II receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of the competitive angiotensin II antagonist saralasin during the initial phase of glycerol-induced acute renal failure of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of saralasin on normal blood pressure and on reno-vascular hypertension (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist effects of Sar1-ala8--angiotensin II in salt-loaded and salt-depleted normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of an angiotensin II antagonist (saralasin) in the recognition of "angiotensinogenic" hypertension; - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 16. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. benchchem.com [benchchem.com]
- 23. Pa2 determination | PPTX [slideshare.net]
- 24. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 25. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
Application Notes and Protocols for Thr8-Saralasin Administration in Chronic Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thr8-saralasin, a synthetic analog of angiotensin II, is a valuable tool for investigating the role of the renin-angiotensin system (RAS) in the pathophysiology of hypertension. Like its more widely studied counterpart, saralasin (B108331) ([Sar¹, Ala⁸] Angiotensin II), this compound acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor. However, a key distinction of this compound is its reported weaker agonistic pressor activity and greater vascular selectivity, with minimal impact on plasma aldosterone (B195564) concentration[1]. This makes it a more specific tool for dissecting the vascular effects of angiotensin II in chronic hypertension models.
These application notes provide detailed protocols for the preparation and administration of this compound in preclinical models of chronic hypertension, a summary of expected quantitative outcomes, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is an octapeptide analog of angiotensin II. It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the downstream signaling cascade that leads to vasoconstriction, inflammation, and fibrosis. In conditions of high plasma renin activity, this blockade results in a significant reduction in blood pressure. Conversely, in low-renin states, its inherent partial agonist activity may lead to a mild pressor response. The substitution at position 8 from Phenylalanine in native Angiotensin II to Threonine in this analog is believed to contribute to its reduced agonist properties compared to other saralasin analogs[1].
Data Presentation
The following tables summarize the expected quantitative effects of saralasin and its analogs in preclinical models of chronic hypertension. It is important to note that the response to this compound can be influenced by the specific hypertensive model, the duration of hypertension (acute vs. chronic), and the sodium balance of the animal[2][3].
Table 1: Effect of Saralasin Infusion on Mean Arterial Pressure (MAP) in Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats
| Treatment Group | Duration of Hypertension | Administration Route & Dose | Pre-infusion MAP (mmHg) | Post-infusion MAP (mmHg) | Percentage Change in MAP |
| 2K1C Hypertensive Rats | Early Phase (~4-5 weeks) | Intravenous infusion | 164 ± 4 | 124 ± 4 | -24.4%[4] |
| 2K1C Hypertensive Rats | Chronic Phase (>4 months) | Intravenous infusion | --- | No significant fall | ---[5] |
| Sham-operated Control Rats | N/A | Intravenous infusion (10 µg/kg/min) | ~120 | Slight, non-significant increase | --- |
Note: Data is primarily based on studies with saralasin, as specific quantitative data for this compound in this model is limited. The weaker agonist properties of this compound suggest a potentially more pronounced depressor response in high-renin states.
Table 2: Comparative Effects of Angiotensin II Analogs in Normal Subjects
| Analog | Agonistic Pressor Activity | Antagonistic Effect on Blood Pressure | Effect on Plasma Aldosterone Concentration (PAC) |
| [Sar¹, Thr⁸]ANG II (this compound) | Weak | Less than other analogs | Little effect |
| [Sar¹, Ile⁸]ANG II | Greater than others | --- | Increased PAC |
| [Sar¹, Ala⁸]ANG II (Saralasin) | Present | Potent | Increased PAC |
Data adapted from a comparative study in normal human subjects, highlighting the unique profile of this compound[1].
Experimental Protocols
Protocol 1: Intravenous Infusion of this compound in Conscious, Unrestrained Two-Kidney, One-Clip (2K1C) Hypertensive Rats
Objective: To assess the acute effect of AT1 receptor blockade on blood pressure in a model of renin-dependent hypertension.
Materials:
-
This compound acetate (B1210297) salt
-
Sterile, pyrogen-free 0.9% saline
-
Infusion pump
-
Vascular access catheters (e.g., for femoral artery and vein)
-
Blood pressure transducer and recording system
-
Animal balance
-
Metabolic cages for acclimatization
Procedure:
-
Animal Model: Induce hypertension in adult male rats (e.g., Sprague-Dawley) by placing a silver clip on the left renal artery, leaving the contralateral kidney untouched (2K1C model). Allow 4-6 weeks for the development of stable hypertension.
-
Surgical Preparation: Under appropriate anesthesia, implant catheters into the femoral artery for direct blood pressure monitoring and the femoral vein for drug infusion. Allow for a recovery period of at least 48 hours.
-
Acclimatization: House the rats in individual cages and allow them to acclimate to the experimental setup for at least 24 hours before the infusion to minimize stress-induced blood pressure fluctuations.
-
This compound Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the peptide in sterile 0.9% saline to a stock concentration of, for example, 1 mg/mL.
-
Further dilute the stock solution with 0.9% saline to the final desired concentration for infusion. A typical infusion rate for saralasin analogs is in the range of 1-10 µg/kg/min[6].
-
-
Experimental Protocol:
-
Record baseline mean arterial pressure (MAP) and heart rate for a stable period of at least 30 minutes.
-
Begin the intravenous infusion of this compound at the desired dose.
-
Continuously monitor and record MAP and heart rate throughout the infusion period (e.g., 60-120 minutes).
-
At the end of the infusion, continue to monitor blood pressure to observe its return to baseline.
-
-
Data Analysis: Calculate the change in MAP from the pre-infusion baseline to the steady-state level achieved during the infusion.
Protocol 2: Subcutaneous Administration of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of sustained AT1 receptor blockade on blood pressure in a model of hypertension with a less prominent renin-dependent component in its established phase.
Materials:
-
This compound acetate salt
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles for subcutaneous injection
-
Telemetry-based blood pressure monitoring system (implanted) or tail-cuff plethysmography system
-
Animal balance
Procedure:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR) with established hypertension (e.g., 16-20 weeks of age). Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Blood Pressure Monitoring: For continuous and stress-free measurements, implant telemetry transmitters for blood pressure monitoring. Alternatively, acclimate the rats to a tail-cuff system over several days.
-
This compound Preparation: Prepare the this compound solution in sterile 0.9% saline to the desired concentration for subcutaneous injection.
-
Experimental Protocol:
-
Record baseline blood pressure for at least 24-48 hours.
-
Administer a single subcutaneous injection of this compound. Doses for subcutaneous administration of saralasin have been reported in the range of 10-30 mg/kg[7].
-
Monitor blood pressure continuously for several hours post-injection to determine the onset, magnitude, and duration of the effect.
-
-
Data Analysis: Compare the blood pressure readings before and after the administration of this compound. Note that in SHR, the response may be less pronounced than in renin-dependent models.
Mandatory Visualizations
Caption: this compound competitively antagonizes the AT1 receptor.
Caption: Experimental workflow for this compound administration.
References
- 1. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of saralasin infusion on bilateral renal function in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting Thr8-saralasin solubility issues in PBS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Thr8-saralasin in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound, also known as [Sar¹, Thr⁸] Angiotensin II, is a synthetic octapeptide analog of Angiotensin II. It acts as a competitive antagonist of the Angiotensin II receptor.[1][2][3] Its solubility is dependent on its primary amino acid sequence, net charge, and the presence of hydrophobic residues. While it is soluble in organic solvents like DMSO, achieving high concentrations in aqueous buffers like PBS can be challenging.[4][5]
Q2: I am having difficulty dissolving this compound directly in PBS. Is this expected?
A2: Yes, this can be expected. Peptides, especially those with hydrophobic residues, may not readily dissolve in aqueous buffers at neutral pH. The solubility of this compound in PBS can be influenced by its salt form (e.g., acetate (B1210297) or trifluoroacetate (B77799) salt) and the desired final concentration.[5][6]
Q3: What is the recommended starting solvent for this compound?
A3: For initial solubilization, it is recommended to first try sterile, distilled water. If the peptide does not dissolve, using a small amount of an organic solvent like DMSO to create a concentrated stock solution is a common and effective strategy.[4][7][8] This stock can then be diluted into your aqueous buffer.
Q4: Will sonication help to dissolve my this compound?
A4: Yes, sonication can be a useful technique to enhance the solubility of peptides.[7][9] Gentle vortexing and slight warming of the solution can also aid in dissolution.
Q5: My this compound precipitates out of solution when I dilute my DMSO stock in PBS. What should I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue and indicates that the solubility limit in the final buffer has been exceeded. To address this, add the DMSO stock solution drop-by-drop to the vigorously stirring PBS.[10] If turbidity persists, you may need to prepare a more dilute final solution.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues with this compound in PBS.
Problem: this compound powder is not dissolving in PBS.
This workflow outlines a systematic approach to dissolving this compound, starting with the most common and gentle methods and progressing to stronger solvents if necessary.
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data
The solubility of this compound can vary depending on the salt form and the solvent used. The following table summarizes available quantitative data.
| Compound Form | Solvent | Reported Solubility | Source |
| This compound | DMSO | Soluble | [4] |
| Saralasin (trifluoroacetate salt) | PBS (pH 7.2) | 10 mg/mL | [5] |
| Saralasin (trifluoroacetate salt) | DMSO | 5 mg/mL | [5] |
| Saralasin | DMSO | 50 mg/mL | [1][11] |
| Saralasin TFA | PBS | 100 mg/mL | [12] |
Experimental Protocols
Protocol 1: Direct Solubilization in PBS (for lower concentrations)
-
Weigh the required amount of this compound in a sterile microfuge tube. To avoid issues with the entire batch, it is advisable to test solubility on a small aliquot first.[9]
-
Add the desired volume of sterile PBS (pH 7.2-7.4).
-
Vortex the tube gently for 1-2 minutes.
-
If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for use.
Protocol 2: Solubilization using a DMSO Stock Solution (for higher concentrations)
-
Weigh the this compound in a sterile, chemically resistant tube.
-
Add a minimal volume of pure, anhydrous DMSO to completely dissolve the peptide. For example, for a 50 mg/mL stock, add 20 µL of DMSO to 1 mg of peptide.[1][11]
-
Vortex gently until the peptide is fully dissolved.
-
Place your desired final volume of PBS in a separate sterile tube on a magnetic stirrer and ensure vigorous stirring.
-
Slowly, add the concentrated DMSO stock solution drop-by-drop to the stirring PBS.[10]
-
Monitor the solution for any signs of precipitation. If the solution remains clear, it is ready for use. Note that the final concentration of DMSO should be kept as low as possible for cell-based assays.
Angiotensin II Receptor Signaling Pathway
This compound is an antagonist of the Angiotensin II receptor. Understanding the pathway it blocks is crucial for experimental design. Saralasin primarily acts on the AT1 receptor, inhibiting the downstream signaling cascade initiated by Angiotensin II.
Caption: Angiotensin II receptor signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Saralasin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Saralasin - 2BScientific [2bscientific.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. biocat.com [biocat.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
improving the stability of Thr8-saralasin in DMSO
Welcome to the technical support center for Thr8-saralasin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this compound, with a specific focus on improving its stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, with the amino acid sequence Sar-Arg-Val-Tyr-Val-His-Pro-Thr, is a synthetic analog of Angiotensin II. It primarily functions as a competitive antagonist of the Angiotensin II Type 1 Receptor (AT1R), a key component in the Renin-Angiotensin System (RAS) that regulates blood pressure and cardiovascular homeostasis.[1][2] By blocking Angiotensin II from binding to AT1R, this compound can inhibit downstream signaling pathways. It is important to note that like other saralasin (B108331) analogs, it may also exhibit partial agonist activity at the AT1R and potentially act as an agonist at the Angiotensin II Type 2 Receptor (AT2R), which can mediate different physiological responses.[3][4]
Q2: Why is DMSO used as a solvent for this compound?
A2: DMSO is a powerful and versatile solvent widely used for dissolving a broad range of molecules, including many peptides that have poor solubility in aqueous solutions. For hydrophobic or uncharged peptides, DMSO is often a solvent of choice.[5] However, the use of DMSO can present challenges regarding the stability of the dissolved peptide.
Q3: What are the primary factors that can affect the stability of this compound in DMSO?
A3: Several factors can influence the stability of peptides like this compound in DMSO:
-
Temperature: Higher temperatures accelerate the degradation of peptides.
-
pH: Extreme pH values can lead to hydrolysis of peptide bonds.
-
Oxidation: Although this compound does not contain the highly susceptible Cysteine or Methionine residues, other amino acids can still be prone to oxidation over time, and DMSO itself can sometimes contribute to oxidative processes.
-
Repeated Freeze-Thaw Cycles: These can lead to peptide degradation and aggregation.
-
Moisture: Lyophilized peptides are susceptible to degradation upon exposure to moisture. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: How should I store my this compound solutions in DMSO?
A4: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or, preferably, -80°C.[3] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3] When preparing to use a frozen aliquot, it should be thawed completely and brought to room temperature before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling. | 1. Prepare fresh stock solutions from lyophilized powder. 2. Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots. 3. Avoid repeated freeze-thaw cycles. 4. Perform a stability check of your peptide stock using a method like HPLC-MS. |
| Precipitation of the peptide upon dilution in aqueous buffer | The peptide has limited solubility in the final buffer composition. | 1. Dissolve the lyophilized peptide in a minimal amount of 100% DMSO first. 2. Slowly add the DMSO stock solution to the stirred aqueous buffer to the desired final concentration. 3. If precipitation still occurs, the final concentration may be too high for that specific buffer. Consider optimizing the buffer composition or lowering the final peptide concentration. |
| Loss of peptide activity over time | Chemical degradation of the peptide in the DMSO stock solution. | 1. While this compound is not expected to be highly susceptible to oxidation in DMSO, prolonged storage can still lead to degradation. Use freshly prepared solutions whenever possible. 2. For long-term studies, consider lyophilizing the peptide in a suitable buffer system if DMSO is incompatible with long-term storage for your specific application. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This minimizes water condensation.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Assessing this compound Stability in DMSO by HPLC-MS
This protocol provides a general framework. Specific parameters such as the column, mobile phases, and gradient will need to be optimized for your specific HPLC-MS system.
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
At time point zero (T=0), dilute a small amount of the stock solution in a suitable mobile phase-compatible solvent to a working concentration for HPLC-MS analysis.
-
Store the remaining stock solution at the desired temperature condition to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of the stored stock solution and prepare it for analysis in the same manner as the T=0 sample.
-
-
HPLC-MS Analysis:
-
Inject the prepared samples onto a suitable C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the elution of the intact this compound and any potential degradation products using mass spectrometry.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to determine the stability profile.
-
Visualizations
Caption: Angiotensin II signaling via the AT1 receptor and inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
References
Technical Support Center: Optimizing Thr8-Saralasin for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Thr8-saralasin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as [Sar¹, Thr⁸]angiotensin II, is a synthetic analog of angiotensin II (Ang II). It primarily acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor. However, a critical characteristic of this compound, like other saralasin (B108331) analogs, is its partial agonist activity. This dual nature means that in the absence of the natural ligand, Angiotensin II, it can weakly activate the receptor. When Angiotensin II levels are high, this compound competes for receptor binding, leading to a net antagonistic effect. Some evidence also suggests that saralasin analogs can act as agonists at the Angiotensin II Type 2 (AT2) receptor, which can mediate effects that counter those of the AT1 receptor.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the specific assay, cell type, and experimental conditions. Based on data from saralasin and its analogs, a general starting point for in vitro experiments is in the nanomolar (nM) to low micromolar (µM) range. For receptor binding assays, concentrations are often in the low nM range, while functional assays may require higher concentrations, from 10 nM to 1 µM or higher, to overcome endogenous Ang II or to observe its partial agonist effects. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is a peptide and should be handled with care to maintain its stability. It is typically supplied as a lyophilized powder. For storage, it is recommended to keep the lyophilized peptide at -20°C or -80°C. To prepare a stock solution, reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., PBS). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium or assay buffer.
Q4: Can this compound be used to differentiate between AT1 and AT2 receptor activity?
A4: While this compound is primarily considered an AT1 receptor antagonist, its potential interaction with AT2 receptors complicates its use for definitive receptor subtype differentiation. Studies on related saralasin analogs have shown varying affinities for AT1 and AT2 receptors. To specifically investigate the roles of each receptor subtype, it is recommended to use highly selective AT1 and AT2 receptor antagonists (e.g., losartan (B1675146) for AT1, PD123319 for AT2) in conjunction with or as a comparison to this compound.
Troubleshooting Guides
Issue 1: Unexpected Agonist Effects (e.g., increased cell proliferation, signaling)
| Potential Cause | Troubleshooting Steps |
| Partial Agonism | In systems with low endogenous Angiotensin II, the partial agonist activity of this compound at the AT1 receptor may be unmasked. Solution: 1. Lower the concentration of this compound. 2. Introduce a low concentration of Angiotensin II to the system to ensure this compound acts as a competitive antagonist. 3. Compare the effects with a pure AT1 receptor antagonist (e.g., losartan). |
| AT2 Receptor Agonism | This compound may be acting as an agonist at the AT2 receptor, which can mediate proliferative or anti-proliferative effects depending on the cell type. Solution: 1. Use a selective AT2 receptor antagonist (e.g., PD123319) in combination with this compound to block any AT2-mediated effects. 2. Characterize the expression levels of AT1 and AT2 receptors in your cell model. |
| Peptide Degradation | Improper storage or handling may lead to the degradation of the peptide, potentially resulting in altered activity. Solution: 1. Ensure proper storage of lyophilized powder and reconstituted aliquots at -20°C or -80°C. 2. Prepare fresh working solutions for each experiment. 3. Verify the integrity of the peptide using analytical methods if degradation is suspected. |
Issue 2: Inconsistent or No Antagonistic Effect
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration | The concentration of this compound may be too low to effectively compete with the endogenous or exogenously added Angiotensin II. Solution: 1. Perform a dose-response experiment to determine the IC50 of this compound in your specific assay. 2. Increase the concentration of this compound. |
| High Endogenous Angiotensin II | Some cell culture conditions or cell types can lead to high local concentrations of Angiotensin II, requiring higher concentrations of the antagonist. Solution: 1. Wash cells thoroughly before adding this compound to remove any accumulated Angiotensin II. 2. Consider using a serum-free medium during the experiment, as serum can contain Angiotensin II. |
| Receptor Downregulation | Prolonged exposure to an antagonist can sometimes lead to changes in receptor expression levels. Solution: 1. Minimize the pre-incubation time with this compound. 2. Assess AT1 receptor expression levels via qPCR or Western blot after treatment. |
| Incorrect Experimental Conditions | Assay conditions such as pH, temperature, or incubation time may not be optimal for this compound activity. Solution: 1. Ensure that the assay buffer and conditions are within the physiological range and are compatible with peptide stability. 2. Optimize incubation times for both this compound and the agonist. |
Quantitative Data
The following table summarizes the binding affinities of saralasin and related angiotensin II analogs for AT1 and AT2 receptors. Data for this compound is limited; however, the data for closely related compounds provide a useful reference.
| Compound | Receptor | Affinity (Ki/Kd) | Cell/Tissue Type |
| Saralasin | AT1 | Ki: 0.32 nM | Rat liver membranes |
| [Sar¹, Ile⁸]Angiotensin II | AT1 | Kd: 1.2 nM | Ovine tissues |
| [Sar¹, Ile⁸]Angiotensin II | AT2 | Kd: 0.3 nM | Ovine tissues |
| [Sar¹, Gly⁸]Angiotensin II | AT1 | Ki: 0.66 - 1.40 nM | Pituitary, liver, adrenal |
| [Sar¹, Gly⁸]Angiotensin II | AT2 | Ki: 52 nM | Rat adrenal |
Note: Lower Ki/Kd values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity (Ki) of this compound for the AT1 receptor.
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Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express AT1 receptors.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of a radiolabeled AT1 receptor ligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II) near its Kd value.
-
Increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
For non-specific binding control wells, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Add the cell membrane preparation (20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol assesses the effect of this compound on Angiotensin II-induced VSMC proliferation.
-
Cell Culture: Culture rat aortic VSMCs in DMEM supplemented with 10% FBS.
-
Seeding: Seed VSMCs into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating them in serum-free DMEM for 24 hours.
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour.
-
Add Angiotensin II (e.g., 100 nM) to the wells containing this compound.
-
Include control wells with no treatment, Angiotensin II alone, and this compound alone.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as:
-
MTT Assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read the absorbance at 570 nm.
-
BrdU Assay: Add BrdU labeling reagent for the last 2-4 hours of incubation, then fix the cells and follow the manufacturer's protocol for detection.
-
-
Data Analysis: Normalize the proliferation data to the untreated control. Plot the percentage of inhibition of Angiotensin II-induced proliferation against the log concentration of this compound to determine its IC50.
Visualizations
Caption: Angiotensin II Signaling Pathways and the Role of this compound.
Caption: General Workflow for In Vitro Experiments with this compound.
how to minimize Thr8-saralasin agonist effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thr8-saralasin. The focus is on minimizing the inherent agonist effects of this compound in experimental settings.
Troubleshooting Guide: Managing this compound's Agonist Effects
Researchers using this compound, an angiotensin II analog, may encounter confounding results due to its partial agonist activity. This guide provides strategies to mitigate these effects.
Problem: Unexplained Agonist-like Responses Observed
You are using this compound as an angiotensin II antagonist, but you observe effects similar to angiotensin II itself, such as a pressor response (increase in blood pressure) or cellular activation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| High Dosing Concentration | 1. Perform a Dose-Response Curve: Start with a low concentration of this compound and incrementally increase it. 2. Determine the Optimal Antagonistic Concentration: Identify the concentration range where antagonistic effects are maximal and agonist effects are minimal. | The agonist effects of saralasin (B108331) analogs can be more pronounced at higher concentrations. A dose-response experiment is crucial to identify a therapeutic window where antagonism is effective without significant agonism.[1][2] |
| Physiological State of the Model | 1. Control for Sodium Balance: In in vivo experiments, maintain a consistent and documented sodium intake for subjects. Be aware that high sodium levels can unmask the agonist effects of saralasin.[1][2][3] 2. Assess Renin-Angiotensin System (RAS) Status: The baseline activity of the RAS can influence the response. The pressor effects of saralasin are more prominent in subjects with low plasma renin activity.[1][4] | This compound's agonist activity is context-dependent. In states of low endogenous angiotensin II (e.g., high sodium diet, low renin), the compound is more likely to act as an agonist at the unoccupied receptors.[1][2][3][4] |
| Non-Specific Receptor Interaction | 1. Consider Co-administration with a Specific AT2 Antagonist: If AT2 receptor-mediated effects are a concern, use a selective AT2 antagonist like PD-123,319 to isolate AT1 receptor effects. 2. Use a More Selective Antagonist: For experiments where complete blockade of the AT1 receptor without any agonist activity is critical, consider using a non-peptide angiotensin II receptor blocker (ARB) like Losartan, which lacks agonist activity.[5][6] | Saralasin is a non-specific angiotensin II receptor antagonist and has been shown to act as an agonist at the AT2 receptor.[7] This can lead to unexpected signaling outcomes. |
| Peptide Instability | 1. Ensure Proper Storage and Handling: Store the peptide as recommended by the manufacturer, typically lyophilized at -20°C or lower. Reconstitute fresh for each experiment if possible. 2. Incorporate Protease Inhibitors: In cell culture or tissue bath experiments, consider adding a cocktail of protease inhibitors to the medium to prevent degradation of the peptide. | Peptides are susceptible to degradation by proteases, which can affect their activity and lead to inconsistent results.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have agonist effects?
This compound, also known as [Sar1, Thr8]angiotensin II, is a synthetic analog of angiotensin II.[11] It is designed to be an antagonist at angiotensin II receptors. However, like other saralasin derivatives, it is a partial agonist. This means that while it can block the binding of the more potent endogenous agonist, angiotensin II, it can also weakly activate the receptor itself, leading to an agonist-like response, particularly when endogenous angiotensin II levels are low.[12][13]
Q2: How do the agonist effects of this compound compare to other saralasin analogs?
Studies have compared different saralasin analogs. For instance, [Sar1, Ile8]ANG II was found to have a greater agonistic pressor activity than [Sar1, Thr8]ANG II or [Sar1, Ala8]ANG II (saralasin).[11] The antagonistic effect of [Sar1, Thr8]ANG II on blood pressure was also less potent than the other two analogs.[11] This suggests that the amino acid at position 8 influences both the agonist and antagonist properties of the molecule.
Q3: At which receptors does this compound act?
This compound, like other saralasin analogs, primarily targets angiotensin II receptors. The classic effects of angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion, are mediated by the Angiotensin II Type 1 (AT1) receptor.[14][15][16] However, research has shown that saralasin can also act as an agonist at the Angiotensin II Type 2 (AT2) receptor, which can mediate different downstream effects.[7]
Q4: Are there alternatives to this compound that lack agonist effects?
Yes. For experiments requiring a pure antagonist without partial agonism, non-peptide angiotensin II receptor blockers (ARBs) are a better choice. Losartan is the first-in-class ARB and is a selective AT1 receptor antagonist with no known agonist activity.[5][6] Other ARBs include valsartan, irbesartan, and candesartan.[17][18]
Quantitative Data Summary
| Compound | Parameter | Value | Receptor/System |
| Saralasin | Ki | 0.32 nM | Rat liver membrane angiotensin receptors (74% of sites)[13] |
| Saralasin | Pressor Response | Rise in mean blood pressure of ≥7.0 mm Hg | Hypertensive subjects with low stimulated plasma renin activity[1] |
| [Sar1, Thr8]ANG II | Agonistic Pressor Activity | Weaker than [Sar1, Ile8]ANG II | Normal human subjects[11] |
Experimental Protocols
Protocol 1: In Vitro Assay to Determine Agonist vs. Antagonist Activity
This protocol outlines a general method to assess the functional effects of this compound in a cell line expressing the AT1 receptor.
-
Cell Culture: Culture cells (e.g., HEK293 cells stably expressing the human AT1 receptor) in appropriate media.
-
Assay Preparation: Plate cells in a suitable format (e.g., 96-well plate). Prior to the assay, serum-starve the cells for a defined period (e.g., 24 hours) to reduce baseline signaling.
-
Dose-Response for Agonism:
-
Prepare serial dilutions of this compound (e.g., from 1 pM to 10 µM).
-
Add the dilutions to the cells and incubate for a time appropriate for the signaling readout (e.g., 30 minutes for calcium flux, longer for gene expression).
-
Measure the response (e.g., intracellular calcium using a fluorescent dye, or downstream signaling molecule phosphorylation via Western blot or ELISA).
-
Include a positive control of Angiotensin II.
-
-
Dose-Response for Antagonism:
-
Pre-incubate cells with the same serial dilutions of this compound for a short period (e.g., 15-30 minutes).
-
Add a fixed, sub-maximal concentration (e.g., EC80) of Angiotensin II to all wells (except for the negative control).
-
Incubate and measure the response as above.
-
-
Data Analysis: Plot the dose-response curves. The agonist assay will reveal the potency and efficacy of this compound as an agonist. The antagonist assay will determine its potency as an inhibitor of Angiotensin II-induced signaling.
Visualizations
References
- 1. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist effects of Sar1-ala8--angiotensin II in salt-loaded and salt-depleted normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immediate pressor effect of saralasin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saralasin - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 15. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 16. Novel RAAS agonists and antagonists: clinical applications and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bhf.org.uk [bhf.org.uk]
- 18. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Thr8-Saralasin Tachyphylaxis In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with Thr8-saralasin in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known as [Sar¹, Thr⁸]angiotensin II, is a synthetic analog of angiotensin II. It acts as a partial agonist at angiotensin II receptors, meaning it can both weakly activate the receptor and competitively block the binding of the more potent endogenous agonist, angiotensin II.[1] This dual activity makes it a valuable tool for studying the renin-angiotensin system (RAS) and its role in cardiovascular regulation.
Q2: What is tachyphylaxis and why does it occur with this compound?
Tachyphylaxis is the rapid development of decreased responsiveness to a drug after repeated or continuous administration. With this compound, this phenomenon is primarily attributed to its partial agonist activity at the Angiotensin II Type 1 (AT1) receptor. Continuous exposure to an agonist or partial agonist can lead to receptor desensitization and internalization, rendering the receptors less responsive to further stimulation.
The primary mechanisms underlying tachyphylaxis for angiotensin II receptor agonists include:
-
Receptor Desensitization: This involves the uncoupling of the receptor from its downstream signaling pathways. This process is often mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor, leading to the recruitment of β-arrestin. β-arrestin sterically hinders the interaction of the receptor with G proteins, thereby dampening the signal.
-
Receptor Internalization: Following β-arrestin binding, the receptor-arrestin complex is targeted for endocytosis, removing the receptors from the cell surface and making them unavailable for further stimulation. The prolonged residence time of an agonist at the receptor can lead to more sustained internalization, retarding the recycling of the receptor back to the plasma membrane.[2][3]
Q3: What are the typical in vivo manifestations of this compound tachyphylaxis?
In vivo, tachyphylaxis to this compound typically presents as a diminishing physiological response despite continuous or repeated administration. For example, if this compound is being used to modulate blood pressure, a progressive loss of its pressor or antagonistic effect would be observed over time.
Q4: How does the tachyphylactic profile of this compound compare to other angiotensin II analogs like saralasin (B108331)?
While both are angiotensin II analogs, their differing amino acid substitutions can influence their agonist versus antagonist properties and, consequently, their tachyphylactic profiles. [Sar¹, Thr⁸]angiotensin II has been shown to have weaker agonistic pressor activity compared to [Sar¹, Ile⁸]angiotensin II and [Sar¹, Ala⁸]angiotensin II (saralasin).[1] The weaker agonist activity might translate to a different rate or extent of tachyphylaxis development, although direct comparative studies on tachyphylaxis are limited.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Diminishing or absent response to this compound over time. | Tachyphylaxis: Continuous or repeated administration has led to AT1 receptor desensitization and/or internalization. | 1. Introduce a "drug holiday": Temporarily cease administration of this compound to allow for receptor re-sensitization. The required duration will depend on the experimental model and dosing regimen and may need to be determined empirically. 2. Optimize the dosing regimen: Consider intermittent dosing rather than continuous infusion to minimize sustained receptor occupation. 3. Adjust the dose: If tachyphylaxis is suspected, a higher dose may be required to elicit the desired response. However, be cautious as this could also exacerbate tachyphylaxis. |
| High variability in response to this compound between subjects. | Differential development of tachyphylaxis: Individual physiological differences may lead to varying rates of receptor desensitization. Inconsistent drug delivery: Issues with the infusion pump or injection technique can lead to variable drug exposure. | 1. Standardize the experimental protocol: Ensure consistent timing of drug administration and measurements across all subjects. 2. Monitor physiological parameters closely: Continuously monitor the response (e.g., blood pressure) to detect the onset of tachyphylaxis. 3. Verify drug delivery system: Calibrate infusion pumps and ensure proper catheter placement. |
| Initial pressor (agonist) effect is masking the desired antagonist effect. | Partial agonism of this compound: In states of low endogenous angiotensin II, the agonist properties of this compound may be more prominent initially. | 1. Allow for an equilibration period: After initiating administration, allow for a stabilization period for the initial pressor effect to subside and the antagonist effect to become apparent. 2. Consider the renin-angiotensin status of the animal model: The balance between agonist and antagonist effects can depend on the baseline activity of the RAS. |
| Unexpected or off-target effects observed. | This compound interaction with AT2 receptors: Saralasin has been shown to act as an agonist at AT2 receptors, which can mediate effects that are often opposite to those of AT1 receptor activation, such as vasodilation.[4] The activity of this compound at AT2 receptors should also be considered. | 1. Use selective antagonists: Co-administer a selective AT2 receptor antagonist (e.g., PD123319) to isolate the AT1 receptor-mediated effects of this compound. 2. Consult literature for AT2 receptor expression: Be aware of the expression levels of AT2 receptors in your target tissue. |
Quantitative Data Summary
The following table summarizes comparative data for different angiotensin II analogs. Note that direct quantitative data on this compound tachyphylaxis is limited, and some data is inferred from studies on related compounds.
| Compound | Agonist/Antagonist Profile | Relative Pressor Activity | Antagonistic Potency | Notes on Tachyphylaxis | Reference |
| Angiotensin II | Full Agonist | High | N/A | Can induce tachyphylaxis, especially with repeated high doses. | [5][6] |
| [Sar¹, Ala⁸]Ang II (Saralasin) | Partial Agonist/Antagonist | Moderate | Moderate | Known to induce tachyphylaxis due to its partial agonist nature. Also an AT2 receptor agonist. | [1][4][7] |
| [Sar¹, Thr⁸]Ang II (this compound) | Partial Agonist/Antagonist | Weaker than Saralasin | Less potent than Saralasin | Expected to induce tachyphylaxis, potentially at a different rate than saralasin due to weaker agonism. | [1] |
| [Sar¹, Ile⁸]Ang II | Partial Agonist/Antagonist | Stronger than Saralasin and this compound | More potent than this compound | Likely to induce significant tachyphylaxis due to its stronger agonist properties. | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Tachyphylaxis via Blood Pressure Measurement in Rats
This protocol is adapted from methods used for assessing angiotensin II-induced changes in blood pressure.[8][9][10][11]
Objective: To induce and quantify tachyphylaxis to the pressor effects of this compound in a rat model.
Materials:
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Male Wistar or Sprague-Dawley rats (250-300g)
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This compound
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Anesthetic (e.g., urethane (B1682113) or pentobarbitone)
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Saline solution (0.9% NaCl)
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Catheters for arterial and venous cannulation
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Pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation:
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Anesthetize the rat.
-
Perform a tracheostomy to ensure a clear airway.
-
Cannulate the carotid artery and connect it to a pressure transducer for continuous blood pressure monitoring.
-
Cannulate the jugular vein for intravenous infusion of this compound.
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Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.
-
-
Dose-Response Curve Generation:
-
Administer bolus injections of increasing doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µg/kg) intravenously.
-
Allow blood pressure to return to baseline between each injection.
-
Record the peak change in mean arterial pressure (MAP) for each dose.
-
This constitutes the initial dose-response curve.
-
-
Induction of Tachyphylaxis:
-
Administer a continuous intravenous infusion of a submaximal pressor dose of this compound (e.g., determined from the dose-response curve) for a defined period (e.g., 60-120 minutes).
-
Alternatively, administer repeated bolus injections of a fixed high dose of this compound at regular intervals (e.g., every 15 minutes).
-
-
Assessment of Tachyphylaxis:
-
After the tachyphylaxis induction period, repeat the dose-response curve as described in step 2.
-
A rightward shift and/or a decrease in the maximal response of the second dose-response curve compared to the first indicates the development of tachyphylaxis.
-
-
Data Analysis:
-
Calculate the mean change in MAP for each dose in both the initial and post-tachyphylaxis dose-response curves.
-
Compare the two curves statistically to quantify the degree of tachyphylaxis.
-
Protocol 2: Reversal of Tachyphylaxis
Objective: To assess strategies for reversing this compound-induced tachyphylaxis.
Procedure:
-
Induce Tachyphylaxis: Follow steps 1-3 of Protocol 1.
-
Implement Reversal Strategy:
-
Washout Period ("Drug Holiday"): Stop the this compound infusion and monitor the recovery of the pressor response to a single challenge dose of this compound at various time points (e.g., 30, 60, 90, 120 minutes) after cessation of the infusion.
-
Administration of a Different Agonist/Antagonist: To test for cross-tachyphylaxis, administer a different angiotensin receptor agonist or antagonist after inducing tachyphylaxis with this compound.
-
-
Assess Recovery: After the reversal strategy, generate a third dose-response curve to this compound and compare it to the initial and tachyphylactic curves.
Visualizations
Signaling Pathway of AT1 Receptor Activation and Desensitization
Caption: AT1 receptor signaling and desensitization pathway.
Experimental Workflow for Assessing Tachyphylaxis
Caption: Workflow for in vivo assessment of tachyphylaxis.
Logical Relationship for Troubleshooting Diminishing Response
Caption: Troubleshooting logic for a diminishing response.
References
- 1. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin II Type 1 Receptor Tachyphylaxis Is Defined by Agonist Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo study of angiotensin II tachyphylaxis in freely moving normo- and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachyphylaxis to angiotensin II and [Phe4]-angiotensin II in the rat mesentery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saralasin - Wikipedia [en.wikipedia.org]
- 8. Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Thr8-saralasin degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Thr8-Saralasin and its proper storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Saralasin?
This compound, or [Sar¹, Thr⁸] Angiotensin II, is a synthetic analog of Angiotensin II, a key hormone in the Renin-Angiotensin System (RAS).[1] It functions as an antagonist of the Angiotensin II receptor, with a threonine residue at position 8.[1] The more common analog is Saralasin, which has an alanine (B10760859) residue at position 8 ([Sar¹, Ala⁸] Angiotensin II).[2][3][4] Both are used in research to study the effects of Angiotensin II receptor blockade. The substitution at position 1 (Sarcosine) makes the peptide more resistant to degradation by aminopeptidases.[3][5][6]
Q2: What are the primary degradation pathways for peptide drugs like this compound?
Peptides like this compound are susceptible to both chemical and physical degradation.
-
Chemical Degradation: This involves the breaking or forming of covalent bonds. Common pathways include:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.[7] Aspartic acid residues are particularly susceptible.[7]
-
Oxidation: Residues such as methionine and cysteine are prone to oxidation, which can inactivate the peptide.[8]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.
-
β-Elimination: This can lead to peptide bond cleavage under alkaline conditions.[8]
-
-
Physical Degradation: These are changes in the higher-order structure:
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability and prevent degradation, proper storage is critical.
-
Lyophilized Powder: For long-term storage, this compound should be stored in its lyophilized (freeze-dried) form in a desiccated environment, protected from light.[4] Recommended storage temperatures are -20°C or, for maximal stability, -80°C.[7][8]
-
Stock Solutions: Once reconstituted, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of biological activity in experiments. | Peptide degradation due to improper storage or handling. | Review storage conditions. Ensure the peptide is stored at the correct temperature and protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate peptide concentration due to adsorption to surfaces. | Use low-protein-binding microcentrifuge tubes and pipette tips. | |
| Inconsistent results between experimental runs. | Variability in peptide stability in solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| pH of the experimental buffer is causing degradation. | Check the pH of your buffers. Peptides are generally more stable at a slightly acidic to neutral pH. Avoid prolonged exposure to pH levels above 8.[8] | |
| Precipitation observed in the peptide solution. | Peptide aggregation or poor solubility. | Ensure the peptide is fully dissolved in the recommended solvent before further dilution. Sonication may aid dissolution. Consider the solubility properties of the specific peptide analog. |
Quantitative Data Summary
| Condition | Stress Level | Expected Degradation Rate | Primary Degradation Pathway(s) |
| Temperature | 4°C | Low | Minimal hydrolysis and oxidation. |
| 25°C (Room Temp) | Moderate | Increased rate of hydrolysis and deamidation. | |
| 40°C | High | Accelerated hydrolysis, oxidation, and aggregation. | |
| pH | 3.0 (Acidic) | Moderate to High | Acid-catalyzed hydrolysis, especially at Asp-Pro or Asp-Gly sequences.[7] |
| 7.0 (Neutral) | Low | Generally the most stable pH range. | |
| 9.0 (Alkaline) | High | Base-catalyzed hydrolysis, deamidation, and β-elimination.[8] | |
| Oxidation | 3% H₂O₂ | High | Oxidation of susceptible amino acid residues. |
| Light | UV Exposure | Moderate | Photodegradation of aromatic amino acid residues. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the peptide to identify potential degradation products and establish the stability-indicating capability of an analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound (lyophilized powder)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water for HPLC
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
RP-HPLC system with UV detector
-
pH meter
-
Thermostatic water bath
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 and 48 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C.
-
Analysis: Analyze all samples by RP-HPLC to determine the percentage of remaining this compound and to observe the formation of degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to separate this compound from its degradation products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Unexpected Pressor Effects of Thr8-Saralasin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering the paradoxical pressor effects of Thr8-saralasin, particularly in low-renin experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a pressor (hypertensive) response to Saralasin (B108331), an Angiotensin II antagonist?
A1: This is an expected, though counterintuitive, effect under specific physiological conditions. Saralasin is not a pure antagonist; it is a partial agonist at the Angiotensin II type 1 (AT1) receptor.[1][2]
-
In High-Renin States: When endogenous Angiotensin II levels are high, Saralasin competes with the potent, natural ligand. In this scenario, its lower intrinsic activity results in a net decrease in receptor stimulation, leading to a depressor (hypotensive) response.
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In Low-Renin States: When endogenous Angiotensin II levels are low (e.g., in sodium-replete or salt-loaded models), there is little competition at the AT1 receptor. Saralasin's partial agonist activity becomes dominant, weakly activating the receptor and causing a pressor response.[1][2][3]
Q2: My experiment requires observing the antagonistic effects of Saralasin, but the initial pressor response is interfering with my results. How can I mitigate this?
A2: To favor Saralasin's antagonistic effects, you must increase the endogenous levels of Angiotensin II, thereby shifting the competitive balance.
-
Induce a Low-Sodium State: The most common method is to induce sodium depletion in the experimental model. This stimulates the renin-angiotensin system (RAS), increasing plasma renin activity and Angiotensin II levels. Sodium depletion has been shown to abolish pressor responses and unmask the depressor effects of Saralasin.[2][4]
-
Use a Continuous Infusion: Administering Saralasin as a continuous infusion rather than a bolus injection can help achieve a steady-state concentration, potentially bypassing the sharp initial pressor peak.[4][5]
Q3: In which experimental models is a pressor response to Saralasin most likely to occur?
A3: A pressor response is most probable in models characterized by low plasma renin activity. This includes:
-
Hypertensive subjects with low stimulated plasma renin activity (PRA < 1.7 ng/ml/hour).[1][3]
-
Models of chronic autonomic failure treated with fludrocortisone (B194907).[6]
Q4: Is the pressor effect of Saralasin mediated by catecholamine release?
A4: No, studies have shown that the pressor response is not mediated by Saralasin-induced catecholamine release. Plasma norepinephrine (B1679862) levels remain unchanged during the initial pressor phase, indicating the effect occurs directly at the vascular Angiotensin II receptors.[7]
Q5: How can I standardize my animal models to achieve consistent responses to Saralasin?
A5: Inconsistent responses are often due to variations in the baseline activity of the renin-angiotensin system.[5]
-
Standardize Diet: Ensure all animals are on a standardized diet with controlled sodium and water intake for a sufficient period before the experiment.
-
Acclimatize Animals: Acclimatize animals to handling and experimental procedures to minimize stress-induced fluctuations in blood pressure and renin release.[5]
Quantitative Data: Pressor Effects of Saralasin
The following tables summarize quantitative data on the pressor response to Saralasin from studies in human subjects and animal models.
Table 1: Saralasin Pressor Response in Human Subjects
| Parameter | Observation | Subject Group | Key Finding | Citation |
| Change in Arterial Pressure | Transient systolic/diastolic increase of 21/13.4 mmHg | Hypertensive Subjects | A 10 mg bolus injection can induce a significant, transient pressor effect. | [1][4] |
| Diastolic Pressure Change (Low Renin) | Diastolic increase of 26.2 +/- 6.2 mmHg | Low-Renin Hypertensive Subjects | The pressor response is more pronounced in individuals with low renin levels. | [7] |
| Diastolic Pressure Change (Normal Renin) | Diastolic increase of 19.4 +/- 3.3 mmHg | Normal-Renin Hypertensive Subjects | A pressor response can still occur in normal-renin subjects, especially if sodium-replete. | [7] |
| Effect of Sodium Diet (Normal Subjects) | Rise in blood pressure on high-sodium diet; Fall on low-sodium diet. | Normal Subjects | Sodium balance is a critical determinant of the direction of the blood pressure response. | [3] |
| Renin Level Threshold | Pressor response observed with PRA <1.7 ng/ml/hour | Hypertensive Subjects | A low plasma renin activity is a strong predictor of a pressor response. | [1][3] |
Experimental Protocols
Protocol 1: Preparation and Administration of Saralasin for In Vivo Rat Experiments
This protocol details the preparation and intravenous administration of Saralasin to monitor blood pressure in anesthetized rats.
Materials:
-
Saralasin acetate (B1210297) (lyophilized powder)
-
Sterile physiological saline (0.9% NaCl)
-
Anesthetic (e.g., sodium pentobarbital)
-
Blood pressure transducer and recording system
-
Catheters for jugular vein and carotid artery cannulation
-
Sterile syringes and 0.22 µm filters
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically expose the right jugular vein (for drug administration) and the left carotid artery (for blood pressure monitoring).[8]
-
Cannulation: Cannulate the jugular vein and carotid artery with appropriate catheters. Connect the arterial catheter to a blood pressure transducer.[8]
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery to ensure blood pressure and heart rate are within a normal, stable range.[8]
-
Saralasin Preparation:
-
Bring the vial of lyophilized Saralasin to room temperature.
-
Aseptically reconstitute the powder with sterile physiological saline to achieve the desired stock concentration (e.g., 100 µg/mL).[9]
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter. Prepare fresh for each experiment.[8]
-
-
Administration & Monitoring:
-
Record a stable baseline mean arterial pressure (MAP) for at least 15 minutes.[8]
-
Administer Saralasin intravenously. Doses can range from a single bolus of 5-50 µg/kg to a continuous infusion of 6 µg/kg/min, depending on the experimental goal.[8]
-
Continuously record MAP throughout the administration and for a sufficient period afterward to observe the full response.
-
Protocol 2: Inducing a Low-Renin State via Sodium Loading
Objective: To create an experimental condition where the pressor effects of Saralasin are more likely to be observed.
Procedure:
-
Dietary Regimen: For 5-7 days prior to the experiment, provide the animals (e.g., rats) with a high-sodium diet. This can be achieved by replacing their drinking water with a 1% NaCl solution while maintaining access to standard chow.
-
Verification (Optional): To confirm a low-renin state, plasma renin activity can be measured from a blood sample taken before Saralasin administration.
-
Experimentation: Proceed with Saralasin administration as described in Protocol 1. The expected outcome is a more pronounced and consistent pressor response compared to animals on a normal sodium diet.
Visualizations: Signaling Pathways & Workflows
Saralasin's Dual Action at the AT1 Receptor
The diagram below illustrates the core mechanism behind Saralasin's variable effects. Its action as a partial agonist is unmasked when the potent endogenous agonist, Angiotensin II, is absent.
Caption: Saralasin's dual agonist/antagonist action at the AT1 receptor.
Experimental Workflow for Investigating Saralasin's Effects
This workflow outlines the decision-making process for an experiment designed to test the pressor vs. depressor effects of Saralasin.
Caption: Workflow for studying Saralasin's pressor vs. depressor effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pressor response to saralasin (1-sar-8-ala-angiotensin II) bolus injection in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The pressor actions of noradrenaline, angiotensin II and saralasin in chronic autonomic failure treated with fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immediate pressor effect of saralasin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Variable Results in Thr8-Saralasin Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thr8-saralasin ([Sar¹, Thr⁸]-Angiotensin II) in their experiments. The focus is on addressing the challenges of interpreting variable results and providing guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from saralasin (B108331)?
This compound is a synthetic analog of angiotensin II and a variant of saralasin. In this compound, the amino acid at position 8 is threonine, whereas in the more commonly studied saralasin, it is alanine. This substitution results in a compound with weaker partial agonist (pressor) activity and greater vascular selectivity compared to other saralasin analogs.[1] Like saralasin, this compound acts as a competitive antagonist at the angiotensin II receptor.[1]
Q2: Why do I observe variable blood pressure responses (pressor vs. depressor) with this compound?
The variable blood pressure response to this compound, and saralasin analogs in general, is a well-documented phenomenon. The direction and magnitude of the response (pressor, depressor, or neutral) are highly dependent on the physiological state of the renin-angiotensin system (RAS) in the experimental subject.
-
In low-renin states (e.g., high sodium diet), the partial agonist effects of this compound may dominate, leading to a transient increase in blood pressure (pressor response).[2][3]
-
In high-renin states (e.g., sodium depletion), the antagonistic effects prevail, resulting in a decrease in blood pressure (depressor response) as it blocks the action of the elevated endogenous angiotensin II.[3][4]
Q3: What is the half-life of saralasin analogs and how does it impact my experiments?
Saralasin has a relatively short half-life in circulation, on the order of minutes. For instance, the half-life of Sar¹-Ala⁸-angiotensin II in rats has been measured to be approximately 6.4 minutes. This necessitates the use of continuous infusion rather than bolus injections for experiments requiring sustained angiotensin II receptor blockade.
Q4: Can this compound interact with other receptors?
While primarily targeting the angiotensin II receptors, some evidence suggests that saralasin and its analogs may also interact with other receptors, which could contribute to variable or unexpected results. It's crucial to consider the expression of different angiotensin receptor subtypes (AT1 and AT2) in your experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent pressor/depressor responses across animals. | 1. Variable Renin-Angiotensin System (RAS) Status: Differences in dietary sodium intake, stress levels, or underlying pathology can lead to variations in baseline plasma renin activity. | 1. Standardize Acclimation and Diet: Acclimatize animals to the experimental conditions for a sufficient period. Provide a standardized diet with controlled sodium content to ensure a consistent RAS baseline. |
| 2. Anesthesia: Anesthetics can significantly impact the cardiovascular system and RAS activity, leading to variability. | 2. Consistent Anesthesia Protocol: Use a consistent anesthetic regimen for all animals. If possible, consider using conscious, instrumented animals to avoid the confounding effects of anesthesia. | |
| Initial pressor response masks the desired antagonist effect. | Partial Agonist Activity: The inherent partial agonist effect of this compound can cause an initial, transient increase in blood pressure, especially in low-renin states. | 1. Sodium Depletion: Induce a mild sodium depletion in the animals prior to the experiment to increase baseline renin and favor the antagonistic response. |
| 2. Allow for Equilibration: After starting the infusion, allow for a stabilization period for the initial pressor effect to subside before taking measurements of the antagonistic effect. | ||
| Lack of a significant blood pressure response. | 1. Inadequate Dose: The dose of this compound may be insufficient to effectively antagonize the endogenous angiotensin II. | 1. Dose-Response Study: Perform a dose-response study to determine the optimal concentration of this compound for your specific model and experimental conditions. |
| 2. Neutral Renin State: The animal may be in a state where the partial agonist and antagonist effects are balanced, resulting in a neutral response. | 2. Modulate the RAS: Consider pretreating with a diuretic to stimulate the RAS and unmask the antagonistic effects. | |
| Unexpected off-target effects. | Interaction with other receptor systems. | 1. Receptor Subtype Analysis: Characterize the expression of AT1 and AT2 receptors in your tissue or cell model. |
| 2. Use of Selective Antagonists: In in vitro studies, co-incubate with selective antagonists for other potential target receptors to confirm the specificity of the observed effect. |
Data Presentation
Quantitative Data for Saralasin Analogs
| Compound | Receptor Binding Affinity (Ki) | Functional Potency (IC50/EC50) | In Vivo Effect on Blood Pressure |
| Saralasin ([Sar¹, Ala⁸]-Angiotensin II) | 0.32 nM (for 74% of binding sites) | Not consistently reported | Biphasic: Pressor in low-renin states, depressor in high-renin states.[2][4] |
| This compound ([Sar¹, Thr⁸]-Angiotensin II) | Not available | Not available | Weaker agonistic (pressor) activity compared to other saralasin analogs; vascularly selective.[1] |
| [Sar¹, Ile⁸]-Angiotensin II | Not available | Not available | More potent agonistic (pressor) activity compared to [Sar¹, Thr⁸]-Angiotensin II and [Sar¹, Ala⁸]-Angiotensin II.[1] |
In Vivo Blood Pressure Response to Saralasin Analogs in Normal Subjects
| Compound | Effect on Blood Pressure | Effect on Plasma Aldosterone Concentration (PAC) |
| This compound ([Sar¹, Thr⁸]-Angiotensin II) | Weaker agonistic pressor activity | Little effect |
| [Sar¹, Ile⁸]-Angiotensin II | Greater agonistic pressor activity | Increased PAC |
| Saralasin ([Sar¹, Ala⁸]-Angiotensin II) | Agonistic pressor activity | Increased PAC |
Data adapted from a comparative study of angiotensin II antagonists.[1]
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in a Rat Model
Objective: To assess the effect of this compound on mean arterial pressure (MAP) in a conscious or anesthetized rat model.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (if applicable, e.g., isoflurane, ketamine/xylazine)
-
Catheters (for arterial and venous cannulation)
-
Pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation:
-
Acclimatize rats to handling and housing conditions for at least 3-5 days.
-
Provide a standard diet and water ad libitum. For studies investigating the influence of the RAS, a controlled sodium diet may be implemented.
-
For anesthetized studies, administer the anesthetic agent and ensure a stable plane of anesthesia.
-
Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement.
-
Implant a catheter into the jugular or femoral vein for drug infusion.
-
Allow the animal to stabilize after surgery.
-
-
Baseline Measurement:
-
Connect the arterial catheter to the pressure transducer and data acquisition system.
-
Record baseline MAP and heart rate for a stable period (e.g., 30 minutes).
-
-
This compound Infusion:
-
Prepare a stock solution of this compound in sterile saline.
-
Begin a continuous intravenous infusion of this compound using an infusion pump. A starting dose range should be determined from literature or preliminary studies.
-
Due to the weaker agonist activity of this compound, higher doses may be required to observe an effect compared to other saralasin analogs.
-
-
Data Recording and Analysis:
-
Continuously record MAP and heart rate throughout the infusion period.
-
Calculate the change in MAP from the baseline at different time points during the infusion.
-
To confirm angiotensin II receptor antagonism, a bolus injection of angiotensin II can be administered before and during the this compound infusion to assess the blunting of the pressor response.
-
Protocol 2: In Vitro Vascular Smooth Muscle Contraction Assay
Objective: To evaluate the antagonistic and partial agonist effects of this compound on vascular smooth muscle contraction.
Materials:
-
This compound
-
Angiotensin II
-
Krebs-Henseleit solution
-
Isolated aortic rings from a suitable animal model (e.g., rat, rabbit)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Clean the aorta of adherent tissue and cut into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.
-
-
Contraction and Antagonism Studies:
-
Partial Agonism: To assess the partial agonist effect, add cumulative concentrations of this compound to the organ bath and record the contractile response.
-
Antagonism:
-
Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its relaxant (antagonistic) effect.
-
Alternatively, pre-incubate the rings with different concentrations of this compound for a set period (e.g., 30 minutes) and then generate a cumulative concentration-response curve to angiotensin II. A rightward shift in the angiotensin II curve indicates competitive antagonism.
-
-
-
Data Analysis:
-
Record the change in tension (contraction or relaxation) in response to the drugs.
-
Construct concentration-response curves and calculate EC50 or IC50 values to quantify the potency of this compound as a partial agonist and antagonist.
-
Mandatory Visualizations
References
- 1. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immediate pressor effect of saralasin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pressor actions of noradrenaline, angiotensin II and saralasin in chronic autonomic failure treated with fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Thr8-Saralasin Dosage for Different Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for utilizing Thr8-saralasin ([Sar¹, Thr⁸]angiotensin II) in preclinical research. Due to the limited availability of direct in vivo dosage data for this compound across various animal models, this guide leverages the extensive research conducted on its close analogue, saralasin (B108331) ([Sar¹, Ala⁸]angiotensin II), while incorporating critical distinctions in potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from saralasin?
A1: this compound is a synthetic octapeptide analogue of Angiotensin II (Ang II). It functions as a competitive antagonist of the Angiotensin II Type 1 (AT1) receptor, but also possesses partial agonist activity. Its structure is characterized by the substitution of the terminal phenylalanine with threonine at position 8. This modification results in a weaker agonistic pressor action and a less potent antagonistic effect on blood pressure compared to saralasin, which has an alanine (B10760859) substitution at the same position[1].
Q2: What is the primary mechanism of action of this compound?
A2: this compound competitively binds to the AT1 receptor, thereby blocking the potent vasoconstrictive and aldosterone-stimulating effects of endogenous Angiotensin II. However, as a partial agonist, it can weakly activate the AT1 receptor in the absence of the full agonist (Ang II), which can lead to a transient pressor response, particularly in low-renin states.
Q3: Why do I observe a pressor (increase in blood pressure) response with an Angiotensin II antagonist?
A3: This paradoxical effect is due to the partial agonist activity of this compound. In animal models with low circulating levels of Angiotensin II (e.g., salt-replete animals), the antagonist's intrinsic activity at the AT1 receptor becomes more apparent, leading to vasoconstriction. Conversely, in high-renin states (e.g., salt-depleted animals), it will primarily act as an antagonist, leading to a depressor (decrease in blood pressure) response.
Q4: How should I handle and store this compound?
A4: As a peptide, this compound is susceptible to degradation. It is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C for long-term stability. Reconstituted solutions should be prepared fresh and used immediately. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month.
Q5: Are there any known off-target effects for this class of compounds?
A5: While primarily targeting the AT1 receptor, it has been reported that saralasin and related peptides can also act as agonists at the Angiotensin II Type 2 (AT2) receptor[2]. The AT2 receptor often mediates effects that counteract AT1 receptor signaling, such as vasodilation. This dual activity should be considered when interpreting experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected Pressor Response | The animal model has low endogenous Angiotensin II levels, allowing the partial agonist effect to dominate. | Consider using an animal model with an activated renin-angiotensin system (e.g., through sodium depletion or a hypertensive model). Alternatively, allow for a stabilization period after administration for the initial pressor effect to subside. |
| Inconsistent Results Between Animals | Variations in the physiological state (e.g., sodium balance, stress levels) of the animals. | Standardize housing conditions, diet (especially sodium content), and handling procedures for at least one week prior to the experiment to ensure a consistent baseline renin-angiotensin system activity. |
| Lack of Depressor Response in a High-Renin Model | The dose of this compound may be insufficient to competitively antagonize the high levels of endogenous Angiotensin II. | Increase the dosage of this compound. Due to its weaker antagonistic effect compared to saralasin, a higher dose may be required to achieve the desired level of blockade. |
| Rapid Loss of Effect | This compound, like other peptide analogues of Ang II, has a short biological half-life. | For sustained antagonism, administer this compound via continuous intravenous infusion rather than bolus injections. This will help maintain a steady-state plasma concentration. |
Data Presentation: Dosage Guidelines for Saralasin in Animal Models
Note: The following table provides dosage information for saralasin ([Sar¹, Ala⁸]angiotensin II) . Due to the weaker antagonistic and partial agonist activity of This compound ([Sar¹, Thr⁸]angiotensin II) , researchers should consider these values as a starting point and may need to use higher doses of this compound to achieve similar effects. A dose-response study is highly recommended.
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Rat | Intravenous (bolus) | 5 - 50 µg/kg | Amelioration of pancreatitis | [3] |
| Rat | Intravenous (infusion) | Increasing doses | Fall in blood pressure in hypertensive models | [4] |
| Rat | Subcutaneous (bolus) | 10 - 30 mg/kg | Increased serum renin activity | [3] |
| Rabbit | Intravenous (infusion) | 1.0 µg/kg/min | Blockade of Angiotensin II response |
Experimental Protocols
Protocol 1: General Preparation of this compound for In Vivo Administration
-
Reconstitution: Allow the lyophilized this compound vial to reach room temperature. Reconstitute the peptide in sterile, pyrogen-free physiological saline (0.9% NaCl). Gently swirl to dissolve. Avoid vigorous shaking.
-
Concentration Calculation: Calculate the required concentration based on the desired dose and the administration volume. For example, for a 10 µg/kg dose in a 250g rat with an injection volume of 0.1 mL, the concentration would be 25 µg/mL.
-
Administration: For intravenous administration, use a catheterized vein (e.g., jugular or femoral). For subcutaneous injection, administer into the loose skin on the back of the neck. For continuous infusion, use a calibrated infusion pump connected to an intravenous catheter.
Protocol 2: Induction of a High-Renin State in a Rodent Model
To enhance the depressor response to this compound, a high-renin state can be induced prior to the experiment.
-
Dietary Sodium Restriction: Place animals on a low-sodium diet for 3-7 days before the experiment.
-
Diuretic Administration: Administer a diuretic such as furosemide (B1674285) (e.g., 10 mg/kg, intraperitoneally) 24-48 hours prior to the experiment.
-
Verification: The high-renin state can be confirmed by measuring plasma renin activity from a baseline blood sample.
Mandatory Visualizations
Signaling Pathways
Caption: Angiotensin II signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for unexpected blood pressure responses to this compound.
References
- 1. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low binding affinity of Thr8-saralasin in assays
Welcome to the technical support center for researchers utilizing Thr8-saralasin. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on overcoming its characteristically low binding affinity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from saralasin (B108331)?
This compound, or [Sar¹, Thr⁸]Angiotensin II, is an analog of saralasin. Both are synthetic octapeptides derived from the hormone Angiotensin II (Ang II). Saralasin itself ([Sar¹, Ala⁸]Ang II) is a well-known competitive antagonist of Ang II receptors but also shows partial agonist activity.[1][2] The key difference lies in the amino acid at position 8: saralasin has an alanine, whereas this compound has a threonine. This substitution results in this compound having a weaker agonistic pressor action and a less potent antagonistic effect on blood pressure compared to saralasin.[3]
Q2: What is the expected binding affinity of this compound for Angiotensin II receptors?
Direct Ki or Kd values for this compound are not as commonly reported as for saralasin. However, studies indicate that its biological effects, such as pressor and antagonistic actions, are weaker than those of saralasin ([Sar¹, Ala⁸]Ang II) and another analog, [Sar¹, Ile⁸]Ang II.[3] For comparison, saralasin exhibits a high affinity for a majority of Ang II binding sites, with a reported Ki value of 0.32 nM for 74% of sites and 2.7 nM for the remainder.[1][4] Given its reduced biological potency, this compound is expected to have a comparatively lower binding affinity (higher Ki/Kd value) for Angiotensin II receptors.
Q3: Why am I observing a weak or undetectable signal in my binding assay?
A weak signal when using this compound is often directly related to its lower binding affinity. Several factors can contribute to this issue:
-
Insufficient Ligand Concentration: The concentration of this compound may not be high enough to achieve significant receptor occupancy.
-
Fast Dissociation Rate: Low-affinity binders often have a fast "off-rate" (k_off), meaning the molecule dissociates from the receptor quickly. In assays involving wash steps, like radioligand binding assays, the complex may dissociate before detection.[5]
-
Low Receptor Density: The tissue or cell preparation may have a low number of target receptors (Bmax), making the detection of a weak binding interaction difficult.[6]
-
Suboptimal Assay Conditions: Buffer composition (pH, ionic strength), incubation time, and temperature may not be optimized for this specific interaction.[7]
Quantitative Data Summary
Binding affinities of Angiotensin II and its analogs can vary based on the specific receptor subtype (AT1, AT2) and the experimental conditions. The table below provides a comparative summary of reported affinity values.
| Compound | Receptor Target | Binding Affinity (Ki) | Notes |
| Saralasin ([Sar¹, Ala⁸]Ang II) | Angiotensin II Receptors | 0.32 nM (for 74% of sites) | Potent competitive antagonist with partial agonist activity.[1][4] |
| Saralasin ([Sar¹, Ala⁸]Ang II) | Angiotensin II Receptors | 2.7 nM (for 26% of sites) | Lower affinity for a subpopulation of binding sites.[1][4] |
| This compound ([Sar¹, Thr⁸]Ang II) | Angiotensin II Receptors | Lower than Saralasin | Characterized by weaker agonistic and antagonistic effects.[3] |
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with low-affinity compounds like this compound.
Problem: High background or low signal-to-noise ratio in my Radioligand Binding Assay.
A high level of non-specific binding (NSB) can obscure the specific binding signal, a common issue with low-affinity interactions.[6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in binding assays.
Problem: I cannot detect a reliable binding response using Surface Plasmon Resonance (SPR).
SPR is highly sensitive, but detecting low-affinity, small-molecule interactions requires careful optimization.[8] A low or absent signal is a frequent challenge.[9]
Possible Causes & Solutions
| Possible Cause | Solution | Detailed Considerations |
| Insufficient Ligand Density | Optimize ligand immobilization on the sensor chip. | For weak binders, a higher ligand density is often needed to get a measurable response. Aim for an immobilization level that yields a theoretical Rmax of 50-100 RU. However, avoid excessive density which can cause steric hindrance.[9] |
| Mass Transport Limitation | Increase the flow rate during analyte injection. | A high flow rate (e.g., 30-50 µL/min) ensures the analyte is supplied to the surface faster than it can bind, minimizing mass transport effects that can distort kinetic data.[9] |
| Fast Dissociation (k_off) | Use kinetic analysis with high data acquisition rates. | The interaction may be too transient to measure accurately at equilibrium. Focus on capturing the association and dissociation phases. Very weak interactions (KD > 100 µM) are often more suited to equilibrium analysis.[10] |
| Low Analyte Concentration or Solubility | Increase analyte concentration and/or add DMSO. | It may be necessary to use high concentrations of the analyte to achieve saturation.[10] Ensure the analyte is fully soluble in the running buffer. If using DMSO to aid solubility, ensure the concentration is matched precisely between the running buffer and the analyte samples to avoid refractive index mismatches.[8] |
| Non-specific Binding to Chip Surface | Optimize running buffer and surface chemistry. | Add a non-ionic surfactant like Tween 20 (0.005-0.1%) and/or increase the salt concentration (e.g., up to 500 mM NaCl) in the running buffer to reduce non-specific hydrophobic and electrostatic interactions, respectively.[9] |
Experimental Protocols & Methodologies
Protocol 1: Competitive Radioligand Binding Assay Optimization
This protocol outlines steps to determine the binding affinity (Ki) of this compound by competing against a known high-affinity radioligand for the Angiotensin II receptor (e.g., ¹²⁵I-[Sar¹, Ile⁸]Ang II).[11]
-
Membrane Preparation: Prepare cell membranes expressing the Angiotensin II receptor of interest (e.g., AT1). Homogenize cells in an ice-cold buffer and wash repeatedly to remove endogenous ligands.[7]
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, but may require optimization. Consider adding BSA (e.g., 0.1%) to reduce non-specific binding.[6]
-
Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value to ensure the assay is sensitive to competition.[7]
-
Competition Curve:
-
Set up a series of tubes containing:
-
Fixed concentration of radioligand.
-
Fixed amount of membrane protein (e.g., 50-200 µg).
-
Increasing concentrations of "cold" this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
Include tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of a standard Ang II antagonist like losartan).
-
-
Incubation: Incubate all tubes at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This must be determined empirically with time-course experiments.[6]
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) that have been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce ligand binding to the filter.[6][7]
-
Washing: Wash filters quickly and multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Diagram: Angiotensin II Signaling Pathway
The primary physiological and pathological effects of Angiotensin II are mediated by the AT1 receptor, a G-protein coupled receptor (GPCR). Activation typically involves coupling to Gq/11, which initiates a cascade of intracellular signaling events.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Saralasin - Wikipedia [en.wikipedia.org]
- 3. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Thr8-saralasin and [Sar1, Ile8]-angiotensin II Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological activities of two angiotensin II (Ang II) analogs: Thr8-saralasin and [Sar1, Ile8]-angiotensin II. Both peptides are critical tools in renin-angiotensin system (RAS) research, each exhibiting distinct profiles as modulators of angiotensin II receptors. This document synthesizes available experimental data to elucidate their comparative receptor binding affinities, in vivo pressor and antagonist effects, and their interactions with the primary angiotensin II receptor subtypes, AT1 and AT2.
Executive Summary
This compound, a derivative of the well-known angiotensin II antagonist saralasin (B108331), is characterized by its partial agonist and antagonist properties at the angiotensin II type 1 (AT1) receptor. In contrast, [Sar1, Ile8]-angiotensin II is recognized primarily as a potent AT1 receptor agonist. A key comparative study has demonstrated that [Sar1, Ile8]-angiotensin II possesses a more potent agonistic pressor activity than [Sar1, Thr8]-angiotensin II. Conversely, [Sar1, Thr8]-angiotensin II exhibits a weaker antagonistic effect on blood pressure when compared to [Sar1, Ile8]-angiotensin II and saralasin ([Sar1, Ala8]-angiotensin II)[1]. This fundamental difference in their activity profiles dictates their respective applications in experimental pharmacology and physiology.
Data Presentation
Table 1: Comparative Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Kd) | Species | Reference |
| [Sar1, Ile8]-angiotensin II | AT1 | 1.2 nM | Ovine | [2] |
| [Sar1, Ile8]-angiotensin II | AT2 | 0.3 nM | Ovine | [2] |
| This compound | AT1 | Data not available | ||
| This compound | AT2 | Data not available |
Table 2: Comparative In Vivo Pressor and Antagonist Activity
| Compound | Primary Activity | Agonistic Pressor Effect | Antagonistic Effect on Blood Pressure | Reference |
| [Sar1, Ile8]-angiotensin II | AT1 Agonist | Greater than [Sar1, Thr8]-Ang II | Less than [Sar1, Thr8]-Ang II | [1] |
| This compound | Partial Agonist/Antagonist | Weaker than [Sar1, Ile8]-Ang II | Weaker than [Sar1, Ile8]-Ang II and Saralasin | [1] |
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity of this compound and [Sar1, Ile8]-angiotensin II to AT1 and AT2 receptors.
1. Membrane Preparation:
-
Prepare crude membrane fractions from tissues or cultured cells known to express AT1 or AT2 receptors (e.g., rat liver for AT1, specific cell lines transfected with the receptor).
-
Homogenize the tissue or cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction.
-
Resuspend the pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a series of tubes, incubate a fixed concentration of a radiolabeled angiotensin II analog (e.g., 125I-[Sar1, Ile8]-angiotensin II) with the prepared membranes.
-
Add increasing concentrations of the unlabeled competitor ligands (this compound or [Sar1, Ile8]-angiotensin II).
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled angiotensin II).
3. Incubation and Filtration:
-
Incubate the reaction tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
Measure the radioactivity on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pressor Response Assay
This protocol describes a general method for assessing the pressor (blood pressure increasing) effects of this compound and [Sar1, Ile8]-angiotensin II in a conscious animal model.
1. Animal Preparation:
-
Use adult male rats (e.g., Sprague-Dawley) equipped with radiotelemetry probes for continuous blood pressure monitoring.
-
Allow the animals to recover from surgery and acclimatize to the experimental conditions.
2. Baseline Measurement:
-
Record baseline mean arterial pressure (MAP) and heart rate for a sufficient period before drug administration to establish a stable baseline.
3. Drug Administration:
-
Administer the angiotensin II analogs intravenously (i.v.) or via intracerebroventricular (i.c.v.) injection, depending on the research question.
-
For assessing agonistic effects, administer increasing doses of this compound or [Sar1, Ile8]-angiotensin II and record the corresponding changes in MAP.
-
For assessing antagonistic effects, pre-treat the animals with this compound or [Sar1, Ile8]-angiotensin II before administering a known pressor agent like angiotensin II.
4. Data Acquisition and Analysis:
-
Continuously record blood pressure and heart rate throughout the experiment.
-
Calculate the change in MAP from baseline for each dose of the test compound.
-
Construct dose-response curves by plotting the change in MAP against the log of the administered dose.
-
Determine the ED50 (the dose that produces 50% of the maximal pressor response) for each compound to quantify their pressor potency.
Mandatory Visualization
Caption: Experimental workflow for comparing the activity of angiotensin II analogs.
Caption: Simplified AT1 Receptor Signaling Pathway.
References
- 1. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Thr8-Saralasin's Antagonist Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Thr8-saralasin's in vitro antagonist effects at the angiotensin II receptor. This document objectively evaluates its performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to this compound and Angiotensin II Receptor Antagonism
This compound, a synthetic analog of angiotensin II, has been investigated for its ability to antagonize the physiological effects of angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. Angiotensin II exerts its effects primarily through two G protein-coupled receptors: the AT1 and AT2 receptors. While the AT1 receptor is responsible for most of the well-known pressor and pro-inflammatory effects of angiotensin II, the AT2 receptor often mediates opposing actions. This compound, like its parent compound saralasin (B108331), is a competitive antagonist at these receptors, but it also exhibits partial agonist activity, a crucial factor in its pharmacological profile. This guide delves into the in vitro validation of this compound's antagonist effects, providing a comparative analysis with other angiotensin II receptor blockers (ARBs).
Comparative Analysis of Receptor Binding Affinity
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Receptor Selectivity (AT2 Ki / AT1 Ki) |
| [Sar1,Gly8] Angiotensin II | 0.66 - 1.40[1] | 52[1] | ~37 - 78 |
| Saralasin | ~0.32 | Not specified | Not specified |
| Losartan | 1.9 - 2.6 | >10,000 | >3800 - 5200 |
| Valsartan | 0.8 - 3.9 | >10,000 | >2500 - 12500 |
| Irbesartan (B333) | 0.4 - 1.1 | >10,000 | >9000 - 25000 |
Note: Data for Losartan, Valsartan, and Irbesartan are compiled from various sources for comparative purposes. The Ki value for Saralasin is for the parent compound.
The data for [Sar1,Gly8] Angiotensin II suggests that modifications at position 8 can significantly influence selectivity, with this analog showing a preference for the AT1 receptor over the AT2 receptor[1]. This provides a basis to hypothesize that this compound may also exhibit a degree of selectivity. In comparison, modern non-peptide ARBs like losartan, valsartan, and irbesartan demonstrate substantially higher selectivity for the AT1 receptor, a key characteristic that contributes to their therapeutic efficacy and safety profile.
In Vitro Functional Antagonism
Beyond receptor binding, functional assays are critical to characterize the nature of the antagonism (i.e., competitive, non-competitive) and to assess any partial agonist activity. In vivo studies have indicated that [Sar1, Thr8]ANG II possesses weaker agonistic and antagonistic effects on blood pressure compared to other saralasin analogs like [Sar1, Ile8]ANG II and [Sar1, Ala8]ANG II[2]. This suggests that the threonine substitution at position 8 diminishes both its ability to activate the receptor and to block the effects of the endogenous ligand.
Functional in vitro assays, such as measuring the inhibition of angiotensin II-induced second messenger production (e.g., inositol (B14025) phosphates via AT1 receptors or cyclic AMP modulation via AT2 receptors), are essential for a complete understanding of this compound's activity. While specific data from such assays for this compound is limited, the general protocols are well-established.
Experimental Protocols
Radioligand Binding Assay for AT1 and AT2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the angiotensin II AT1 and AT2 receptors.
Principle: This competitive binding assay measures the ability of an unlabeled ligand (this compound) to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing either AT1 or AT2 receptors.
-
Radioligand: [125I]-[Sar1, Ile8]-Angiotensin II.
-
Unlabeled competitor: this compound.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of unlabeled angiotensin II.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The Ki value is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Inositol Phosphate (IP1) Accumulation Assay for AT1 Receptor Functional Antagonism
Objective: To assess the ability of this compound to inhibit angiotensin II-induced IP1 production, a downstream signaling event of AT1 receptor activation.
Principle: AT1 receptor activation stimulates phospholipase C, leading to the production of inositol phosphates. This assay measures the accumulation of IP1, a stable downstream metabolite of IP3.
Materials:
-
Cells expressing the AT1 receptor.
-
Angiotensin II.
-
This compound.
-
IP1 assay kit (e.g., HTRF-based).
-
Cell stimulation buffer.
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
Angiotensin II is then added to stimulate the AT1 receptor.
-
The reaction is stopped, and the cells are lysed.
-
The amount of IP1 accumulated is quantified using a competitive immunoassay format, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
The ability of this compound to inhibit the angiotensin II-induced IP1 accumulation is used to determine its functional antagonist potency (IC50). To assess partial agonism, this compound is added alone to the cells, and any stimulation of IP1 production is measured.
Visualizing the Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the angiotensin II signaling pathway, the experimental workflow for its validation, and its role as a competitive antagonist.
Caption: Angiotensin II signaling pathway via the AT1 receptor.
References
A Comparative Guide to the Cross-Reactivity of Thr8-Saralasin with other Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Thr8-saralasin, a synthetic analog of Angiotensin II, with other key peptide receptors. Understanding the selectivity profile of this compound is crucial for the accurate interpretation of experimental data and for the development of novel therapeutics targeting the renin-angiotensin system and related pathways. This document summarizes available quantitative binding data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.
Comparative Analysis of Receptor Binding Affinity
This compound, also known as [Sar¹, Thr⁸]-Angiotensin II, is an analog of saralasin (B108331) ([Sar¹, Ala⁸]-Angiotensin II). Both are recognized as non-selective antagonists of the Angiotensin II receptors, AT1 and AT2. While comprehensive cross-reactivity screening data for this compound against a wide panel of peptide receptors is limited in publicly available literature, this guide compiles the available binding information to provide an objective comparison.
| Ligand | Receptor | Binding Affinity (Ki) | Species/Tissue/Cell Line | Reference |
| Saralasin ([Sar¹, Ala⁸]-Angiotensin II) | Angiotensin II (unspecified subtype) | 0.32 nM (for 74% of sites), 2.7 nM (for remaining sites) | Rat liver membrane | [1] |
| Saralasin ([Sar¹, Ala⁸]-Angiotensin II) | Angiotensin AT1 | ~0.17 nM | Not specified | [2] |
| Saralasin ([Sar¹, Ala⁸]-Angiotensin II) | Angiotensin AT2 | ~0.15 nM | Not specified | [2] |
| [Sar¹, Ile⁸]-Angiotensin II | Angiotensin AT1 | 1.2 nM (Kd) | Ovine tissues | [3] |
| [Sar¹, Ile⁸]-Angiotensin II | Angiotensin AT2 | 0.3 nM (Kd) | Ovine tissues | [3] |
| This compound ([Sar¹, Thr⁸]-Angiotensin II) | Bradykinin B2 | No significant functional interaction observed in a vasodilation assay | Canine coronary artery rings | [4] |
| This compound ([Sar¹, Thr⁸]-Angiotensin II) | Vasopressin (V1/V2) | Data not available | - | - |
| This compound ([Sar¹, Thr⁸]-Angiotensin II) | Mas Receptor | Data not available | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of peptide receptor binding and function.
Radioligand Competitive Binding Assay for Angiotensin II Receptors
This protocol is adapted from methodologies used to determine the binding affinity of competitive antagonists to angiotensin II receptors.[5][6]
1. Membrane Preparation:
-
Source: Tissues (e.g., rat liver, adrenal glands) or cells stably expressing the target receptor (e.g., HEK293 cells with AT1 or AT2 receptors).[5][7]
-
Homogenization: Tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
-
Washing: The membrane pellet is washed and resuspended in a binding buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the Bradford protein assay.
2. Binding Assay:
-
Reaction Mixture: In a final volume of 250 µL, the assay contains:
-
Cell membranes (typically 20-50 µg of protein).
-
Radioligand: A fixed concentration of a radiolabeled angiotensin II analog, such as ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II (typically at a concentration close to its Kd).[3][5]
-
Competitor: Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
-
Incubation: The mixture is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold wash buffer.
-
Detection: The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a gamma counter.
3. Data Analysis:
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled agonist or antagonist (e.g., 1 µM Angiotensin II).
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
IC50 Determination: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Bioassay: Vascular Smooth Muscle Contraction
This protocol outlines a general method to assess the functional antagonist activity of compounds on vascular receptors.
1. Tissue Preparation:
-
Source: Isolated arterial rings (e.g., rat aorta or canine coronary artery).[4]
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Tension Measurement: The rings are connected to an isometric force transducer to record changes in tension.
2. Experimental Procedure:
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Pre-contraction (for relaxation studies): If assessing vasodilation, the arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).[4]
-
Antagonist Incubation: The tissues are incubated with the antagonist (e.g., this compound) at a specific concentration for a set duration.
-
Agonist Challenge: A cumulative concentration-response curve to an agonist (e.g., Angiotensin II or Bradykinin) is generated in the presence and absence of the antagonist.
-
Data Analysis: The potency (EC50) and maximal response (Emax) of the agonist are calculated. A rightward shift in the agonist's concentration-response curve in the presence of the antagonist indicates competitive antagonism. The affinity of the antagonist (pA₂) can be determined using a Schild plot analysis.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining binding affinity via competitive radioligand assay.
Angiotensin II Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of selective, high affinity [125I]-angiotensin and [125I]-bradykinin binding sites in rat intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Angiotensin II Analogs in Hypertension
A Guide for Researchers and Drug Development Professionals
Angiotensin II, a potent vasoconstrictor, is a key regulator within the renin-angiotensin-aldosterone system (RAAS) and plays a central role in the pathophysiology of hypertension. Consequently, modulating its activity has been a cornerstone of antihypertensive therapy. This guide provides a comparative analysis of various Angiotensin II analogs, focusing on their mechanisms, efficacy, and the experimental frameworks used to evaluate them. For the purpose of this guide, "analogs" will encompass both direct peptide analogs and receptor blockers that functionally antagonize Angiotensin II's effects.
Mechanism of Action: The Angiotensin II Signaling Pathway
Angiotensin II exerts its physiological effects primarily through two G protein-coupled receptors: AT1 and AT2.[1][2] The AT1 receptor is responsible for the majority of the well-known cardiovascular effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[1][2] The AT2 receptor often mediates opposing effects, such as vasodilation and anti-proliferation.[1]
The diagram below illustrates the classical Angiotensin II signaling cascade, which is the primary target for the analogs discussed.
Comparative Efficacy of Angiotensin II Analogs
The development of Angiotensin II analogs has evolved from direct peptide antagonists to highly specific, non-peptide receptor blockers (ARBs). ARBs are now a mainstay in hypertension treatment.[3][4] Below is a comparison of a classic peptide analog, Saralasin, and two widely used ARBs, Losartan and Telmisartan (B1682998).
| Analog/Drug | Class | Mechanism of Action | Mean Blood Pressure Reduction (SBP/DBP) | Key Pharmacokinetic Feature |
| Saralasin | Peptide Analog | Competitive AT1 Antagonist with partial agonist activity[5][6] | Variable; effective in high-renin hypertension[7] | Short half-life, required infusion[8] |
| Losartan | ARB (Non-peptide) | Competitive, surmountable AT1 Receptor Blocker[3] | Good; serves as a benchmark for ARBs[9][10] | Shorter half-life relative to Telmisartan[11] |
| Telmisartan | ARB (Non-peptide) | Insurmountable AT1 Receptor Blocker[3] | Superior to Losartan (SBP: ~2.7 mmHg, DBP: ~1.5 mmHg)[10][12] | Longest half-life among ARBs (~24 hours)[3][13] |
Note: Blood pressure reduction values are approximate and can vary based on patient population, dosage, and study design. The data for Losartan and Telmisartan are derived from meta-analyses of multiple clinical trials.[9][12]
Key Findings:
-
Saralasin , an early peptide analog, demonstrated the therapeutic potential of blocking the RAAS. However, its partial agonist activity could paradoxically increase blood pressure in low-renin states, and its peptide nature necessitated intravenous administration, limiting its clinical utility.[7][8]
-
Losartan , the first ARB, offered a significant advancement with oral bioavailability and better tolerability.[14][15]
-
Telmisartan often demonstrates superior efficacy in blood pressure reduction compared to losartan.[9][12] This is largely attributed to its longer half-life, which provides more consistent 24-hour blood pressure control, especially during the critical early morning hours.[12][13][16] Several meta-analyses have concluded that telmisartan provides greater reductions in both systolic and diastolic blood pressure than losartan.[9]
Experimental Protocols for Preclinical Evaluation
The preclinical assessment of novel antihypertensive agents relies on robust and reproducible animal models of hypertension. These protocols are essential for determining efficacy, safety, and mechanism of action before human trials.
Common Animal Models:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.[17][18]
-
Angiotensin II-Induced Hypertensive Rat: This model is created by the continuous infusion of Angiotensin II, leading to direct activation of the RAAS and subsequent hypertension.[18][19] It is particularly useful for studying agents that directly target the Angiotensin II pathway.
-
Deoxycorticosterone Acetate (DOCA)-Salt Rat: This model induces hypertension through mineralocorticoid excess and high salt intake, resulting in a low-renin form of hypertension.[18][19]
The diagram below outlines a typical experimental workflow for evaluating an Angiotensin II analog in a preclinical setting.
Detailed Methodology: Blood Pressure Measurement
-
Objective: To determine the effect of an Angiotensin II analog on systolic and diastolic blood pressure in a conscious, freely moving rat model.
-
Method 1: Radiotelemetry (Gold Standard):
-
Surgical Preparation: Anesthetize the animal (e.g., with isoflurane). A pressure-sensing catheter connected to a telemetry transmitter is inserted into the abdominal or carotid artery.
-
Recovery: Allow the animal a post-operative recovery period of at least 3-5 days.
-
Data Acquisition: Blood pressure is continuously and wirelessly transmitted to a receiver, allowing for 24-hour monitoring without restraint-induced stress.
-
-
Method 2: Tail-Cuff Plethysmography (Non-Invasive):
-
Acclimatization: The rat is placed in a restraining device and acclimated to the procedure over several days to minimize stress.
-
Measurement: An inflatable cuff is placed around the base of the tail. The cuff is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, allowing for the determination of systolic blood pressure.[20]
-
Procedure: Measurements are typically taken before and at various time points after drug administration (e.g., 2, 4, 6, and 24 hours).[20]
-
This guide provides a foundational comparison of Angiotensin II analogs for hypertension. The evolution from early peptide antagonists to modern, long-acting ARBs highlights significant progress in the field. The use of standardized and well-characterized experimental protocols remains critical for the continued development of safer and more effective antihypertensive therapies.
References
- 1. Novel therapeutics for the treatment of hypertension and its associated complications: peptide- and nonpeptide-based strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targets of Antihypertensive Peptides: Understanding the Mechanisms of Action Based on the Pathophysiology of Hypertension [mdpi.com]
- 3. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Saralasin - Wikipedia [en.wikipedia.org]
- 7. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Telmisartan vs. Losartan: Guide on usage, dosages, risks, and costs [singlecare.com]
- 10. droracle.ai [droracle.ai]
- 11. meded101.com [meded101.com]
- 12. How does telmisartan compare to losartan? When would one be preferred over the other? [inpharmd.com]
- 13. nbinno.com [nbinno.com]
- 14. Which ARB Medication Should You Take? - GoodRx [goodrx.com]
- 15. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 16. Comparison of telmisartan versus losartan: meta-analysis of titration-to-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijprajournal.com [ijprajournal.com]
- 18. article.imrpress.com [article.imrpress.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.amegroups.cn [cdn.amegroups.cn]
Unveiling the Vascular Selectivity of Thr8-Saralasin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thr8-saralasin with other angiotensin II analogs, focusing on its vascular selective properties. This document synthesizes available experimental data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support further research in cardiovascular drug development.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II (Ang II), the primary effector of the RAS, mediates its effects through two main receptor subtypes: AT1 and AT2. While AT1 receptor activation is associated with vasoconstriction, aldosterone (B195564) release, and cellular growth, AT2 receptor stimulation is thought to counteract these effects. Saralasin (B108331), a synthetic analog of Angiotensin II, has been historically significant as a competitive antagonist at the AT1 receptor, albeit with partial agonist activity.[1] This dual activity has spurred the development of analogs with more refined pharmacological profiles. Among these, this compound ([Sar¹, Thr⁸]Ang II) has emerged as a compound with notable vascular selective properties, distinguishing it from its parent compound, saralasin ([Sar¹, Ala⁸]Ang II), and other analogs.
A key study directly comparing the effects of this compound with saralasin and another analog, [Sar¹, Ile⁸]Ang II, in normal subjects, demonstrated the unique profile of this compound. The study revealed that this compound possesses a weaker agonistic pressor action and has a markedly reduced effect on plasma aldosterone concentration compared to the other analogs. This suggests a dissociation of its vascular effects from its effects on the adrenal cortex, highlighting its vascular selectivity.
Quantitative Comparison of Angiotensin II Analogs
The following table summarizes the comparative effects of this compound and Saralasin on key physiological parameters. The data is compiled from a pivotal comparative study and other relevant clinical investigations.
| Parameter | This compound ([Sar¹, Thr⁸]Ang II) | Saralasin ([Sar¹, Ala⁸]Ang II) | Key Findings |
| Pressor (Agonist) Effect | Weaker agonistic pressor action. | Possesses partial agonistic activity, which can lead to a pressor response, particularly in low-renin states.[2] | This compound exhibits reduced intrinsic activity at the AT1 receptor in vascular smooth muscle compared to saralasin. |
| Antagonistic Effect on Blood Pressure | Less potent antagonist of Ang II-induced pressor effects compared to saralasin. | Effective antagonist of Ang II-induced hypertension.[3] | The structural modification at position 8 in this compound appears to reduce its overall antagonistic potency at the vascular AT1 receptor. |
| Effect on Plasma Aldosterone Concentration (PAC) | Little to no effect on PAC. | Can increase PAC due to its partial agonist effect on the adrenal cortex.[4] | This demonstrates a significant point of selectivity for this compound, with minimal impact on adrenal aldosterone secretion. |
| Effect on Plasma Renin Activity (PRA) | Similar suppression of PRA compared to other analogs. | Suppresses PRA. | The feedback inhibition of renin release is a common feature of Ang II receptor antagonists. |
Experimental Protocols
The following section details a representative experimental protocol for comparing the in vivo effects of angiotensin II analogs in human subjects, based on methodologies reported in the literature.
In Vivo Comparison of Angiotensin II Analogs in Human Subjects
Objective: To evaluate and compare the effects of this compound and Saralasin on blood pressure and plasma aldosterone concentration in healthy, normotensive human subjects.
Study Design: A randomized, double-blind, placebo-controlled crossover study.
Participants: Healthy, normotensive male volunteers aged 20-40 years. Participants undergo a full medical screening, including electrocardiogram and standard blood and urine tests, to rule out any underlying medical conditions.
Dietary Control: For one week prior to each study period, subjects are placed on a controlled sodium and potassium diet to standardize the activity of the renin-angiotensin system.
Experimental Procedure:
-
Catheterization: On the morning of the study, after an overnight fast, catheters are inserted into a brachial artery for continuous blood pressure monitoring and into an antecubital vein for drug infusion and blood sampling.
-
Baseline Measurements: After a 60-minute acclimatization period in the supine position, baseline blood pressure is recorded, and blood samples are collected for the determination of plasma renin activity (PRA), angiotensin II, and aldosterone concentrations.
-
Drug Infusion: A graded intravenous infusion of the angiotensin II analog (this compound, Saralasin, or placebo) is administered using a calibrated infusion pump. The infusion starts at a low dose and is incrementally increased at 30-minute intervals.
-
Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored and recorded throughout the infusion period.
-
Blood Sampling: Blood samples are drawn at the end of each infusion period to measure PRA, angiotensin II, and aldosterone levels.
-
Washout Period: A washout period of at least one week separates each treatment arm to ensure complete elimination of the administered compound.
Hormone Analysis:
-
Plasma Renin Activity (PRA): Measured by radioimmunoassay of angiotensin I generated per hour.
-
Plasma Aldosterone Concentration: Determined by radioimmunoassay or liquid chromatography-tandem mass spectrometry.[5]
-
Plasma Angiotensin II Concentration: Measured by radioimmunoassay following plasma extraction and separation.[6]
Data Analysis: The changes in blood pressure and hormone levels from baseline are calculated for each dose of the infused analog. Statistical analysis, such as ANOVA for repeated measures, is used to compare the dose-response curves of the different compounds.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams are provided.
Angiotensin II Receptor Signaling Pathway
References
- 1. Angiotensin II receptor blockers: review of the binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of sar1 ala8 angiotensin II (saralasin) on plasma aldosterone in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of angiotensin II in human plasma: technical modifications and practical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Thr8-Saralasin Versus Non-Peptide Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide-based angiotensin II receptor antagonist, Thr8-saralasin, and the widely adopted class of non-peptide angiotensin II receptor blockers (ARBs). The information herein is supported by experimental data to facilitate a comprehensive understanding of their respective pharmacological profiles, aiding in informed decisions for research and development.
The renin-angiotensin system (RAS) is a cornerstone of cardiovascular regulation, with its primary effector, angiotensin II, mediating its effects through two principal G protein-coupled receptors: the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. The therapeutic blockade of the AT1 receptor has been a highly successful strategy in managing hypertension and related cardiovascular pathologies. This guide examines two distinct classes of AT1 receptor antagonists: the pioneering peptide analog, this compound, and the contemporary non-peptide ARBs.
Executive Summary
This compound, a synthetic analog of angiotensin II, was instrumental in validating the therapeutic potential of AT1 receptor blockade.[1] However, its clinical utility has been largely superseded by the advent of non-peptide ARBs. This is primarily due to saralasin's peptide nature, which necessitates parenteral administration, a short biological half-life, and a complex pharmacological profile characterized by partial agonism at the AT1 receptor.[1]
In contrast, non-peptide ARBs are orally bioavailable, highly selective for the AT1 receptor, and act as potent antagonists, often exhibiting insurmountable binding characteristics.[1] These attributes have established them as a frontline therapy for hypertension. This guide will delve into the quantitative and qualitative differences that underpin the clinical and experimental applications of these two classes of compounds.
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative parameters that differentiate this compound from representative non-peptide ARBs. It is important to note that binding affinities and in vivo efficacy can vary depending on the specific experimental conditions, tissues, and species used.
Table 1: Comparative Binding Affinities at the AT1 Receptor
| Compound | K_i_ (nM) | Cell/Tissue Type | Notes |
| This compound | ~0.17[2] | - | Exhibits high affinity but is non-selective for AT1 vs. AT2 receptors.[2] |
| Losartan | 19 - 39[2] | - | The first orally active non-peptide ARB. Its active metabolite, EXP3174, is more potent. |
| Valsartan | 3.9 - 9.3[2] | - | A potent and highly selective AT1 receptor antagonist. |
| Irbesartan | 1.5 - 2.5[2] | - | Demonstrates high affinity and insurmountable antagonism. |
| Olmesartan | - | - | Known for its potent and long-lasting antihypertensive effects. |
| Candesartan | - | - | Exhibits very tight binding to the AT1 receptor, contributing to its long duration of action. |
Note: K_i_ values are compiled from various sources and should be interpreted with consideration of the different experimental setups.
Table 2: Comparative In Vivo Efficacy (Blood Pressure Reduction)
| Compound | Animal Model | Dose | Route | Mean Arterial Pressure (MAP) Reduction | Reference |
| This compound | Hypertensive Patients | - | IV | Variable; can cause a pressor response in low-renin states.[3] | [3] |
| Losartan | Hypertensive Patients | 100 mg | Oral | -12.01 mmHg (Systolic) | [4] |
| Valsartan | Hypertensive Patients | 160 mg | Oral | -15.32 mmHg (Systolic) | [4] |
| Enalapril (B1671234) (ACEi) | Hypertensive Patients | 20 mg | Oral | -12.0 mmHg (Diastolic) | [5] |
Note: This table provides examples of in vivo efficacy. Direct head-to-head comparisons are limited, and the antihypertensive effect is dose-dependent and influenced by the patient's physiological state.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference in the efficacy and clinical utility of this compound and non-peptide ARBs lies in their distinct interactions with the AT1 receptor.
This compound: This octapeptide acts as a competitive antagonist at the AT1 receptor. However, it also possesses significant partial agonist activity .[1] This means that in the absence of the endogenous agonist, angiotensin II, saralasin (B108331) can weakly activate the AT1 receptor, which can lead to a pressor (blood pressure-increasing) response, particularly in individuals with low renin levels.[3] Conversely, in the presence of high angiotensin II levels, it competes for receptor binding and attenuates the more potent effects of the natural ligand, resulting in a net hypotensive effect.[1] Furthermore, evidence suggests that saralasin acts as an agonist at the AT2 receptor, which can mediate vasodilation, adding another layer of complexity to its overall hemodynamic effect.[6]
Non-Peptide Antagonists (ARBs): These agents are highly selective and potent competitive antagonists of the AT1 receptor.[1] Crucially, most ARBs are classified as insurmountable antagonists .[7] This means that they bind to the receptor in such a way that even high concentrations of angiotensin II cannot easily displace them, leading to a more profound and sustained blockade of AT1 receptor signaling.[7] Unlike saralasin, non-peptide ARBs are generally devoid of partial agonist activity, ensuring a more predictable and purely antagonistic effect.[1]
Signaling Pathways
The binding of angiotensin II to its AT1 and AT2 receptors initiates distinct intracellular signaling cascades. This compound and non-peptide ARBs modulate these pathways at the AT1 receptor, albeit with different consequences due to their differing mechanisms of action.
Caption: Angiotensin II signaling pathways and points of intervention.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and non-peptide antagonists.
Radioligand Binding Assay for AT1 Receptor Affinity
Objective: To determine the binding affinity (K_i_) of a test compound for the AT1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparation from a source rich in AT1 receptors (e.g., rat liver, adrenal cortex, or cells transfected with the human AT1 receptor).
-
Radioligand: Typically ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Test compounds (this compound, non-peptide ARBs) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled AT1 receptor antagonist (e.g., 1 µM Losartan).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
In Vivo Blood Pressure Measurement in a Hypertensive Animal Model
Objective: To assess the in vivo efficacy of a test compound in reducing blood pressure in a hypertensive animal model (e.g., spontaneously hypertensive rat - SHR).
Materials:
-
Hypertensive animal model (e.g., adult male SHRs).
-
Test compounds (this compound, non-peptide ARBs) formulated for the appropriate route of administration (e.g., intravenous infusion for saralasin, oral gavage for ARBs).
-
Vehicle control.
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry).
-
Animal handling and restraining devices.
Procedure:
-
Acclimatize the animals to the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Record baseline blood pressure for each animal over several days to establish a stable baseline.
-
Administer the test compound or vehicle to the animals.
-
Measure blood pressure at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
For continuous monitoring, telemetry is the preferred method. For tail-cuff measurements, take multiple readings at each time point and average them.
-
Calculate the change in blood pressure from the baseline for each animal at each time point.
-
Compare the blood pressure changes between the vehicle-treated group and the drug-treated groups using appropriate statistical analysis (e.g., ANOVA).
Caption: Comparative experimental workflow for efficacy assessment.
Conclusion
This compound was a foundational tool in the exploration of the renin-angiotensin system, confirming the therapeutic viability of AT1 receptor antagonism.[1] However, its inherent limitations, including its peptide structure, short half-life, and partial agonist activity, have restricted its clinical application. The development of non-peptide ARBs marked a significant advancement, offering orally active, highly selective, and potent antagonists with a superior safety and efficacy profile.[1] For researchers and drug development professionals, understanding the distinct pharmacological properties of these two classes of compounds is essential for designing and interpreting experiments aimed at further elucidating the role of the renin-angiotensin system in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valsartan vs. other angiotensin II receptor blockers in the treatment of hypertension: a meta-analytical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valsartan, a new angiotensin II antagonist; blood pressure reduction in essential hypertension compared with an angiotensin converting enzyme inhibitor, enalapril [pubmed.ncbi.nlm.nih.gov]
- 6. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Thr8-Saralasin for Angiotensin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Thr8-saralasin as an angiotensin receptor antagonist against other alternatives. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid in research and drug development decisions.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Its primary effector, angiotensin II, exerts its physiological effects through two main G protein-coupled receptors: the AT1 and AT2 receptors. While the AT1 receptor mediates most of the classical pressor and pro-inflammatory effects of angiotensin II, the AT2 receptor often counteracts these actions.
Saralasin (B108331), a peptide analog of angiotensin II, was one of the first competitive antagonists developed for angiotensin II receptors. However, its clinical use was hampered by its partial agonist activity and lack of selectivity between AT1 and AT2 receptors. This compound, a variant with threonine replacing alanine (B10760859) at position 8, has been investigated for its unique pharmacological profile. This guide assesses the specificity of this compound in comparison to the broader class of saralasins and modern, highly selective angiotensin receptor blockers (ARBs).
Data Presentation: Comparative Binding Affinities and Functional Antagonism
The specificity of an antagonist is determined by its relative affinity for different receptor subtypes and its ability to inhibit agonist-induced responses. The following tables summarize the available quantitative data for saralasin (as a close analog of this compound) and several modern ARBs.
Table 1: Angiotensin Receptor Binding Affinities (Ki in nM)
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity (AT2 Ki / AT1 Ki) |
| Saralasin | ~0.32 - 2.7 | Not widely reported, but generally considered non-selective | ~1 |
| Losartan | 19 - 25 | ~1000 | >40 |
| Valsartan | 3.9 - 9.3 | >20,000 | >2150 |
| Irbesartan | 1.5 - 2.5 | >10,000 | >4000 |
| Olmesartan | ~1.0 | >10,000 | >10,000 |
| Candesartan | 0.3 - 1.0 | >10,000 | >10,000 |
| Telmisartan | ~1.5 | >10,000 | >6667 |
Table 2: Functional Antagonist Potency (pA2 values)
| Compound | AT1 Receptor pA2 | Notes |
| Saralasin | 8.6 | Exhibits partial agonist activity[2]. |
| Losartan | 8.0 - 8.5 | |
| Valsartan | 8.0 - 8.7 | |
| Irbesartan | 8.8 - 9.0 | |
| Olmesartan | 9.0 - 9.3 | |
| Candesartan | 9.2 - 10.0 | |
| Telmisartan | 8.7 - 9.2 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Accurate assessment of antagonist specificity relies on standardized and well-documented experimental protocols. Below are methodologies for key experiments.
Objective: To determine the binding affinity (Ki) of a test compound for AT1 and AT2 receptors.
Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from the angiotensin receptors in a membrane preparation.
Materials:
-
Membrane Preparation: Crude membrane fractions from tissues or cultured cells expressing AT1 and/or AT2 receptors.
-
Radioligand: Typically ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II.
-
Unlabeled Ligands: Angiotensin II (for non-specific binding determination), selective AT1 antagonist (e.g., Losartan), selective AT2 antagonist (e.g., PD 123319), and the test compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Detection: Gamma counter.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, protease inhibitors).
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with wash buffer and resuspend in assay buffer.
-
-
Competitive Binding Assay:
-
Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
To determine binding to a specific receptor subtype (e.g., AT1), include a saturating concentration of a selective antagonist for the other subtype (e.g., PD 123319 for AT2).
-
Incubate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To determine the functional antagonist potency (pA2) of a test compound.
Principle: This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist (angiotensin II) in a cell-based or tissue-based system. A common functional response for the AT1 receptor is the mobilization of intracellular calcium.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the AT1 receptor (e.g., CHO-K1 cells).
-
Agonist: Angiotensin II.
-
Antagonist: The test compound (e.g., this compound).
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Detection: A plate reader capable of measuring fluorescence (e.g., FLIPR).
Protocol:
-
Cell Preparation:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
-
Functional Assay:
-
Pre-incubate the cells with increasing concentrations of the antagonist for a defined period.
-
Stimulate the cells with a range of concentrations of the agonist (angiotensin II).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence of the indicator dye over time.
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value.
-
Mandatory Visualization
References
- 1. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation of angiotensin II agonist and antagonist analogues with 5,5-dimethylthiazolidine-4-carboxylic acid and other constrained amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Weaker Antagonistic Effect of [Sar¹, Thr⁸]ANG II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the angiotensin II (ANG II) analog, [Sar¹, Thr⁸]ANG II, focusing on validating its characteristically weaker antagonistic effect at the Angiotensin II Type 1 (AT1) receptor. This document is intended to serve as a practical resource, offering supporting experimental data from established AT1 receptor antagonists, detailed methodologies for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Analysis of AT1 Receptor Antagonists
To objectively evaluate the antagonistic potency of [Sar¹, Thr⁸]ANG II, it is essential to compare its performance with established AT1 receptor antagonists. The following table summarizes the binding affinities (Ki) of several widely used antagonists. A higher Ki value indicates a lower binding affinity for the receptor.
| Compound | Alternative Name | AT1 Receptor Ki (nM) | Notes |
| [Sar¹, Thr⁸]ANG II | Sarthran | Data not available | Characterized in vivo as a weak antagonist with partial agonist activity. Its antagonistic effect on blood pressure is less than [Sar¹, Ile⁸]ANG II and [Sar¹, Ala⁸]ANG II[1]. |
| Saralasin | [Sar¹, Ala⁸]ANG II | ~0.32 | A peptide antagonist with partial agonist activity. |
| Losartan | Cozaar | 7.17 - 20 | The first non-peptide AT1 receptor antagonist. |
| Valsartan | Diovan | 2.38 - 7.65 | A potent and selective non-peptide AT1 receptor antagonist. |
| Telmisartan | Micardis | 3.7 - 8.19 | A non-peptide antagonist with a very high affinity for the AT1 receptor. |
Experimental Protocols for Antagonist Validation
Validating the antagonistic effect of a compound like [Sar¹, Thr⁸]ANG II involves a multi-faceted approach, assessing its ability to bind to the AT1 receptor and to inhibit the downstream signaling pathways activated by the endogenous agonist, Angiotensin II.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of an unlabeled compound (the competitor, e.g., [Sar¹, Thr⁸]ANG II) for the AT1 receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of [Sar¹, Thr⁸]ANG II for the AT1 receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line or tissue endogenously or recombinantly expressing the AT1 receptor.
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., ¹²⁵I-[Sar¹, Ile⁸]ANG II).
-
Competition: Add increasing concentrations of the unlabeled competitor compound ([Sar¹, Thr⁸]ANG II or other antagonists) to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled antagonist like Losartan).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. The IC50 (the concentration of the competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
Activation of the Gq-coupled AT1 receptor by ANG II stimulates phospholipase C (PLC), leading to the production of inositol phosphates, which act as second messengers. An antagonist will inhibit this ANG II-induced IP accumulation.
Objective: To determine the functional inhibitory potency (IC50) of [Sar¹, Thr⁸]ANG II on ANG II-stimulated Gq signaling.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the AT1 receptor and label them overnight with myo-[³H]inositol.
-
Pre-treatment with Antagonist: Pre-incubate the cells with increasing concentrations of [Sar¹, Thr⁸]ANG II or other antagonists.
-
Stimulation: Stimulate the cells with a fixed concentration of ANG II (typically the EC80) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.
-
Extraction: Terminate the reaction and extract the inositol phosphates from the cells.
-
Separation and Quantification: Separate the different inositol phosphate species using anion-exchange chromatography and quantify the radioactivity of the accumulated inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the inhibition of ANG II-stimulated IP accumulation against the log concentration of the antagonist to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
The AT1 receptor can also signal through G protein-independent pathways, often involving β-arrestin, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.
Objective: To assess the ability of [Sar¹, Thr⁸]ANG II to inhibit ANG II-induced ERK1/2 phosphorylation.
Methodology:
-
Cell Culture and Serum Starvation: Culture cells expressing the AT1 receptor and then serum-starve them to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of [Sar¹, Thr⁸]ANG II.
-
Agonist Stimulation: Stimulate the cells with ANG II for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2. Plot the inhibition of ANG II-induced phosphorylation against the log concentration of the antagonist to determine the IC50.
Visualizing the Molecular Landscape
To better understand the context of these experiments, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
A Comparative Analysis of Thr8-saralasin and Native Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic angiotensin II analog, Thr8-saralasin, and the native hormone, angiotensin II (Ang II). We will delve into their respective binding affinities, functional activities at angiotensin receptors, and the downstream signaling pathways they modulate. This comparison is supported by experimental data and detailed methodologies to assist researchers in their drug development and physiological studies.
Executive Summary
Native angiotensin II is a potent vasoconstrictor and a key regulator of blood pressure and fluid homeostasis, exerting its effects primarily through the AT1 receptor. This compound, a synthetic analog of Ang II, acts as a competitive antagonist at angiotensin receptors but also exhibits partial agonist activity. This dual nature results in a complex pharmacological profile where its effect—pressor or depressor—is highly dependent on the physiological state of the renin-angiotensin system. Experimental data, although limited for the Thr8 variant, suggests it is a weaker partial agonist compared to other saralasin (B108331) analogs.
Data Presentation: Quantitative Comparison
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (K_i) |
| Angiotensin II | AT1 | ~0.4 - 2.0 nM |
| AT2 | Similar to AT1 | |
| Saralasin | AT1 | ~0.17 nM[1] |
| AT2 | ~0.15 nM[1] | |
| This compound | AT1 & AT2 | Not available in cited literature |
Table 2: Functional Activity
| Compound | Assay | Potency (EC₅₀) | Activity Type |
| Angiotensin II | Inositol (B14025) Phosphate (B84403) Production | ~1.4 - 2.4 nM[2][3] | Full Agonist |
| Vasoconstriction | Potent | Full Agonist | |
| This compound | Blood Pressure Modulation | Not Quantified | Partial Agonist/Antagonist[4] |
| Aldosterone (B195564) Release | Little to no effect | Weak Partial Agonist/Antagonist[4] |
Mechanism of Action and Signaling Pathways
Native angiotensin II primarily signals through the Gq/11 protein-coupled AT1 receptor. This activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in cellular responses such as smooth muscle contraction, aldosterone secretion, and cell growth.
This compound, as a competitive antagonist, can block the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects. However, its partial agonist nature means it can also weakly activate the receptor, leading to a subdued cellular response compared to the full agonism of native Ang II. The net effect of this compound is context-dependent: in a state of high angiotensin II levels, it acts as an antagonist, leading to a depressor response. Conversely, in a state of low angiotensin II, its agonist properties may dominate, resulting in a pressor response.
Angiotensin II AT1 Receptor Signaling Pathway
Caption: Angiotensin II and this compound interaction with the AT1 receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (K_i) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (K_i) of this compound and Angiotensin II for the AT1 and AT2 receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [¹²⁵I]-Angiotensin II) for binding to receptors in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the K_i.
Materials:
-
Cell membranes expressing either AT1 or AT2 receptors.
-
Radioligand: [¹²⁵I]-Angiotensin II.
-
Unlabeled ligands: Angiotensin II, this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In reaction tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Angiotensin II or this compound).
-
Control Groups: Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled Angiotensin II).
-
Equilibration: Incubate the tubes at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀.
-
Calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Experimental Workflow for Receptor Binding Assay
Caption: A generalized workflow for a radioligand receptor binding assay.
Inositol Phosphate (IP) Production Assay
This functional assay measures the production of a downstream second messenger following receptor activation.
Objective: To determine the potency (EC₅₀) of this compound and Angiotensin II in stimulating the production of inositol phosphates.
Principle: Activation of the AT1 receptor by an agonist stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. This assay quantifies the accumulation of radiolabeled inositol phosphates in cells pre-labeled with [³H]myo-inositol.
Materials:
-
Cultured cells expressing the AT1 receptor (e.g., vascular smooth muscle cells, adrenal glomerulosa cells).
-
[³H]myo-inositol.
-
Cell culture medium.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).
-
Test compounds: Angiotensin II, this compound.
-
Quenching solution (e.g., ice-cold trichloroacetic acid).
-
Anion exchange chromatography columns.
-
Elution buffers.
-
Scintillation fluid and counter.
Procedure:
-
Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Washing: Wash the cells to remove unincorporated [³H]myo-inositol.
-
Stimulation: Incubate the cells with varying concentrations of the test compound (Angiotensin II or this compound) in a stimulation buffer containing LiCl for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a quenching solution.
-
Extraction: Extract the soluble inositol phosphates.
-
Separation: Separate the different inositol phosphates (IP₁, IP₂, IP₃) using anion exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
Data Analysis:
-
Plot the amount of radioactivity (counts per minute) for the inositol phosphates against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
This comprehensive guide aims to provide researchers with a foundational understanding of the comparative pharmacology of this compound and native angiotensin II, supported by actionable experimental protocols.
References
- 1. osti.gov [osti.gov]
- 2. Angiotensin II stimulates both inositol phosphate production and human placental lactogen release from human trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inositol trisphosphate isomers in angiotensin II-stimulated adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Thr8-Saralasin: A Comparative Review of an Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thr8-saralasin ([Sar¹, Thr⁸]-Angiotensin II), a peptide analogue of angiotensin II, and its performance relative to other angiotensin II receptor antagonists. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers in cardiovascular pharmacology and drug development.
Executive Summary
This compound is a competitive antagonist of the angiotensin II receptor, demonstrating vascular-selective properties with weak partial agonist activity. Unlike other saralasin (B108331) analogues, it exhibits a reduced impact on aldosterone (B195564) secretion, suggesting a potential for a more targeted therapeutic profile. This guide summarizes the available comparative data, outlines key experimental methodologies for antagonist evaluation, and visualizes the pertinent biological pathways.
Comparative Quantitative Data
Direct in vitro quantitative comparisons of this compound with other analogues in single studies are limited in the publicly available literature. The following tables synthesize available data for saralasin and other relevant analogues to provide a comparative context.
Table 1: In Vitro Receptor Binding and Antagonist Potency of Saralasin Analogues
| Compound | Receptor Target | Binding Affinity (Ki) | Antagonist Potency (IC50) | Tissue/Cell Line |
| Saralasin ([Sar¹, Ala⁸]-Angiotensin II) | Angiotensin II Receptor | 0.32 nM (74% of sites), 2.7 nM (26% of sites) | 0.4 nM | HEK293 cells |
| [Sar¹, d-Ala⁸]-Angiotensin II | AT1 Receptor | Not Available | 225 nM | Male rat liver |
| [Sar¹, Ile⁸]-Angiotensin II | AT1 Receptor | Not Available | 7.27 nM | Male rat liver |
| This compound ([Sar¹, Thr⁸]-Angiotensin II) | Angiotensin II Receptor | Not Available | Not Available | Not Available |
Data for saralasin and its d-Ala⁸ and Ile⁸ analogues are provided for comparative purposes. The absence of data for this compound highlights a gap in the available literature.
Table 2: In Vivo Effects of Saralasin Analogues in Normal Human Subjects
| Compound (Analogue) | Agonistic Pressor Activity | Effect on Plasma Aldosterone Concentration (PAC) | Antagonistic Effect on Blood Pressure |
| This compound | Weak | Little to no effect | Less than [Sar¹, Ile⁸] and [Sar¹, Ala⁸] analogues |
| [Sar¹, Ile⁸]-Angiotensin II | Greater than Thr8 and Ala8 analogues | Increased PAC; blocked steroidogenic action of Ang II | - |
| Saralasin ([Sar¹, Ala⁸]-Angiotensin II) | - | Increased PAC; blocked steroidogenic action of Ang II | - |
This table is based on a comparative study in normal human subjects, indicating a differentiated in vivo profile for this compound[1].
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of antagonist performance. The following are generalized protocols representative of those used in the cited research areas.
In Vitro Angiotensin II Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the angiotensin II receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat liver, adrenal cortex) or cultured cells expressing angiotensin II receptors are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled angiotensin II analogue (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled angiotensin II.
-
The reaction is incubated to equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
3. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Animal Models
This protocol assesses the effect of an antagonist on blood pressure in response to angiotensin II.
1. Animal Preparation:
-
Animals (e.g., rats, rabbits) are anesthetized.
-
Catheters are inserted into an artery (e.g., carotid or femoral) for continuous blood pressure monitoring and into a vein for drug administration.
2. Experimental Procedure:
-
A baseline blood pressure is established.
-
A pressor dose of angiotensin II is administered intravenously to elicit a hypertensive response.
-
The test antagonist (e.g., this compound) is then administered.
-
After a designated period, the same pressor dose of angiotensin II is re-administered.
3. Data Analysis:
-
The antagonistic effect is quantified by the reduction in the pressor response to angiotensin II after the administration of the antagonist.
-
Dose-response curves can be generated to determine the potency of the antagonist.
Visualizations
Angiotensin II Receptor Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated by angiotensin II binding to the AT1 receptor, the main target for saralasin and its analogues.
Caption: Angiotensin II signaling via the AT1 receptor and the point of this compound intervention.
Experimental Workflow for Antagonist Potency (pA2) Determination
The following diagram outlines the logical flow for determining the pA2 value, a measure of a competitive antagonist's potency.
Caption: Workflow for the determination of the pA2 value of an angiotensin II receptor antagonist.
Conclusion
References
Thr8-Saralasin's Effect on Aldosterone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thr8-saralasin's effect on aldosterone (B195564) secretion with that of other angiotensin II receptor blockers (ARBs). The information presented is intended to support research and development efforts in cardiovascular and endocrine therapeutics by offering a detailed examination of experimental data and methodologies.
Minimal Effect of this compound on Aldosterone: A Conditional Response
This compound, a peptide analogue of angiotensin II, acts as a partial agonist at the angiotensin II type 1 (AT1) receptor. Its effect on aldosterone secretion is not consistently minimal but is highly dependent on the physiological context, particularly the sodium status and baseline renin-angiotensin system (RAS) activity of the subject.
In states of sodium depletion or in individuals with high baseline plasma renin activity, this compound primarily acts as an antagonist, leading to a decrease in plasma aldosterone concentrations. Conversely, in sodium-replete subjects with normal or low renin levels, its partial agonist properties can become more apparent, resulting in a minimal or even a slight stimulatory effect on aldosterone secretion. This dualistic nature complicates the characterization of its effect as simply "minimal."
Comparison with Other Angiotensin II Receptor Blockers
Direct head-to-head clinical trials quantitatively comparing the effect of this compound with modern, non-peptide ARBs on aldosterone levels are scarce. However, by juxtaposing data from various studies, a comparative understanding can be constructed. Newer ARBs, such as candesartan (B1668252) and valsartan (B143634), have been shown to be more potent and consistent in suppressing aldosterone production compared to older agents like losartan (B1675146) and irbesartan.[1][2]
The following table summarizes the effects of this compound and other selected ARBs on plasma aldosterone levels, as reported in various studies.
| Drug | Class | Dosage/Concentration | Experimental Model | Key Findings on Aldosterone Levels |
| This compound | Peptide Angiotensin II Receptor Partial Agonist | Infusion | Human subjects (sodium-depleted) | Fall in plasma aldosterone.[3] |
| This compound | Peptide Angiotensin II Receptor Partial Agonist | Infusion | Human subjects (sodium-replete, normal renin) | No consistent change in plasma aldosterone.[3] |
| Losartan | Non-peptide Angiotensin II Receptor Blocker | 50 mg, single oral dose | Normotensive human subjects (low salt) | Reduced baseline plasma aldosterone and blocked Angiotensin II-stimulated increase.[4] |
| Valsartan | Non-peptide Angiotensin II Receptor Blocker | 160 mg twice daily | Patients with chronic heart failure | Sustained reduction in plasma aldosterone over 2 years.[5] |
| Candesartan | Non-peptide Angiotensin II Receptor Blocker | Not specified | In vitro (H295R cells) | Potent suppression of Angiotensin II-induced aldosterone production.[6] |
| Irbesartan | Non-peptide Angiotensin II Receptor Blocker | Not specified | In vitro (H295R cells) | Weak suppressor of β-arrestin1-dependent aldosterone production.[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental setups used to evaluate them.
Angiotensin II Signaling Pathway for Aldosterone Synthesis
Angiotensin II, upon binding to the AT1 receptor on adrenal glomerulosa cells, initiates a signaling cascade that leads to the synthesis and secretion of aldosterone. This process is a key target for ARBs.
Caption: Angiotensin II signaling cascade leading to aldosterone synthesis.
Experimental Workflow: Saralasin (B108331) Infusion Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effect of this compound on aldosterone levels in human subjects.
Caption: Workflow for a clinical study of this compound infusion.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In Vivo Saralasin Infusion and Aldosterone Measurement
Objective: To determine the effect of this compound on plasma aldosterone concentrations in human subjects.
Procedure:
-
Subject Preparation: Subjects are placed on a controlled sodium diet (e.g., sodium deplete or replete) for a defined period before the study.
-
Catheterization: Intravenous catheters are placed for infusion and blood sampling.
-
Baseline Measurement: Baseline blood samples are collected to determine plasma aldosterone, renin activity, and angiotensin II levels.
-
Saralasin Infusion: this compound is infused intravenously at a constant rate for a specified duration.
-
Blood Sampling: Blood samples are collected at regular intervals during and after the infusion.
-
Aldosterone Analysis: Plasma aldosterone concentrations are measured using a validated method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Changes in plasma aldosterone from baseline are calculated and statistically analyzed.
In Vitro Angiotensin II Receptor Binding Assay
Objective: To determine the binding affinity of this compound and other ARBs to the AT1 receptor.
Procedure:
-
Membrane Preparation: Cell membranes expressing the AT1 receptor are prepared from cultured cells or tissues.
-
Competitive Binding: A fixed concentration of a radiolabeled angiotensin II analog (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound, losartan).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Radioactivity Measurement: The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value.
Conclusion
The effect of this compound on aldosterone is conditional and not consistently minimal, with its action as an antagonist or partial agonist depending on the physiological state of the renin-angiotensin system. While direct comparative data with modern ARBs are limited, existing evidence suggests that newer agents like candesartan and valsartan offer more potent and reliable suppression of aldosterone. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting studies in this area. Further head-to-head studies would be beneficial to definitively position this compound's aldosterone-modulating effects in comparison to currently prescribed ARBs.
References
- 1. Angiotensin receptor blocker drugs and inhibition of adrenal beta-arrestin-1-dependent aldosterone production: Implications for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Effect of the angiotensin II antagonist saralasin on plasma aldosterone concentration and on blood pressure before and during sodium depletion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Losartan blocks aldosterone and renal vascular responses to angiotensin II in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained reduction of aldosterone in response to the angiotensin receptor blocker valsartan in patients with chronic heart failure: results from the Valsartan Heart Failure Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Suppression of adrenal βarrestin1-dependent aldosterone production by ARBs: head-to-head comparison. [scholars.duke.edu]
Safety Operating Guide
Navigating the Safe Disposal of Thr8-saralasin: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of synthetic peptides like Thr8-saralasin, an angiotensin antagonist, are critical for maintaining a safe and compliant laboratory environment.[1] While specific disposal protocols for this compound are not extensively documented, adherence to general best practices for peptide disposal is essential.[2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, integrating immediate safety protocols and waste management logistics.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to consult the compound's Safety Data Sheet (SDS) and adhere to standard laboratory safety procedures.[1] The following table summarizes crucial safety and handling measures.
| Protocol | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. | To prevent skin and eye contact with the peptide.[3] |
| Work Area | Designated and clean laboratory bench or a fume hood, especially when handling lyophilized powder. | To contain any potential spills and prevent inhalation of aerosolized powder.[1] |
| Spill Management (Liquid) | Contain the spill using an inert absorbent material. | To safely absorb and manage liquid waste.[2] |
| Spill Management (Solid) | Carefully sweep the material to avoid generating dust. | To prevent the aerosolization of the peptide powder.[2] |
| Post-Spill Decontamination | Wash the contaminated area thoroughly after a spill. | To ensure the removal of any residual peptide.[2] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound waste must comply with local, state, and federal regulations.[2] Never discard peptides in the regular trash or down the drain.[4] The following workflow outlines the general procedure for managing this compound waste.
-
Waste Segregation : All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the name of the chemical ("this compound") and the accumulation start date.[2]
-
Storage : Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.[3]
-
Consult Institutional Protocols : It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with their specific disposal protocols.[1][2]
-
Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management service.[3]
Decision-Making for Peptide Waste Disposal
While direct chemical inactivation or autoclaving can be methods for treating certain biological and chemical wastes, their effectiveness on this compound is not specified.[2][3] Therefore, the primary and safest disposal route is through a certified hazardous waste contractor. The following diagram illustrates the decision-making process.
In the absence of explicit instructions for chemical neutralization or other treatments for this compound, do not attempt to decontaminate the waste independently.[3] Rely on the expertise and services of your EHS department and their approved waste management vendors.
References
Personal protective equipment for handling Thr8-saralasin
Essential Safety and Handling Guide for Thr8-saralasin
Personal Protective Equipment (PPE)
Adherence to proper PPE is the primary defense against accidental exposure. The following equipment is mandatory when handling this compound, particularly in its lyophilized powder form.[3][4]
| PPE Category | Item | Specifications and Use |
| Eye & Face Protection | Safety Goggles | Required to protect against splashes and airborne particles. Must meet ANSI Z87.1 standards.[4] |
| Hand Protection | Nitrile Gloves | Minimum requirement for handling vials and solutions. Change gloves immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | Standard lab coat is required to protect skin and clothing from potential contamination.[3] |
| Respiratory Protection | Fume Hood/BSC | Recommended when weighing or handling the lyophilized powder to prevent inhalation of aerosolized particles.[3] |
Operational Plan: Handling and Disposal Workflow
A systematic approach from receipt to disposal is critical for safety and experimental integrity. The following workflow outlines the key steps for handling this compound.
Step-by-Step Handling and Storage Protocol
-
Receiving and Inspection : Upon receipt, visually inspect the container to ensure the seal is intact and there is no damage.
-
Storage of Lyophilized Peptide : For long-term stability, store the lyophilized powder at -20°C or colder in a tightly sealed, light-protected, and desiccated container.[1][4]
-
Preparation for Use : Before opening, allow the vial to warm to room temperature inside a desiccator. This crucial step prevents moisture from condensing on the peptide, which can cause degradation.[4]
-
Handling Lyophilized Powder : When weighing the powder, perform the task within a chemical fume hood or a biosafety cabinet to minimize the risk of inhalation.[3]
-
Reconstitution : Dissolve the peptide in a sterile, appropriate solvent. For many peptides, sterile distilled water or a dilute acid solution (e.g., 0.1% acetic acid) can be used for initial stock solutions, which can then be diluted with the experimental buffer.[5]
-
Storage of Peptide Solutions : It is best practice to prepare single-use aliquots of the peptide solution and store them frozen at -20°C or -80°C. This avoids repeated freeze-thaw cycles which can degrade the peptide.[4][5]
Disposal Plan
All materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations. Never dispose of peptide waste down the drain or in regular trash.[6][7]
-
Solid Waste :
-
Collect all contaminated solid materials, including gloves, pipette tips, and empty vials, in a dedicated and clearly labeled hazardous waste container.[8]
-
Store the sealed container in a designated hazardous waste accumulation area until pickup.
-
-
Liquid Waste :
-
Collect all aqueous solutions containing this compound in a labeled, leak-proof hazardous chemical waste container.
-
Chemical Inactivation (Recommended) : For an added layer of safety, liquid waste can be inactivated. This can be achieved by adding the peptide solution to a 10% bleach solution or adjusting the pH with 1M NaOH or 1M HCl and letting it stand for several hours to hydrolyze the peptide.[8][9]
-
Neutralization : If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0 before collection for final disposal.[9]
-
Final Disposal : Arrange for the collected chemical waste to be picked up by your institution's certified hazardous waste management service.[8]
-
Quantitative Data
Specific occupational exposure limits (OELs) for this compound have not been established. For novel pharmaceutical compounds with limited toxicological data, a risk-based approach using control banding is often employed.[5][10] Given its potent biological activity, it should be handled under conditions designed for potent compounds.
| Parameter | Value / Recommendation |
| Occupational Exposure Limit (OEL) | Not Established. Handle as a potent pharmacological agent with low permissible exposure. |
| Control Banding | Recommend handling in a containment-controlled environment (e.g., chemical fume hood, biosafety cabinet) to minimize exposure, especially when handling the solid form.[5][10] |
| Toxicity Data | The toxicological properties have not been fully investigated. Treat as a substance with unknown toxicity and handle with caution.[5] |
Mechanism of Action: Angiotensin II Receptor Antagonism
This compound is a synthetic octapeptide analog of Angiotensin II (Ang II). It functions as a competitive antagonist and weak partial agonist at the Angiotensin II Type 1 Receptor (AT1R).[8] The AT1R is a G-protein coupled receptor (GPCR) that, when activated by the endogenous ligand Ang II, triggers multiple signaling cascades.
The primary, canonical pathway involves the coupling of the AT1R to Gq/11 proteins. This activation leads to the stimulation of Phospholipase C (PLC), which generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate Protein Kinase C (PKC), leading to various physiological responses, including vasoconstriction.
In addition to G-protein signaling, the AT1R can also signal through a G-protein-independent pathway mediated by β-arrestin. Upon receptor activation, β-arrestin is recruited to the receptor, which can block further G-protein interaction and also act as a scaffold to initiate other signaling cascades, such as the MAPK/ERK pathway.
As an antagonist, this compound primarily acts by binding to the AT1R and blocking the activation of the G-protein-dependent pathway by endogenous Angiotensin II. Its characterization as a "weak agonist" suggests it may have some limited capacity to activate receptor signaling, though this is significantly less than the natural ligand.[8]
References
- 1. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disease area and mode of action as criteria to assign a default occupational exposure limit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The β-Arrestin Pathway-selective Type 1A Angiotensin Receptor (AT1A) Agonist [Sar1,Ile4,Ile8]Angiotensin II Regulates a Robust G Protein-independent Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
